5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Description
Properties
IUPAC Name |
5,5-dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-10-6-11(2)13(12(3)7-10)15-16-8-14(4,5)9-17-15/h6-7H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLDRNGUSKUMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465827 | |
| Record name | 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-78-8 | |
| Record name | 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214360-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Abstract
This comprehensive technical guide details a robust and reliable protocol for the synthesis of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane, a key neopentyl glycol boronate ester. This organoboron compound serves as a valuable building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, offering enhanced stability and reactivity compared to its corresponding boronic acid.[1] This guide provides a step-by-step methodology, delves into the mechanistic underpinnings of the reaction, and offers expert insights into process optimization and product purification. It is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who require a practical and scientifically rigorous approach to the preparation of this important synthetic intermediate.
Introduction: The Significance of Neopentyl Boronate Esters
Organoboron compounds are indispensable tools in contemporary organic chemistry.[2] Their versatility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[2] While boronic acids are the traditional coupling partners in these reactions, they can be prone to side reactions such as protodeboronation and trimerization to form boroxines.
To circumvent these stability issues, boronic acids are often converted into more robust boronate esters.[3] The use of diols like neopentyl glycol (2,2-dimethylpropane-1,3-diol) to form cyclic boronate esters, such as the target molecule this compound, offers several advantages. The resulting six-membered dioxaborinane ring provides steric protection to the boron atom, enhancing its stability towards air and moisture, and often facilitating purification by chromatography. This guide will provide a detailed protocol for the efficient synthesis of this valuable compound.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the esterification of 2,4,6-trimethylphenylboronic acid (also known as mesitylboronic acid) with neopentyl glycol. This reaction is a reversible condensation that produces water as a byproduct.
To drive the reaction to completion, it is essential to remove the water as it is formed. A common and effective method for this is azeotropic distillation using a Dean-Stark apparatus. The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene or benzene. As the mixture is heated to reflux, the water-solvent azeotrope distills over and is collected in the Dean-Stark trap. The denser water separates and is collected at the bottom of the trap, while the lighter, water-immiscible solvent is returned to the reaction flask. This continuous removal of water shifts the equilibrium towards the formation of the desired boronate ester.
The reaction mechanism involves the nucleophilic attack of the hydroxyl groups of neopentyl glycol on the electrophilic boron atom of the mesitylboronic acid, followed by the elimination of water.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2,4,6-Trimethylphenylboronic acid | >95% | Major Chemical Supplier |
| Neopentyl glycol | 99% | Major Chemical Supplier |
| Toluene | Anhydrous | Major Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chemical Supplier |
| Round-bottomed flask (500 mL) | - | Standard Laboratory Glassware |
| Dean-Stark apparatus | - | Standard Laboratory Glassware |
| Reflux condenser | - | Standard Laboratory Glassware |
| Magnetic stirrer and stir bar | - | Standard Laboratory Equipment |
| Heating mantle or oil bath | - | Standard Laboratory Equipment |
| Separatory funnel (500 mL) | - | Standard Laboratory Glassware |
| Rotary evaporator | - | Standard Laboratory Equipment |
| NMR spectrometer | - | Analytical Instrumentation |
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 500 mL single-necked round-bottomed flask equipped with a magnetic stir bar, add 2,4,6-trimethylphenylboronic acid (e.g., 10.0 g, 1.0 equiv).
-
Add neopentyl glycol (1.1 equiv) to the flask.[1]
-
Add anhydrous toluene (approximately 200 mL) to the flask to create a suspension.
-
Fit the flask with a Dean-Stark trap, and fill the trap with toluene.
-
Attach a reflux condenser to the top of the Dean-Stark trap and ensure a gentle flow of cooling water.
-
-
Reaction:
-
Heat the reaction mixture to a vigorous reflux using a heating mantle or an oil bath.
-
Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is observed to be collecting in the trap (typically 1.5-3 hours). The reaction mixture should become a clear solution.[1]
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a 500 mL separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) to remove any unreacted neopentyl glycol. Note: Excessive washing may lead to some hydrolysis of the boronate ester.[1]
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Filter the drying agent by gravity filtration.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can often be purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate.
-
Alternatively, if further purification is required, flash column chromatography on silica gel can be employed. Caution: Boronate esters can sometimes show strong adsorption or even decompose on silica gel. It is advisable to use a less polar eluent system (e.g., hexane/ethyl acetate mixtures) and to consider treating the silica gel with boric acid prior to use to minimize product loss.
-
Characterization
The final product should be characterized to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of this compound.[4]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the mesityl group (aromatic protons and methyl protons) and the neopentyl glycol backbone (methylene protons and gem-dimethyl protons).
-
¹³C NMR: The carbon NMR will show distinct resonances for the aromatic carbons, the methyl carbons of the mesityl group, and the carbons of the neopentyl glycol moiety.
-
¹¹B NMR: The boron NMR spectrum will show a single peak characteristic of a tricoordinate boron atom in a dioxaborinane ring.
Expected Analytical Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ ~6.8 (s, 2H, Ar-H), 3.7 (s, 4H, -OCH₂-), 2.4 (s, 6H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃), 1.0 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃) | Characteristic peaks for aromatic and aliphatic carbons |
| ¹¹B NMR (CDCl₃) | δ ~25-30 ppm |
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
2,4,6-Trimethylphenylboronic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[5][6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Neopentyl Glycol: Causes serious eye damage.[7][8][9] Avoid contact with eyes and skin. Wear safety glasses or goggles.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Causes skin and eye irritation. Handle in a fume hood away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing work.
Conclusion
The synthesis of this compound via the azeotropic esterification of mesitylboronic acid and neopentyl glycol is a straightforward and efficient method for preparing this valuable synthetic intermediate. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion. Careful purification, mindful of the potential for hydrolysis, will yield a high-purity product suitable for a wide range of applications in organic synthesis, particularly as a stable and reliable coupling partner in Suzuki-Miyaura reactions.
References
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Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. (2021). PMC - NIH. Retrieved from [Link]
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Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses. Retrieved from [Link]
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Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. (2023). PMC - NIH. Retrieved from [Link]
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The possible esterification reaction of boric acid with glycols in alkaline medium. (n.d.). ResearchGate. Retrieved from [Link]
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How to purify boronic acids/boronate esters?. (2016). ResearchGate. Retrieved from [Link]
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Safety data sheet - Neopentyl Glycol in flakes. (n.d.). Moeller Chemie. Retrieved from [Link]
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5,5-dimethyl-1,3-cyclohexanedione - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. Retrieved from [Link]
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Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. (2019). ResearchGate. Retrieved from [Link]
-
Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. (2025). ResearchGate. Retrieved from [Link]
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Kinetics of neopentyl glycol esterification with different carboxylic acids. (n.d.). VTT Technical Research Centre of Finland. Retrieved from [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. Retrieved from [Link]
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Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). Organic Syntheses. Retrieved from [Link]
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2,4,6-Trimethylbenzeneboronic acid. (n.d.). PubChem. Retrieved from [Link]
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Purification of alkyl Bpin/other alkyl boronic esters. (n.d.). Reddit. Retrieved from [Link]
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Safety Data Sheet(SDS) - Neopentyl glycol. (2022). LG Chem On. Retrieved from [Link]
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Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. (2024). Research Square. Retrieved from [Link]
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A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). PMC - NIH. Retrieved from [Link]
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Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium. (2022). Kyoto University Research Information Repository. Retrieved from [Link]
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A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
- Process for the preparation of 2-methyl-1,3-propanediol. (n.d.). Google Patents.
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N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. (2023). ACS Omega. Retrieved from [Link]
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An In-Depth Technical Guide to 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane
Introduction
5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is a specialized organoboron compound featuring a sterically encumbered mesityl (2,4,6-trimethylphenyl) group attached to a neopentyl glycol-derived boronate ester. This structure is not merely an arbitrary combination of moieties; it is a deliberate design aimed at conferring enhanced stability and modulating reactivity in one of the most powerful C-C bond-forming methodologies in modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction.
Boronic acids, while immensely useful, are often prone to decomposition via pathways such as protodeboronation and trimerization into boroxines, which can complicate purification and reaction stoichiometry.[1] The conversion of a boronic acid to its corresponding boronate ester is a widely adopted strategy to mitigate these instability issues. The neopentyl glycol ester, in particular, forms a six-membered dioxaborinane ring that offers superior hydrolytic and chromatographic stability compared to the more common five-membered pinacol-derived dioxaborolane esters.[2][3]
The presence of the mesityl group, with its two ortho-methyl substituents, introduces significant steric hindrance around the boron center. This feature is critical for achieving selective couplings between sterically demanding substrates, a persistent challenge in synthetic chemistry.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and application of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane, offering field-proven insights for researchers in medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
The defining feature of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is the robust cyclic boronate ester framework shielding the synthetically valuable mesityl group. Its core properties are derived from this unique assembly.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁BO₂ | Calculated |
| Molecular Weight | 232.13 g/mol | Calculated |
| IUPAC Name | 5,5-dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | IUPAC Nomenclature |
| Appearance (Predicted) | White to off-white crystalline solid | Analogy to similar compounds[5] |
Stability: The Neopentyl Glycol Advantage
The exceptional stability of neopentyl glycol boronic esters is a cornerstone of their utility. This stability arises from two primary factors:
-
Steric Shielding: The gem-dimethyl groups on the C5 carbon of the dioxaborinane ring sterically hinder the approach of water or other nucleophiles to the boron center, significantly slowing the rate of hydrolysis compared to less substituted esters.[3]
-
Ring Strain: Six-membered dioxaborinane rings are generally more thermodynamically stable and less strained than their five-membered dioxaborolane (e.g., pinacol) counterparts. This inherent stability translates to greater resistance to degradation under both acidic and basic conditions.[1][3]
This enhanced stability allows for easier handling, purification via standard silica gel chromatography, and a longer shelf-life, which are significant advantages in both discovery and process chemistry settings.[6][7][8]
Handling and Storage
While significantly more stable than the parent boronic acid, proper handling and storage are crucial to maintain the integrity of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[5] This minimizes exposure to atmospheric moisture and oxygen over long-term storage.
-
Handling: As with most organoboron reagents, it should be handled in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (gloves, safety glasses, lab coat) is required.
Spectroscopic Characterization (Predictive Analysis)
Direct experimental spectra for 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane are not widely published. However, a detailed predictive analysis based on its constituent parts and data from analogous structures provides a reliable characterization guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the structure and purity of the compound.
-
¹¹B NMR: The boron nucleus is NMR active and provides critical information about its coordination state. For a trigonal planar (three-coordinate) boronic ester, a broad signal is expected in the range of δ 28-34 ppm . Upon interaction with a Lewis base (like a hydroxide during the Suzuki-Miyaura reaction), the boron becomes tetracoordinate, resulting in a significant upfield shift to δ 8-15 ppm .[9]
-
¹H and ¹³C NMR: The proton and carbon spectra will show characteristic signals for the mesityl and neopentyl glycol fragments.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Rationale / Comments |
| Neopentyl -C(CH₃ )₂ | ~1.0 (s, 6H) | ~22.0 | A sharp singlet due to the six equivalent methyl protons. |
| Neopentyl -C (CH₃)₂ | - | ~32.0 | The quaternary "spiro" carbon of the neopentyl group. |
| Neopentyl -O-CH₂ - | ~3.7 (s, 4H) | ~72.0 | The four methylene protons are equivalent, appearing as a sharp singlet. |
| Mesityl ortho-CH₃ | ~2.4 (s, 6H) | ~23.0 | The two methyl groups ortho to the boron atom. |
| Mesityl para-CH₃ | ~2.3 (s, 3H) | ~21.0 | The single methyl group para to the boron atom. |
| Mesityl meta-CH | ~6.8 (s, 2H) | ~128.0 | The two equivalent aromatic protons. |
| Mesityl ipso-C -B | - | ~130.0 (Broad) | The carbon directly attached to boron; often broad or unobserved due to quadrupolar relaxation of the boron nucleus. |
| Mesityl ortho-C | - | ~142.0 | Aromatic carbons bearing the ortho-methyl groups. |
| Mesityl para-C | - | ~138.0 | Aromatic carbon bearing the para-methyl group. |
Synthesis and Application
Standard Synthesis Protocol
The synthesis of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is typically achieved through a straightforward esterification (dehydration) reaction between mesitylboronic acid and neopentyl glycol.
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Charging Flask: To the flask, add mesitylboronic acid (1.0 equiv.), neopentyl glycol (1.0-1.1 equiv.), and a suitable solvent for azeotropic water removal (e.g., toluene or heptane).
-
Reaction: Heat the mixture to reflux. Water formed during the esterification is collected in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., hexanes) or by flash chromatography on silica gel, leveraging the ester's enhanced stability.[6][8]
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is as a coupling partner in Suzuki-Miyaura reactions, particularly those involving other sterically hindered substrates where simpler boronic acids might fail.[4][10] The bulky mesityl group can enforce specific conformations in the transition state, potentially leading to unique selectivity.
The generally accepted catalytic cycle proceeds through several key steps: oxidative addition, transmetalation, and reductive elimination. The use of a boronic ester necessitates an initial activation step by a base (e.g., K₃PO₄, Cs₂CO₃, or TMSOK) to form a more nucleophilic tetracoordinate "ate" complex, which is crucial for efficient transmetalation.[2][9]
Representative Experimental Protocol:
-
Inert Atmosphere: In an oven-dried Schlenk flask under an inert atmosphere, combine 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane (1.2 equiv.), the aryl halide (Ar-X, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water).
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the required time (2-24 h), monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting crude biaryl product by flash column chromatography.
The choice of catalyst, ligand, base, and solvent is critical, especially in sterically demanding couplings, and often requires empirical optimization.[10] The use of anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) has been shown to accelerate couplings with neopentyl glycol boronic esters.[2][11]
Conclusion
5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane represents a highly stabilized and synthetically valuable organoboron reagent. Its neopentyl glycol backbone provides exceptional resistance to hydrolysis and degradation, facilitating purification and handling. The sterically demanding mesityl group makes it an ideal candidate for challenging Suzuki-Miyaura cross-coupling reactions where traditional boronic acids may prove ineffective. This guide provides the foundational physicochemical understanding and practical protocols necessary for researchers to confidently incorporate this powerful building block into their synthetic strategies.
References
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Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249–1262. [Link]
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Liu, S., & Yu, J.-Q. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5, 1166-1170. [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7941. [Link]
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Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19). [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and Aryl Halides. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]
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Lee, H. G., & Hartwig, J. F. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 20(17), 5344–5348. [Link]
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Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
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Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Sterically Hindered Substrates. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
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Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]
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PubChem. (n.d.). 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane. National Center for Biotechnology Information. [Link]
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Holden, E. M., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 249-265. [Link]
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An In-Depth Technical Guide to 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane: A Keystone Reagent for Challenging Cross-Coupling Reactions
Introduction: Navigating Steric Hindrance in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the construction of complex molecular architectures with high precision is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolkit for forging carbon-carbon bonds, a process so fundamental it was recognized with the 2010 Nobel Prize in Chemistry. At the heart of this reaction lies the organoboron reagent, the stability and reactivity of which dictates the success of the coupling. This guide delves into a particularly valuable, yet challenging, class of these reagents: sterically hindered neopentyl glycol boronate esters, with a focused exploration of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane (CAS Number: 214360-78-8 ).
This technical guide, intended for researchers, scientists, and professionals in drug development, will provide a comprehensive overview of this powerful reagent. We will explore its synthesis, unique properties, and strategic applications, particularly in overcoming the pervasive challenge of steric hindrance in cross-coupling reactions. As we dissect the causality behind its enhanced stability and reactivity, you will gain field-proven insights into leveraging this molecule to unlock novel chemical space in your research endeavors.
Compound Profile and Physicochemical Properties
The structural hallmark of this compound is the fusion of a sterically demanding 2,4,6-trimethylphenyl (mesityl) group with the robust neopentyl glycol protecting group on the boron center. This combination imparts a unique set of properties that are highly advantageous in organic synthesis.
| Property | Value | Source |
| CAS Number | 214360-78-8 | [1] |
| Molecular Formula | C₁₄H₂₁BO₂ | [1] |
| Molecular Weight | 232.13 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |
The neopentyl glycol moiety is not a passive spectator. Its gem-dimethyl groups create a six-membered dioxaborinane ring that is conformationally locked. This structural feature significantly enhances the stability of the boronic ester towards protodeboronation, a common side reaction that plagues simpler boronic acids, especially under harsh reaction conditions.[2][3] This heightened stability translates to a longer shelf-life, easier handling, and compatibility with a broader range of reaction conditions, including chromatography.
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this sterically hindered boronic ester is typically achieved through the esterification of the corresponding boronic acid with neopentyl glycol. A general and reliable procedure is outlined below. The causality behind each step is explained to ensure a robust and reproducible outcome.
Experimental Protocol: Esterification of 2,4,6-Trimethylphenylboronic Acid
Objective: To synthesize this compound from 2,4,6-trimethylphenylboronic acid and neopentyl glycol.
Materials:
-
2,4,6-Trimethylphenylboronic acid
-
Neopentyl glycol (2,2-dimethylpropane-1,3-diol)
-
Toluene (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Celite
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2,4,6-trimethylphenylboronic acid (1.0 equivalent) and neopentyl glycol (1.1 equivalents).
-
Expertise & Experience: The use of a slight excess of neopentyl glycol ensures the complete consumption of the more valuable boronic acid. The Dean-Stark trap is crucial for the removal of water, which drives the equilibrium of this reversible esterification towards the product.
-
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry that is easily stirred.
-
Causality: Toluene serves as an azeotropic agent to facilitate the removal of water. Its relatively high boiling point allows the reaction to be conducted at a temperature sufficient to promote the reaction.
-
-
Reaction Execution: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove any insoluble impurities.
-
Concentrate the filtrate under reduced pressure to remove the toluene. The crude product is often of sufficient purity for subsequent applications.
-
Trustworthiness: For higher purity, the residue can be recrystallized from a suitable solvent system, such as hexanes.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Suzuki-Miyaura Cross-Coupling: Taming Steric Crowding
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly those involving sterically hindered coupling partners. The construction of tetra-ortho-substituted biaryls is a formidable challenge in organic synthesis, often hampered by low yields due to the slow rates of oxidative addition and reductive elimination.
The mesityl group of our target compound provides a sterically demanding framework that can be successfully coupled with other hindered aryl halides, a transformation that is often difficult with less bulky boronic acids. The neopentyl glycol protecting group ensures that the boronic ester remains stable throughout the catalytic cycle, minimizing unwanted side reactions.
The Catalytic Cycle: A Mechanistic Insight
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The use of a sterically hindered boronic ester like ours introduces specific considerations within this cycle.
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5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane structural analysis
An In-Depth Technical Guide to the Structural Analysis of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Introduction: The Significance of a Sterically-Hindered Boronic Ester
This compound, the neopentyl glycol ester of 2,4,6-trimethylphenylboronic acid, is a cornerstone reagent in modern organic synthesis. As a member of the organoboron family, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The design of this molecule is a masterclass in balancing stability and reactivity. The neopentyl glycol backbone confers exceptional stability, rendering the compound a crystalline, bench-stable solid that is far more robust than its corresponding boronic acid. This stability mitigates common failure modes in cross-coupling, such as protodeboronation.[2]
Simultaneously, the 2,4,6-trimethylphenyl (mesityl) group provides significant steric bulk. This feature is often exploited to control selectivity in complex syntheses and to modulate the electronic properties of the boron center. Understanding the precise three-dimensional structure and spectroscopic fingerprint of this molecule is paramount for researchers aiming to optimize reaction conditions, predict reactivity, and troubleshoot synthetic challenges. This guide provides a multi-faceted structural analysis, grounded in established spectroscopic and crystallographic principles, to offer field-proven insights for its application.
Molecular Architecture and Synthesis
The structural integrity of this compound is central to its function. The molecule comprises a six-membered dioxaborinane ring, formed by the boron atom and the neopentyl glycol fragment, which is attached to a sterically demanding mesityl group. The boron atom is sp² hybridized, resulting in a trigonal planar geometry at the boron center.
Caption: 2D structure of the title compound.
Experimental Protocol: Synthesis
The synthesis is a straightforward esterification that exemplifies a robust and scalable laboratory procedure.
Objective: To synthesize this compound from its corresponding boronic acid and diol.
Materials:
-
2,4,6-Trimethylphenylboronic acid (1.0 eq)
-
2,2-Dimethylpropane-1,3-diol (neopentyl glycol) (1.1 eq)
-
Toluene or Hexane
-
Dean-Stark apparatus or Soxhlet extractor with molecular sieves
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap (filled with toluene) and a reflux condenser.
-
Charging Flask: To the flask, add 2,4,6-trimethylphenylboronic acid, neopentyl glycol, and a sufficient volume of toluene to ensure stirring.
-
Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction progress can be monitored by observing the cessation of water collection.
-
Expert Insight: The use of azeotropic removal is critical as it drives the equilibrium towards the product, ensuring high conversion. Toluene is an ideal solvent for this purpose.
-
-
Reaction Completion: Continue reflux for 2-4 hours or until the reaction is complete (as determined by TLC or GC-MS analysis).
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be recrystallized from a minimal amount of a non-polar solvent like hexane to yield a white crystalline solid.
Comprehensive Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for unambiguous structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the routine structural elucidation of this molecule in solution.
-
¹¹B NMR Spectroscopy: This technique directly probes the boron nucleus, providing definitive information about its electronic environment and coordination state.[3][4] For a three-coordinate (sp² hybridized) boronic ester, a single, characteristically broad resonance is expected.[5] The significant quadrupolar moment of the ¹¹B nucleus leads to this line broadening.
-
Trustworthiness: The observation of a signal in the +25 to +35 ppm range is a primary, self-validating indicator of the successful formation of the trigonal boronic ester and the absence of tetracoordinate boronate species.[6]
-
-
¹H NMR Spectroscopy: The high degree of symmetry in the molecule results in a simple, clean proton NMR spectrum.
-
Mesityl Group: The two aromatic protons appear as a singlet, as do the six protons of the two ortho-methyl groups and the three protons of the para-methyl group.
-
Neopentyl Glycol Group: The six protons of the gem-dimethyl groups appear as a sharp singlet. The four methylene protons of the dioxaborinane ring also produce a distinct singlet due to rapid chair-chair interconversion at room temperature.
-
-
¹³C NMR Spectroscopy: The carbon spectrum corroborates the structural assignments from the ¹H NMR. Key signals include the methylene carbons of the dioxaborinane ring, the quaternary and methyl carbons of the neopentyl group, and the distinct aromatic and methyl carbons of the mesityl ring. The ipso-carbon attached to the boron can be broad or have a low signal-to-noise ratio due to quadrupolar relaxation effects from the adjacent boron nucleus.
Table 1: Predicted NMR Spectroscopic Data (CDCl₃)
| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) | ¹¹B NMR (ppm) |
| Ar–H | ~6.85 | s | 2H | ~128.5 | N/A |
| Ar–(o-CH₃ )₂ | ~2.45 | s | 6H | ~22.5 | N/A |
| Ar–(p-CH₃ ) | ~2.30 | s | 3H | ~21.0 | N/A |
| –O–CH₂ – | ~3.70 | s | 4H | ~72.0 | N/A |
| –C(CH₃)₂ | ~1.00 | s | 6H | ~22.0 | N/A |
| C –B | N/A | N/A | N/A | ~130 (broad) | N/A |
| Ar–C -(CH₃)₂ | N/A | N/A | N/A | ~142.0 | N/A |
| Ar–C -CH₃ | N/A | N/A | N/A | ~140.0 | N/A |
| C (CH₃)₂ | N/A | N/A | N/A | ~31.8 | N/A |
| B | N/A | N/A | N/A | N/A | ~30 (broad) |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern, confirming the overall composition.
-
Ionization Technique: Electron Impact (EI) or softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used. EI will produce more fragmentation, which can be structurally informative.[7][8]
-
Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak corresponding to the exact mass of the molecule. The characteristic isotopic pattern of boron (¹¹B at ~80% and ¹⁰B at ~20%) will be evident in high-resolution mass spectra, with the M⁺ peak accompanied by a smaller M-1 peak.
-
Key Fragmentation Pathways: Fragmentation analysis provides a self-validating system for the structure.
-
Loss of Mesityl Radical: Cleavage of the B-C bond to generate a stable mesityl radical and a boron-containing cation.
-
Formation of Mesityl Cation: Formation of the highly stable mesityl cation is a very common and often dominant fragmentation pathway.
-
Ring Fragmentation: Fragmentation of the dioxaborinane ring, potentially through the loss of isobutene from the neopentyl glycol moiety.
-
Boron Oxide Fragments: In some cases, small boron-containing fragments like BO⁻ or BO₂⁻ may be observed, particularly under negative ion mode conditions.[9]
-
X-ray Crystallography
For a definitive and unambiguous structural proof, single-crystal X-ray diffraction is the gold standard. This technique provides the precise solid-state conformation, including bond lengths, bond angles, and torsional angles.
-
Key Structural Insights:
-
Boron Geometry: Confirms the trigonal planar geometry around the boron atom, with O-B-O and O-B-C bond angles close to 120°.
-
Ring Conformation: The six-membered dioxaborinane ring typically adopts a chair conformation to minimize steric strain.
-
Aryl Group Orientation: Crucially, crystallography reveals the torsional angle between the plane of the mesityl ring and the C-B-O plane. Due to severe steric clashes between the ortho-methyl groups of the mesityl ring and the oxygen atoms of the dioxaborinane ring, the aromatic ring is forced to twist significantly out of the plane of the boron center. This perpendicular orientation is a key feature influencing its reactivity in cross-coupling reactions.
-
Application Context: The Role in Suzuki-Miyaura Cross-Coupling
The structural features detailed above directly translate to the compound's performance in the Suzuki-Miyaura reaction, one of the most powerful C-C bond-forming reactions in chemistry.[1][2][10] Boronic esters can participate directly in the catalytic cycle without prior hydrolysis.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The critical step involving the organoboron reagent is Transmetalation . Here, the organic group (the mesityl ring) is transferred from the boron atom to the palladium(II) center. The stability of the neopentyl ester prevents premature degradation, ensuring it is available at this key stage. The steric hindrance of the mesityl group can influence the rate of transmetalation and subsequent reductive elimination, providing a handle for chemists to control the reaction outcome.
Conclusion
This compound is a sophisticated synthetic tool whose efficacy is a direct result of its carefully designed structure. A comprehensive analytical approach, combining ¹¹B, ¹H, and ¹³C NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a complete picture of its molecular architecture. This detailed structural understanding is not merely academic; it provides researchers and drug development professionals with the necessary insights to confidently employ this robust reagent, enabling the efficient and predictable synthesis of complex molecular targets.
References
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A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. Retrieved January 21, 2026, from [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. Retrieved January 21, 2026, from [Link]
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CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. Retrieved January 21, 2026, from [Link]
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THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Bull, J. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8484-8498. Retrieved January 21, 2026, from [Link]
-
Li, M., Fossey, J. S., & James, T. D. (2015). CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boronic Acids (pp. 44-60). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Widdifield, C. M., et al. (2012). Solid‐state 11B and 13C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(9), 577-591. Retrieved January 21, 2026, from [Link]
-
Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(13), 4437–4450. Retrieved January 21, 2026, from [Link]
-
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules, 24(22), 4056. Retrieved January 21, 2026, from [Link]
-
Intro to Mass Spectrometry: Fragmentation Mechanisms. (n.d.). Michigan State University Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
What Factors Influence Fragmentation in Mass Spectrometry? (2023). GenTech Scientific. Retrieved January 21, 2026, from [Link]
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Spectroscopic Characterization of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane: A Predictive and Methodological Guide
Introduction
Molecular Structure and Analogues
The core structure of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane consists of a six-membered dioxaborinane ring derived from neopentyl glycol, with a mesityl (2,4,6-trimethylphenyl) group attached to the boron atom. The key structural features influencing its spectroscopic signature are the neopentyl glycol backbone and the substituted aromatic ring. To predict the spectral data, we will draw comparisons with the well-characterized analogues: 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane and 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane.
Figure 1: Molecular structures of the target compound and its phenyl and p-tolyl analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the protons of the neopentyl glycol moiety and the mesityl group. Based on data for analogous compounds, we can predict the chemical shifts for the target molecule.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Prediction |
| Aromatic CH | ~6.8 | s | 2H | The two protons on the mesityl ring are equivalent and will appear as a singlet. The electron-donating methyl groups will shield these protons, shifting them upfield compared to the aromatic protons of the phenyl analogue (which appear at 7.3-7.8 ppm). |
| O-CH₂ | ~3.7 | s | 4H | The four methylene protons of the neopentyl glycol backbone are equivalent and will appear as a singlet. This is consistent with the spectra of the phenyl and p-tolyl analogues. |
| para-CH₃ | ~2.3 | s | 3H | The methyl group at the para position of the mesityl ring. |
| ortho-CH₃ | ~2.2 | s | 6H | The two equivalent methyl groups at the ortho positions of the mesityl ring. These are expected to be slightly upfield from the para-methyl due to steric effects. |
| C(CH₃)₂ | ~1.0 | s | 6H | The two equivalent methyl groups of the neopentyl glycol moiety will appear as a sharp singlet. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Assignment | Predicted δ (ppm) | Rationale for Prediction |
| Aromatic C-B | ~130 (broad) | The carbon atom directly attached to the boron is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus. |
| Aromatic C-CH₃ (ortho) | ~140 | The ortho carbons bearing the methyl groups. |
| Aromatic C-CH₃ (para) | ~138 | The para carbon bearing the methyl group. |
| Aromatic C-H | ~128 | The two equivalent methine carbons of the mesityl ring. |
| O-CH₂ | ~72 | The methylene carbons of the neopentyl glycol moiety. |
| C(CH₃)₂ | ~32 | The quaternary carbon of the neopentyl glycol moiety. |
| para-CH₃ | ~21 | The para methyl carbon of the mesityl group. |
| ortho-CH₃ | ~20 | The ortho methyl carbons of the mesityl group. |
| C(CH₃)₂ | ~22 | The methyl carbons of the neopentyl glycol moiety. |
¹¹B NMR Spectroscopy
¹¹B NMR is a valuable tool for studying boron-containing compounds. For boronic esters, a single, broad signal is typically observed.
| Predicted δ (ppm) | Rationale |
| ~20-30 | This chemical shift range is characteristic of trigonal boronate esters.[1] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational modes for 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane are associated with the B-O, C-O, C-H, and aromatic C=C bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2960-2850 | C-H stretching (aliphatic) | Strong |
| ~1600, ~1470 | C=C stretching (aromatic) | Medium |
| ~1350-1300 | B-O stretching | Strong, characteristic |
| ~1100-1000 | C-O stretching | Strong |
A systematic study of the vibrational properties of boronate esters has shown that the B-O stretching bands are highly characteristic and can be used for diagnostic purposes.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane (C₁₄H₂₁BO₂), the expected molecular weight is approximately 232.16 g/mol .
| m/z | Possible Fragment | Rationale |
| ~232 | [M]⁺ | Molecular ion peak. The isotopic pattern of boron (¹⁰B and ¹¹B) should be observable.[3] |
| ~217 | [M - CH₃]⁺ | Loss of a methyl group from the neopentyl glycol or mesityl moiety. |
| ~119 | [Mesityl]⁺ | Fragmentation leading to the mesityl cation. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-pulse spectrum with a 90° pulse angle.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
¹¹B NMR Acquisition:
-
Use a broadband probe tuned to the ¹¹B frequency.
-
Acquire a proton-decoupled spectrum.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals (for ¹H NMR). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry KBr and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve a dilute sample in a suitable solvent and inject it into the GC.
-
Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the ion source using a syringe pump.
-
-
Ionization:
-
Electron Ionization (EI): Suitable for GC-MS.
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Suitable for direct infusion from a liquid phase.
-
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio.
Figure 2: General workflow for the spectroscopic characterization of a synthetic compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane, based on established spectroscopic principles and data from analogous structures. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality spectroscopic data for this and similar boronic ester compounds. A thorough understanding and application of these spectroscopic techniques are essential for the unambiguous characterization and quality control of such important chemical entities in research and development.
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PubChem. 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane. National Center for Biotechnology Information. [Link]
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J&K Scientific. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. [Link]
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PubChem. 5,5-Dimethyl-1,3-dioxane-2-ethanol. National Center for Biotechnology Information. [Link]
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PubChem. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. National Center for Biotechnology Information. [Link]
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MDPI. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. [Link]
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ResearchGate. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. [Link]
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PubMed. Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. [Link]
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LCGC International. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
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ACS Publications. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. [Link]
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Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. [Link]
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solubility of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane in organic solvents
An In-depth Technical Guide to the Solubility of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers predictive insights based on analogous structures, and provides detailed experimental protocols for precise solubility determination.
Introduction: The Significance of Boronic Esters in Synthesis
This compound belongs to the family of neopentyl glycol boronic esters. These reagents are widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] The stability and reactivity of these boronic esters are paramount to their utility. Solubility in appropriate organic solvents is a critical physical property that dictates their handling, reaction kinetics, and purification. A thorough understanding of solubility is therefore essential for optimizing synthetic routes and ensuring reproducibility.
The structure of this compound, featuring a sterically hindered mesityl group and a stable neopentyl glycol protecting group, influences its solid-state properties and interactions with solvents. This guide will explore these structure-property relationships to provide a practical framework for its use in the laboratory.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between the solute and solvent molecules.[2] For this compound, the key structural features influencing its solubility are:
-
The Aromatic Mesityl Group: The bulky, nonpolar 2,4,6-trimethylphenyl group contributes significantly to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.
-
The Dioxaborinane Ring: The neopentyl glycol-derived ring system, while containing polar C-O and B-O bonds, is largely nonpolar in character.
-
The Boron Atom: The boron atom can act as a Lewis acid, potentially interacting with Lewis basic solvents.
The overall polarity of the molecule is a balance between its nonpolar hydrocarbon backbone and the polar ester functionalities. The presence of electronegative oxygen atoms allows for dipole-dipole interactions, while the aromatic ring can engage in π-π stacking.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; A [label="this compound"]; B [label="Mesityl Group\n(Nonpolar, Bulky)"]; C [label="Dioxaborinane Ring\n(Largely Nonpolar)"]; D [label="Neopentyl Group\n(Increases Steric Hindrance)"]; A -- B [len=2]; A -- C [len=2]; C -- D [len=1.5]; } dot Caption: Key structural features influencing solubility.
Predicted Solubility Profile
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Benzene, Hexane | High | The nonpolar mesityl group and hydrocarbon backbone will have strong van der Waals interactions with these solvents. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High to Moderate | The polarity of these solvents can interact with the C-O and B-O bonds, while their organic character accommodates the nonpolar regions. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The ability of these solvents to hydrogen bond may not be as effective in solvating the bulky, nonpolar molecule. However, some solubility is expected due to dipole-dipole interactions.[4] Recrystallization from methanol is a common purification method for similar compounds.[5] |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The predominantly nonpolar character of the molecule leads to poor interactions with highly polar and hydrogen-bonding solvents. |
Experimental Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents at a given temperature.
Materials and Equipment
-
This compound (purified)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Experimental Workflow
dot digraph "Solubility_Determination_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
subgraph "cluster_Preparation" { label = "Preparation"; bgcolor="#E8F0FE"; A [label="Prepare saturated solutions\nin various solvents"]; B [label="Equilibrate at constant\ntemperature with stirring"]; }
subgraph "cluster_Sampling" { label = "Sampling"; bgcolor="#E6F4EA"; C [label="Allow solid to settle"]; D [label="Withdraw supernatant"]; E [label="Filter the sample"]; }
subgraph "cluster_Analysis" { label = "Analysis"; bgcolor="#FEF7E0"; F [label="Prepare standards of known\nconcentration"]; G [label="Analyze filtered sample and\nstandards by HPLC or GC"]; H [label="Calculate solubility from\nthe calibration curve"]; }
A -> B [label="Incubate"]; B -> C [label="Cease Stirring"]; C -> D; D -> E [label="Clarify"]; F -> G; E -> G [label="Inject"]; G -> H; } dot Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixtures vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Turn off the stirrer and allow the excess solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals.
-
Record the weight of the filtered solution.
-
-
Gravimetric Analysis (Optional but recommended for validation):
-
Carefully evaporate the solvent from the filtered solution under reduced pressure or in a fume hood.
-
Weigh the vial containing the dried residue.
-
The mass of the dissolved solid can be calculated by difference.
-
-
Chromatographic Analysis (Primary Method):
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Generate a calibration curve by injecting the standards into an HPLC or GC system and plotting the detector response against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Factors Influencing Solubility
Several factors can affect the solubility of this compound:
-
Temperature: Generally, solubility increases with temperature for most solid organic compounds. This relationship can be leveraged for recrystallization.
-
Solvent Polarity: As discussed, a solvent with a polarity that matches the solute will generally be a better solvent.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility.
-
Presence of Water: Boronic esters can be sensitive to water, which may lead to hydrolysis to the corresponding boronic acid. This can complicate solubility measurements, especially in protic solvents.[6]
Conclusion
This compound is a valuable synthetic reagent whose effective use is underpinned by a clear understanding of its solubility. Based on its molecular structure, it is predicted to be highly soluble in nonpolar and moderately polar aprotic organic solvents, with lower solubility in polar protic solvents. For precise applications, the experimental protocol detailed in this guide provides a robust method for determining its solubility in any solvent of interest. This knowledge will empower researchers to make informed decisions regarding solvent choice for reactions, purifications, and formulations, ultimately leading to more efficient and reproducible synthetic outcomes.
References
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National Center for Biotechnology Information. "5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane." PubChem Compound Database, CID=11788741, [Link] (accessed Jan. 20, 2026).
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National Center for Biotechnology Information. "5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane." PubChem Compound Database, CID=23005406, [Link] (accessed Jan. 20, 2026).
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Domanska, U., et al. "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents." Journal of Chemical & Engineering Data, 2020, 65(9), 4469–4478. [Link]
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"Solubility of Organic Compounds." LibreTexts Chemistry, 2023. [Link]
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Wikipedia. "Neopentyl glycol." [Link] (accessed Jan. 20, 2026).
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"Experiment 1: Determination of Solubility Class." Web.mnstate.edu, [Link] (accessed Jan. 20, 2026).
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Li, X., et al. "Measurement and correlation of solubilities of neopentyl glycol in solvents." ResearchGate, 2013. [Link]
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Domanska, U., et al. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Chemical & Engineering Data, 2020, 65(7), 3566–3575. [Link]
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Billingsley, K. L., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 2013, 135(34), 12613–12626. [Link]
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AA Blocks. "Chemistry Of Boronic Esters." 2019. [Link]
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"Experiment: Solubility of Organic & Inorganic Compounds." Web.mnstate.edu, [Link] (accessed Jan. 20, 2026).
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"Procedure For Determining Solubility of Organic Compounds." Scribd, [Link] (accessed Jan. 20, 2026).
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Singh, A., et al. "Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane." ResearchGate, 2004. [Link]
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ResearchGate. "ChemInform Abstract: 2,2-Dimethyl-5-(5-Substituted-furfurylidene)-1,3-dioxane-4,6-diones..." [Link] (accessed Jan. 20, 2026).
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"Identification of Organic Compound by Organic Qualitative Analysis." Institute of Science, Nagpur, [Link] (accessed Jan. 20, 2026).
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Zovko, M., et al. "Crystal structure and Hirshfeld surface analysis of dimethyl 5-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazin-1-yl]benzene-1,3-dicarboxylate 0.224-hydrate." National Center for Biotechnology Information, 2019. [Link]
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El-Faham, A., et al. "N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation." ACS Omega, 2022, 7(43), 38943–38961. [Link]
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A Technical Guide to the Strategic Synthesis and Application of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane
Introduction: Navigating the Landscape of Sterically Hindered Cross-Coupling Reactions
In the realm of modern organic synthesis, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] The versatility and functional group tolerance of this palladium-catalyzed reaction have made it an indispensable tool.[1] Central to this transformation are organoboron reagents, with arylboronic acids and their esters serving as key building blocks.[1]
While a plethora of boronic acids and their pinacol esters are commercially available, the synthesis of sterically congested molecules, such as tetra-ortho-substituted biaryls, presents a significant challenge.[2][3][4] These motifs are increasingly prevalent in novel therapeutic agents and advanced materials. Standard coupling protocols often fail or provide diminished yields when faced with the steric demands of both the organoboron reagent and the coupling partner.[3][4] This guide focuses on a powerful yet not commonly cataloged reagent, 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane , a sterically hindered neopentyl glycol boronate ester.
Due to its limited commercial availability, a reliable in-house synthesis is paramount for researchers looking to leverage its unique properties. This guide provides a comprehensive overview of the synthesis of this valuable reagent, delves into the critical role of its steric profile in overcoming synthetic hurdles, and outlines its application in the construction of complex molecular architectures.
The Imperative of In-house Synthesis: A Two-Stage Approach
The synthesis of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is best approached in two distinct stages: the preparation of mesitylboronic acid, followed by its esterification with neopentyl glycol.
Stage 1: Synthesis of Mesitylboronic Acid
The preparation of mesitylboronic acid can be efficiently achieved via a Grignard reaction, a robust and well-established method for forming carbon-boron bonds.[5]
Experimental Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromomesitylene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) via the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF, maintaining the internal temperature below -60 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench with aqueous HCl (2 M) until the solution is acidic.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude mesitylboronic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).
-
Stage 2: Esterification with Neopentyl Glycol
The conversion of the boronic acid to its neopentyl glycol ester enhances its stability and modifies its reactivity profile for cross-coupling reactions.[6] Neopentyl glycol boronate esters are stable, non-hygroscopic, and easily characterized solids.[7]
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine mesitylboronic acid (1.0 equivalent) and neopentyl glycol (1.1 equivalents) in a suitable solvent such as toluene.
-
-
Azeotropic Water Removal:
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting boronic acid is consumed.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid is typically of high purity. If necessary, it can be further purified by recrystallization from a non-polar solvent like hexane.
-
The "Why": Strategic Advantages of the Mesityl Neopentyl Glycol Boronate Ester
The choice of the mesityl group is a deliberate one, aimed at leveraging steric hindrance to achieve specific synthetic outcomes. Similarly, the use of neopentyl glycol as the protecting group offers advantages over the more common pinacol esters.
| Feature | Pinacol Boronate Ester | Neopentyl Glycol Boronate Ester | Rationale for Mesityl Derivative |
| Steric Hindrance | Moderate | Lower | The two ortho-methyl groups of the mesityl substituent provide significant steric bulk around the boron center. |
| Transmetalation Rate | Generally slower | Can be faster than pinacol esters[6] | The steric hindrance from the mesityl group can influence the rate-determining transmetalation step in Suzuki-Miyaura couplings, often enabling reactions that are difficult with less hindered reagents.[4] |
| Stability | High | High, often crystalline and non-hygroscopic[7] | Enhanced stability is crucial for a reagent that is not commercially available and may need to be stored after synthesis. |
| Application | General purpose | Favorable in certain kinetic regimes[6] | Specifically designed for coupling with other sterically hindered partners to form congested biaryl structures.[2] |
The pronounced steric bulk of the mesityl group plays a crucial role in the Suzuki-Miyaura reaction. It can promote the reductive elimination step and disfavor side reactions, leading to higher yields in the synthesis of tetra-ortho-substituted biaryls.[2] For challenging couplings, the use of specialized, sterically demanding phosphine ligands in conjunction with hindered boronic esters like the mesityl derivative has proven to be an effective strategy.[3][4]
Application in Complex Synthesis: The Suzuki-Miyaura Coupling of Hindered Substrates
The primary application for 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is in Suzuki-Miyaura cross-coupling reactions where at least one of the coupling partners is sterically demanding.
Representative Protocol: Synthesis of a Tetra-ortho-substituted Biaryl
-
Reaction Setup:
-
In a reaction vessel, combine the sterically hindered aryl halide (e.g., 2-bromo-1,3,5-triisopropylbenzene) (1.0 equivalent), 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane (1.5 equivalents), and a suitable base (e.g., CsF or K₃PO₄) (2.0 equivalents).
-
Add a palladium catalyst and a sterically demanding phosphine ligand (e.g., Pd(OAc)₂ with SPhos or XPhos).
-
Degas the mixture and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel.
-
Conclusion
5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is a highly valuable synthetic intermediate for the construction of sterically encumbered biaryl compounds, which are of increasing importance in medicinal chemistry and materials science. Its lack of widespread commercial availability necessitates a robust and reproducible in-house synthesis, the protocol for which has been detailed in this guide. The strategic use of the mesityl group's steric influence, combined with the favorable properties of the neopentyl glycol protecting group, provides a powerful tool for overcoming common challenges in modern cross-coupling chemistry. For research and development professionals engaged in the synthesis of complex molecular targets, the ability to prepare and utilize this reagent can unlock synthetic routes to previously inaccessible or difficult-to-synthesize compounds.
References
Sources
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Neopentyl Glycol Boronic Esters: Advancing Stability and Reactivity in Modern Cross-Coupling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds in academic and industrial settings, particularly in drug discovery. While boronic acids are foundational reagents for this transformation, their inherent instability, propensity for dehydration to form boroxines, and susceptibility to protodeboronation present significant challenges. Boronic esters have emerged as a robust solution, offering enhanced stability and handling properties. Among these, neopentyl glycol (NPG) boronic esters have carved a distinct niche, providing a unique combination of stability, reactivity, and stereochemical control that often surpasses more common analogues like pinacol esters. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of neopentyl glycol boronic esters, demonstrating their value as versatile and powerful intermediates in cross-coupling catalysis.
Introduction: The Need for Superior Boron Reagents
The immense utility of the Suzuki-Miyaura reaction stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron reagents used.[1][2][3] The traditional reagent, the boronic acid, is effective but flawed. Its free B(OH)₂ group is prone to dehydration, forming a cyclic trimer known as a boroxine, which can complicate stoichiometry and reactivity.[4][5] Furthermore, many boronic acids, especially those containing heteroaromatic or electron-deficient motifs, are unstable and can undergo protodeboronation under coupling conditions, leading to diminished yields.[1]
To circumvent these issues, chemists have increasingly turned to boronic esters, where the hydroxyl groups are protected by a diol. Pinacol esters are the most common, valued for their stability and ease of preparation.[2][5][6] However, neopentyl glycol (2,2-dimethylpropane-1,3-diol) offers an alternative that forms a six-membered dioxaborinane ring, conferring distinct and often advantageous properties.[7] NPG boronic esters are typically crystalline, bench-stable solids that are easily purified by chromatography or recrystallization, and they exhibit a unique reactivity profile that has been exploited to overcome significant synthetic challenges.[2][4]
Properties and Advantages of Neopentyl Glycol Boronic Esters
The utility of NPG boronic esters is rooted in their distinct structural and electronic properties compared to other boron reagents.
Enhanced Stability and Handling
NPG boronic esters are significantly more stable than their corresponding boronic acids.[2] They are generally resistant to silica gel chromatography and can be stored for extended periods without significant degradation.[2][8] This stability is crucial in multi-step syntheses and for maintaining the integrity of compound libraries in drug discovery programs. Unlike many boronic acids, they are exclusively monomeric, which simplifies their handling and ensures accurate stoichiometry in reactions.[2] While both pinacol and neopentyl esters are considered robust, NPG esters have shown comparable or even superior performance in preventing unwanted side reactions in certain contexts.[9]
Unique Reactivity Profile
The reactivity of boronic esters in the crucial transmetalation step of the Suzuki-Miyaura cycle is a complex interplay of sterics and electronics. NPG esters are often more reactive than their pinacol counterparts. In a nickel-catalyzed Suzuki-Miyaura reaction, competition experiments showed that the neopentyl derivative was consumed faster than the corresponding pinacol ester, implying greater reactivity.[2] Mechanistic studies suggest that less sterically hindered esters can more readily form the key Pd–O–B linked intermediates necessary for transmetalation.[1] This enhanced reactivity can lead to faster reaction times and higher yields, especially in challenging couplings.[4]
Stereochemical Control
A key advantage of NPG boronic esters is their ability to confer exceptional levels of stereospecificity in certain reactions. Research has shown that in the lithiation-borylation of secondary benzylic carbamates, using NPG boronic esters instead of pinacol esters minimizes the reversibility of boronate complex formation.[10] This suppression of reversibility prevents the racemization of the sensitive lithiated intermediate, allowing for the synthesis of hindered tertiary boronic esters with almost complete transfer of chirality.[10] This has proven invaluable for creating complex stereogenic centers.
Synthesis and Characterization
The preparation of NPG boronic esters is straightforward and typically high-yielding, making them readily accessible.
Synthesis Workflow
The most common method involves the direct condensation of a boronic acid with neopentyl glycol.[7] The reaction is an equilibrium that is driven to completion by the removal of water, usually with a Dean-Stark apparatus in a solvent like toluene or benzene.[4]
Caption: General workflow for the synthesis of NPG boronic esters.
Characterization
Standard spectroscopic methods are used to confirm the structure and purity of NPG boronic esters.
-
¹H NMR: Shows characteristic signals for the organic fragment, along with singlets for the gem-dimethyl protons (~1.0 ppm) and the methylene protons of the NPG backbone (~3.7 ppm).[4]
-
¹³C NMR: Confirms the carbon skeleton, with distinctive signals for the quaternary and methylene carbons of the NPG moiety.[4]
-
¹¹B NMR: Provides direct evidence of the boron environment. For trigonal NPG boronic esters, a broad signal is typically observed in the range of 26-30 ppm.[4][11][12]
The Suzuki-Miyaura Catalytic Cycle: Role of NPG Esters
NPG boronic esters participate directly in the Suzuki-Miyaura catalytic cycle. Mechanistic studies have confirmed that boronic esters can undergo transmetalation without prior hydrolysis to the boronic acid, a crucial insight that enables the design of anhydrous coupling systems.[1][3]
The accepted cycle proceeds via three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (R¹-X) bond to form a Pd(II) complex.
-
Transmetalation: A base activates the boronic ester (R²-B(neop)), forming a boronate species. This species transfers its organic group (R²) to the palladium center, displacing the halide and forming an R¹-Pd-R² intermediate. The nature of the diol on the boronic ester can influence the rate of this key step.[1]
-
Reductive Elimination: The R¹-Pd-R² complex eliminates the final coupled product (R¹-R²), regenerating the Pd(0) catalyst.
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- 12. researchgate.net [researchgate.net]
The Mesityl Group: A Linchpin in Modulating Boronic Ester Reactivity and Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acids and their corresponding esters are foundational pillars in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions. However, the inherent instability of many simple boronic acids—susceptibility to protodeboronation and trimerization into boroxines—presents significant challenges in synthesis, purification, and storage. The strategic introduction of sterically demanding substituents onto the boron atom is a key strategy to mitigate these issues. Among these, the mesityl (2,4,6-trimethylphenyl) group stands out for its profound ability to modulate the reactivity, stability, and selectivity of boronic esters. This guide provides a detailed technical analysis of the dual steric and electronic roles of the mesityl group, offering field-proven insights into its application, mechanistic implications in catalysis, and practical methodologies for its use.
Fundamentals of Boronic Ester Chemistry
Boronic acids (R-B(OH)₂) are trivalent organoboron compounds that act as weak Lewis acids due to the vacant p-orbital on the boron atom.[1][2] This electron deficiency defines their reactivity. In solution, they exist in equilibrium between a neutral, sp²-hybridized trigonal planar form and, under basic conditions, an anionic, sp³-hybridized tetrahedral boronate form upon complexation with a hydroxide ion.[1] This equilibrium is central to their chemical behavior.
Boronic esters are formed by the condensation of a boronic acid with an alcohol or a diol, a process that is typically reversible.[2] These esters are generally less polar and exhibit greater stability towards oxidation and protodeboronation than their parent boronic acids, making them easier to handle, purify, and store.[2][3] While pinacol esters are ubiquitous, their stability can be insufficient for challenging multi-step syntheses or under harsh reaction conditions.[3][4] This has driven the exploration of more robust protecting groups, with the mesityl group emerging as a premier candidate.
The Defining Characteristics of the Mesityl Group
The mesityl group (Mes) is a 1,3,5-trimethylphenyl substituent.[5] Its influence on boronic ester chemistry is not monolithic but rather a synergistic combination of two distinct properties: profound steric hindrance and subtle electronic donation.
-
Steric Bulk: The two methyl groups at the ortho positions of the phenyl ring create a formidable steric shield around the boron center. This three-dimensional crowding is the primary contributor to the unique behavior of mesityl-substituted boronic esters.
-
Electronic Nature: The three methyl groups are weakly electron-donating to the aromatic ring through induction and hyperconjugation. This slightly increases the electron density on the boron-bound carbon, which can subtly influence the Lewis acidity of the boron center.[6]
The Dual Role of the Mesityl Group in Boronic Ester Chemistry
The interplay between steric and electronic effects dictates the utility of the mesityl group, primarily by enhancing stability and influencing reaction kinetics.
Steric Influence: A Protective Shield
The most significant contribution of the mesityl group is its steric shielding of the boron center. This bulkiness physically obstructs the approach of other molecules, leading to several practical advantages.
-
Enhanced Stability: The steric hindrance dramatically slows the rate of common decomposition pathways. Mesityleneboronic acid, for instance, was noted early on for its distinct properties compared to other arylboronic acids, a direct result of the 2,6-disubstitution.[7] This steric protection is crucial for preventing unwanted hydrolysis and protodeboronation, a common side reaction for many boronic acids and esters, particularly those that are electron-rich or vinyl-based.[8]
-
Suppression of Boroxine Formation: Boronic acids have a strong tendency to dehydrate and form cyclic trimeric anhydrides known as boroxines. The steric bulk of the mesityl group makes the formation of the planar, six-membered boroxine ring highly unfavorable, thus preserving the monomeric boronic acid or ester form.
-
Kinetic Control in Reactions: While enhancing stability, the steric bulk can also reduce the rate of desired reactions. In Suzuki-Miyaura cross-coupling, the transmetalation step requires the formation of a pre-transmetalation intermediate involving the boronic ester and the palladium complex.[8][9] Highly hindered esters, like those derived from pinacol, can struggle to form these intermediates, and mesityl esters represent an even greater steric challenge.[8] This can necessitate more forcing reaction conditions or specialized catalysts but is a trade-off for the superior stability of the starting material.
Caption: Steric shielding of the boron center by ortho-methyl groups.
Electronic Influence: Modulating Lewis Acidity
Compared to the dramatic steric effects, the electronic effects of the mesityl group are more subtle but still significant. The three electron-donating methyl groups increase the electron density of the aromatic ring. This effect is transmitted to the boron atom, slightly reducing its Lewis acidity compared to an unsubstituted phenylboronic ester.[10]
A less acidic (more electron-rich) boron center generally leads to:
-
Slower Hydrolysis: Hydrolysis is initiated by the nucleophilic attack of water on the Lewis acidic boron atom. Reducing this acidity slows the initial step of the hydrolysis cascade.
-
Modified Reactivity in Transmetalation: The nucleophilicity of the migrating group (the mesityl group itself or another group on the boron) is a key factor in the rate-determining transmetalation step of cross-coupling reactions.[8][9] While the steric hindrance is often the dominant factor, the electronic properties of the boron reagent play a measurable role.
Applications in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is the most widely practiced reaction involving boronic esters.[8][11] The use of mesityl boronic reagents in this context exemplifies the trade-off between stability and reactivity.
Mechanistic studies have shown that boronic esters can participate directly in the catalytic cycle without prior hydrolysis to the boronic acid.[8][9][12] The rate of the crucial transmetalation step is influenced by both the steric and electronic properties of the ester's diol backbone and the groups attached to boron.[8]
-
Advantages: The exceptional stability of mesityl boronic esters makes them ideal for multi-step syntheses where the boron moiety must survive various reaction conditions before the final coupling step. They resist degradation during purification (e.g., chromatography) and have a long shelf-life.
-
Challenges: The significant steric bulk around the boron atom can impede the formation of the Pd-O-B linkage required for transmetalation, slowing the reaction rate considerably compared to less hindered esters like glycol or even pinacol esters.[8] Overcoming this often requires higher temperatures, longer reaction times, or highly active catalyst systems.
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Preliminary Reactivity Screening of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane: A Technical Guide
Foreword: Navigating the Potential of Sterically Hindered Boronic Esters
In the landscape of modern synthetic chemistry, organoboron compounds are indispensable tools for the construction of complex molecular architectures. Among these, boronic esters offer a stable and versatile platform for a myriad of chemical transformations. This guide focuses on a particularly intriguing yet challenging substrate: 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane, a neopentyl glycol boronic ester of mesitylene. The steric hindrance imparted by the ortho-methyl groups on the mesityl moiety presents unique reactivity challenges and opportunities. This document provides a comprehensive framework for the preliminary reactivity screening of this compound, offering insights into its stability and participation in key synthetic reactions. Our approach is grounded in mechanistic understanding and provides actionable protocols for researchers, scientists, and drug development professionals.
Compound Profile: this compound
This compound, hereafter referred to as mesityl neopentylglycol boronate, is a crystalline, air-stable solid. The neopentyl glycol protecting group confers greater stability against hydrolysis and oxidation compared to the parent boronic acid.[1] However, the core reactivity of this molecule is dictated by the sterically encumbered mesityl group attached to the boron atom.
Key Structural Features and Their Implications:
-
Mesityl Group: The two ortho-methyl groups significantly hinder the approach to the boron center. This steric bulk can retard the rate of transmetalation in cross-coupling reactions, a critical step in many of its applications.[2]
-
Neopentyl Glycol Ester: This protecting group forms a six-membered ring with the boron atom. While generally considered stabilizing, some studies suggest that six-membered ring boronic esters can, under certain basic conditions, undergo protodeboronation more rapidly than their five-membered ring (pinacol) counterparts or the free boronic acid.[3][4]
-
C-B Bond: The carbon-boron bond is the focal point of reactivity, susceptible to cleavage and functionalization. Understanding its stability and the conditions that promote its desired transformation is paramount.
Foundational Stability Assessment: Hydrolysis and Protodeboronation
Before exploring synthetic applications, it is crucial to understand the stability of mesityl neopentylglycol boronate under various conditions. The two primary degradation pathways are hydrolysis to the corresponding boronic acid and protodeboronation, which results in the formation of mesitylene.
Hydrolytic Stability
Boronic esters can hydrolyze to their corresponding boronic acids, especially under acidic or basic conditions.[5][6] The rate of hydrolysis is influenced by pH and the electronic properties of the aryl substituent.[6]
Experimental Protocol: pH-Dependent Hydrolysis Study
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions spanning a pH range of 2 to 12.
-
Sample Preparation: Dissolve a known concentration of mesityl neopentylglycol boronate in a suitable organic solvent (e.g., acetonitrile or THF) to create a stock solution.
-
Reaction Setup: In separate vials, mix an aliquot of the stock solution with each buffer solution at a defined ratio (e.g., 1:9 organic:aqueous) to initiate the hydrolysis.
-
Monitoring: At regular time intervals, withdraw aliquots from each vial and quench any further reaction (e.g., by neutralization or dilution with a non-reactive solvent).
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the starting material and the appearance of mesitylboronic acid.[1]
Data Presentation: Hydrolytic Stability Profile
| pH | Half-life (t½) | % Hydrolysis after 24h |
| 2 | ||
| 4 | ||
| 7 | ||
| 10 | ||
| 12 |
Protodeboronation
Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of an arene (in this case, mesitylene). This side reaction is often problematic in cross-coupling reactions conducted in protic solvents or with bases that can generate water.[7][8] Sterically hindered and electron-poor arylboronic acids can be particularly susceptible to base-promoted protodeboronation.[3]
Experimental Protocol: Screening for Protodeboronation
-
Reaction Setup: In a series of vials, dissolve mesityl neopentylglycol boronate in a common Suzuki-Miyaura coupling solvent (e.g., dioxane, THF, or toluene) containing a base (e.g., K₃PO₄, Cs₂CO₃, or KOAc) and a proton source (e.g., water or an alcohol).
-
Thermal Stress: Heat the reactions at a typical temperature for Suzuki-Miyaura coupling (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction over time by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to detect the formation of mesitylene.
-
Internal Standard: Use an internal standard for accurate quantification.
Data Presentation: Protodeboronation Susceptibility
| Base | Solvent | Temperature (°C) | % Protodeboronation after 8h |
| K₃PO₄ | Dioxane/H₂O | 100 | |
| Cs₂CO₃ | Toluene | 110 | |
| KOAc | THF/H₂O | 80 |
Reactivity Screening: Key Transformations
The synthetic utility of mesityl neopentylglycol boronate can be assessed through its performance in several key transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[9] The steric hindrance of the mesityl group necessitates careful selection of the catalyst, ligand, and base to achieve efficient coupling.
Logical Workflow for Suzuki-Miyaura Coupling Screening
Caption: Workflow for Suzuki-Miyaura coupling screening.
Experimental Protocol: Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Halide
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine mesityl neopentylglycol boronate (1.2 equiv), a sterically hindered aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene) (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., AntPhos, 4 mol%).[10][11]
-
Reagent Addition: Add a degassed solvent (e.g., toluene) followed by a base (e.g., K₃PO₄, 3.0 equiv).
-
Reaction: Heat the mixture to 100-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a route to C-N and C-O bonds using a copper catalyst.[12][13] This reaction is often performed under milder conditions than the Buchwald-Hartwig amination.
Reaction Pathway for Chan-Lam Coupling
Caption: Generalized pathway for Chan-Lam cross-coupling.
Experimental Protocol: Chan-Lam N-Arylation
-
Reaction Setup: In a reaction vial open to the air, combine mesityl neopentylglycol boronate (1.5 equiv), an amine (e.g., aniline, 1.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a solvent (e.g., dichloromethane or methanol).[14][15]
-
Base (if necessary): For less nucleophilic amines, a base such as pyridine or triethylamine may be added.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Oxidation to Phenol
The conversion of arylboronic esters to phenols is a valuable transformation. This can be achieved using various oxidizing agents.[16][17]
Experimental Protocol: Oxidation with N-Oxides
-
Reaction Setup: In a flask open to the atmosphere, dissolve mesityl neopentylglycol boronate (1.0 equiv) in a suitable solvent such as dichloromethane.
-
Oxidant Addition: Add an N-oxide, such as trimethylamine N-oxide (TMAO) (1.5 equiv), to the solution.[18]
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by the disappearance of the starting material on TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a mild reducing agent (e.g., aqueous sodium thiosulfate), extract the product with an organic solvent, dry, and purify by column chromatography to yield 2,4,6-trimethylphenol.
Analytical Methodologies
Accurate monitoring and characterization are essential for a successful reactivity screening.
Summary of Analytical Techniques
| Technique | Application | Key Considerations |
| TLC | Rapid reaction monitoring | |
| GC/GC-MS | Monitoring volatile products (e.g., mesitylene from protodeboronation) | Requires an internal standard for quantification. |
| HPLC/LC-MS | Monitoring non-volatile reactants and products, assessing purity | On-column hydrolysis of the boronic ester can be a challenge. Use of buffered mobile phases and rapid analysis is recommended.[1] |
| NMR (¹H, ¹³C, ¹¹B) | Structural elucidation of products and intermediates | ¹¹B NMR can provide information on the boron species in solution. |
Safety and Handling
Organoboron compounds are generally stable, but standard laboratory safety precautions should always be observed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid compound in a well-ventilated area or a fume hood.
-
Storage: Store mesityl neopentylglycol boronate in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion and Future Directions
The preliminary reactivity screening of this compound provides a critical foundation for its application in organic synthesis. The inherent steric hindrance of the mesityl group necessitates a departure from standard protocols, requiring careful optimization of catalysts, ligands, and reaction conditions. Understanding the compound's stability profile with respect to hydrolysis and protodeboronation is essential for minimizing side reactions and maximizing yields. The protocols outlined in this guide offer a systematic approach to unlocking the synthetic potential of this challenging yet valuable building block. Further investigations could explore its utility in other transformations, such as C-S bond formation or other metal-catalyzed cross-coupling reactions, further expanding the synthetic chemist's toolkit.
References
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Chen, D.-S., & Huang, J.-M. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 24(04), 499–501. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry, 76(19), 8107–8112. [Link]
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Zhu, J., & Wang, Z. J. (2009). Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation. Organic Letters, 11(16), 3594–3597. [Link]
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Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494–3497. [Link]
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Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
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Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]
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ResearchGate. (n.d.). A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine. Retrieved from [Link]
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Sci-Hub. (n.d.). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. Retrieved from [Link]
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Hayes, H. L. D., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1292. [Link]
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ResearchGate. (n.d.). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Retrieved from [Link]
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Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(37), 14814–14826. [Link]
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Schmidt, J., & O'Brien, J. M. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. ACS Catalysis, 3(8), 1846–1849. [Link]
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ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
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Reddy, V. P., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 245–248. [Link]
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Qadwal, T. L., & Singh, B. (2021). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. The Journal of Organic Chemistry, 86(1), 116–147. [Link]
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Figshare. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. Retrieved from [Link]
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Hayes, H. L. D., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1292. [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 11(3), 735-741. [Link]
-
PubMed. (2013). Ligand-controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]
-
Cherney, A. H., & Reisman, S. E. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 136(41), 14365–14368. [Link]
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ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
DeepDyve. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 71(24), 9034-9040. [Link]
-
University of Greenwich. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
YouTube. (2022). Chan-Lam Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A highly efficient heterogeneous copper-catalyzed Chan–Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. RSC Advances, 6(10), 8345-8351. [Link]
-
National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(28), 8851–8864. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
-
Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved from [Link]
-
National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(42), 11033–11037. [Link]
-
ResearchGate. (n.d.). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Retrieved from [Link]
-
PubChem. (n.d.). 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane. Retrieved from [Link]
-
Semantic Scholar. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of various alkyl bromide with methylboronic acid catalyzed by Pd/SBA-15. Retrieved from [Link]
-
PubChem. (n.d.). 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Introduction: The Strategic Advantage of Neopentyl Glycol Boronic Esters in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its significance.[2] At the heart of this transformation lies the organoboron reagent, and the choice of this reagent is critical to the success of the coupling, influencing stability, reactivity, and substrate scope.
While boronic acids have traditionally been the workhorses of Suzuki-Miyaura couplings, their inherent instability, including a propensity for protodeboronation and trimerization to form boroxines, can lead to diminished yields and reproducibility.[3] This has spurred the development of more robust alternatives, with boronic esters emerging as a superior class of reagents. Among these, neopentyl glycol esters, such as 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane , offer a compelling combination of stability and reactivity.
This application note provides a comprehensive guide to the use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer expert insights into overcoming the challenges associated with sterically hindered substrates.
The Merits of this compound
The unique structure of this neopentyl glycol boronic ester, featuring a sterically demanding mesityl group, imparts several key advantages:
-
Enhanced Stability: The neopentyl glycol protecting group forms a six-membered ring with the boron atom, rendering the ester significantly more stable than its boronic acid counterpart. This increased stability minimizes degradation on storage and during the reaction, leading to more consistent results.
-
Resistance to Protodeboronation: The steric bulk of the mesityl group and the neopentyl glycol backbone provides a high degree of protection against premature protodeboronation, a common side reaction that cleaves the C-B bond, especially with electron-rich or heteroaromatic substrates.
-
Facilitated Handling and Purification: These boronic esters are typically crystalline solids, which are easier to handle, weigh, and purify compared to often-amorphous boronic acids.[4]
-
Controlled Reactivity: While highly stable, the boronate ester remains sufficiently reactive to participate effectively in the catalytic cycle under appropriate conditions. The steric hindrance of the mesityl group can be leveraged to achieve selective couplings in complex molecules.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: This is often the rate-determining step. The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide or triflate. The steric and electronic properties of the boronic ester and the choice of base are critical for the efficiency of this step. For sterically hindered reagents like this compound, a strong base and a bulky, electron-rich phosphine ligand on the palladium catalyst are often necessary to facilitate this step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.
Experimental Protocols
The following protocols are generalized for the use of this compound and should be optimized for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is adapted for a sterically hindered neopentyl glycol boronate ester.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, or DMF)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base under an inert atmosphere (argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the mixture under a positive flow of inert gas.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, temperatures may be higher and reaction times significantly shorter.
-
Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.
Data Presentation: Representative Substrate Scope
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with a sterically hindered neopentyl glycol boronate ester. While specific data for this compound is not widely published in comparative tables, these examples with analogous sterically hindered boronates provide a strong indication of expected outcomes.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 2-Bromotoluene | XPhos Pd G3 (2) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 85-95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ | Toluene | 110 | 6 | >95 |
| 4 | 2-Chloropyridine | RuPhos Pd G3 (3) | K₃PO₄ | sec-Butanol | 100 | 18 | 75-85 |
| 5 | 1-Bromo-2,6-dimethylbenzene | Pd/BI-DIME (1) | K₃PO₄ | Toluene | 110 | 12 | ~80[5] |
Troubleshooting Guide
Even with a robust reagent like this compound, challenges can arise, particularly due to the steric hindrance.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Steric hindrance impeding transmetalation. 4. Poor solubility of reagents. | 1. Use a fresh batch of catalyst or a more active pre-catalyst (e.g., Buchwald-type). 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Employ a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos). Increase reaction temperature and/or time. 4. Try a different solvent system (e.g., DMF, DME, or a co-solvent) to improve solubility. |
| Homocoupling of Boronic Ester | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst with inefficient reduction. | 1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. 2. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Protodeboronation of Boronic Ester | 1. Presence of excess water or protic solvents. 2. Prolonged reaction times at high temperatures. | 1. Use anhydrous solvents and a non-aqueous base (e.g., KF). 2. Optimize the reaction to reduce the required time and temperature. |
| Formation of Side Products | 1. Decomposition of starting materials or product. 2. Competing reaction pathways. | 1. Lower the reaction temperature. 2. Screen different ligands and bases to favor the desired cross-coupling. |
Conclusion
This compound represents a significant advancement in the field of Suzuki-Miyaura cross-coupling, particularly for the synthesis of sterically congested biaryl compounds. Its enhanced stability, ease of handling, and resistance to common side reactions make it a valuable tool for researchers in academia and industry. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst, base, and solvent system, chemists can leverage the unique properties of this reagent to access a wide range of complex molecular architectures with high efficiency and reproducibility.
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Silver-Free, Low-Temperature, Palladium-Catalyzed Protodeborylation of Arylboronic Acids.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides: The Use of a Biarylmonophosphine Ligand in Combination with a Palladium Catalyst.
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(14), 4795-4806. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
Chemtips. (2022). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
deVries, J.G. (2001). The Heck, Suzuki and Sonogashira reactions in pharmaceutical synthesis. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]
Sources
Application Notes and Protocols for the Synthesis of Sterically Hindered Biaryls using 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane
Introduction: Overcoming the Challenge of Steric Hindrance in Biaryl Synthesis
The construction of carbon-carbon bonds to form biaryl scaffolds is a cornerstone of modern organic synthesis, with profound implications for drug discovery, materials science, and agrochemicals.[1] However, the synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents, presents a significant synthetic hurdle.[2] The steric congestion around the forming biaryl bond can dramatically decrease reaction rates and yields in traditional cross-coupling methodologies.
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of C-C bonds.[3] A key innovation in overcoming the challenges of steric hindrance has been the development of highly effective organoboron reagents. While boronic acids are widely used, their propensity for protodeboronation and trimerization to form boroxines can lead to diminished reactivity and reproducibility.[4] Boronic esters, particularly those derived from diols like neopentyl glycol, offer enhanced stability and, in many cases, superior reactivity.[5][6]
This application note provides a comprehensive guide to the use of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane, a neopentyl glycol-protected mesitylboronic acid, for the efficient synthesis of sterically hindered biaryls. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and application in Suzuki-Miyaura coupling, and discuss its relevance in the context of pharmaceutical development.
The Advantage of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane
5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane offers several distinct advantages for the synthesis of sterically hindered biaryls:
-
Enhanced Stability: The neopentyl glycol protecting group forms a stable six-membered ring with the boron atom, significantly reducing the rate of protodeboronation compared to the corresponding boronic acid.[4] This stability translates to a longer shelf-life and greater tolerance to a wider range of reaction conditions.
-
Improved Reactivity in Sterically Demanding Couplings: Mechanistic studies have revealed that boronic esters can participate directly in the transmetalation step of the Suzuki-Miyaura catalytic cycle without prior hydrolysis to the boronic acid.[5][6] This direct pathway can be significantly faster, particularly for sterically encumbered substrates. The unique electronic and steric properties of the neopentyl glycol ester facilitate the formation of the key palladium-boronate intermediate, accelerating the crucial C-C bond formation.
-
Homogeneous Reaction Conditions: The use of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane in conjunction with soluble bases like potassium trimethylsilanolate (TMSOK) can lead to fully homogeneous reaction mixtures.[5][7] This avoids mass-transfer limitations often encountered with heterogeneous inorganic bases, leading to faster reaction times and more reproducible results.
Synthesis of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane
The synthesis of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is typically achieved through the esterification of mesitylboronic acid with neopentyl glycol. A general and reliable procedure is outlined below.
Protocol 1: Synthesis of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane
This protocol is adapted from a general procedure for the synthesis of neopentyl boronic esters.[8]
Materials:
-
Mesitylboronic acid
-
Neopentyl glycol (1.1 equiv)
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Deionized water
Equipment:
-
Round-bottomed flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add mesitylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).
-
Add a sufficient volume of toluene to create a stirrable suspension.
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 1-2 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a separatory funnel and wash with deionized water (3 x volume of toluene).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane as a solid. The product can be further purified by recrystallization if necessary.
Expected Yield: >90%
Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a Tri-ortho-substituted Biaryl
The true utility of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is demonstrated in its application to form sterically challenging biaryl linkages. The following protocol details a representative Suzuki-Miyaura coupling to synthesize a tri-ortho-substituted biaryl.
Protocol 2: Synthesis of 2,4,6-Trimethyl-2'-methylbiphenyl
This protocol is a representative example for the coupling of a sterically hindered boronic ester with a hindered aryl halide.
Materials:
-
5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane (1.2 equiv)
-
2-Bromotoluene (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane (1.2 equiv) and 2-bromotoluene (1.0 equiv).
-
Add degassed toluene and a small amount of degassed water (e.g., toluene/water 10:1 v/v).
-
Stir the reaction mixture at 80-100 °C until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tri-ortho-substituted biaryl.
Data Presentation:
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane | 2-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |
| Mesitylboronic acid | 2-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | ~60 |
Note: The data in this table is representative and intended for illustrative purposes. Actual yields may vary depending on specific reaction conditions and scale.
Visualizing the Process
Workflow for the Synthesis of Sterically Hindered Biaryls
Caption: Experimental workflow for the synthesis of sterically hindered biaryls.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Mechanism and the Role of the Neopentyl Glycol Ester
The enhanced efficacy of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane in the synthesis of sterically hindered biaryls can be attributed to its influence on the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Recent mechanistic studies have provided compelling evidence that boronic esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid.[6] This is particularly advantageous under anhydrous conditions. The formation of a soluble boronate species, for instance through the reaction with a base like potassium trimethylsilanolate, facilitates the interaction with the palladium(II) complex.[5]
The electron-donating nature of the alkyl groups on the neopentyl glycol backbone increases the electron density on the oxygen atoms coordinated to the boron. This, in turn, enhances the nucleophilicity of the ipso-carbon of the mesityl group, thereby accelerating its transfer to the electrophilic palladium center. In essence, the neopentyl glycol moiety acts as an "activating" group, promoting the crucial bond-forming transmetalation step, which is often the rate-limiting step in the coupling of sterically hindered substrates.
Relevance in Drug Discovery and Development
The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The ability to efficiently synthesize sterically hindered biaryls is therefore of paramount importance for the exploration of novel chemical space and the development of next-generation therapeutics. For instance, the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor antagonists, and novel kinase inhibitors often requires the construction of sterically congested biaryl cores.
The use of robust and efficient reagents like 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane allows medicinal chemists to rapidly generate libraries of complex biaryl-containing molecules for structure-activity relationship (SAR) studies. The mild reaction conditions and high functional group tolerance associated with modern Suzuki-Miyaura couplings employing such reagents are highly desirable in the late-stage functionalization of complex drug-like molecules.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Ensure proper handling of the palladium precatalyst and ligand under an inert atmosphere. |
| Insufficiently degassed solvents | Thoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Poor quality of boronic ester | Ensure the boronic ester is pure and dry. If necessary, purify by recrystallization. | |
| Protodeboronation of the boronic ester | Presence of excess water or acid | Use anhydrous solvents and ensure the base is of high quality. Minimize reaction time. |
| Formation of homocoupled byproducts | Oxygen contamination | Maintain a strict inert atmosphere throughout the reaction. |
Conclusion
5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is a highly effective and versatile reagent for the synthesis of sterically hindered biaryls via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability and reactivity, stemming from the unique properties of the neopentyl glycol protecting group, make it an invaluable tool for overcoming the challenges associated with steric congestion. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to confidently employ this reagent in their synthetic endeavors, thereby accelerating the discovery and development of novel chemical entities.
References
-
Kassel, S. H., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
-
Denmark, S. E., & Kassel, S. H. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]
-
ResearchGate. (2021). Highly Efficient Suzuki–Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters. ResearchGate. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Yamamoto, Y., et al. (2011).
-
MDPI. (2021). Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI. [Link]
-
PubMed. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed. [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Introduction: Navigating Steric Hindrance in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact on the pharmaceutical and fine chemical industries is undeniable, providing a robust platform for the construction of complex molecular architectures.[3][4] However, the synthesis of sterically hindered biaryls, particularly those bearing multiple ortho-substituents, presents a significant challenge. These motifs are increasingly prevalent in novel drug candidates, where precise control over molecular conformation is paramount for achieving desired biological activity.
This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane, a sterically demanding neopentyl glycol boronic ester. The inherent stability of the neopentyl glycol protecting group, coupled with the steric bulk of the mesityl group, makes this reagent an invaluable tool for the synthesis of tetra-ortho-substituted biaryls. We will delve into the mechanistic underpinnings of this transformation, offer a field-proven, step-by-step protocol, and provide insights into overcoming common challenges associated with the coupling of sterically congested substrates.
The use of neopentyl glycol boronic esters, such as the title compound, offers distinct advantages over their boronic acid counterparts, particularly in the context of sterically hindered systems. These esters exhibit enhanced stability, reducing the propensity for protodeboronation and homocoupling side reactions, which can plague couplings with sterically demanding boronic acids.[5] This increased stability translates to improved reaction yields and cleaner reaction profiles, simplifying purification and increasing overall efficiency.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate. For sterically hindered aryl halides, this step can be the rate-limiting, often requiring more electron-rich and bulky phosphine ligands to facilitate the reaction.
-
Transmetalation: In this crucial step, the organic group from the boronic ester is transferred to the palladium(II) complex. The presence of a base is essential for this step. The base activates the boronic ester, forming a more nucleophilic boronate species, which then readily undergoes transmetalation. For sterically hindered boronic esters like this compound, the choice of a sufficiently strong base is critical to overcome the steric repulsion and drive the reaction forward.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst. Bulky ligands on the palladium center can promote this step by creating steric pressure that favors the elimination of the product.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the cross-coupling of this compound with a generic aryl bromide. The reaction conditions have been optimized for sterically demanding substrates.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | ≥97% | Various Commercial | Store under inert atmosphere. |
| Aryl Bromide | ≥98% | Various Commercial | Ensure dryness. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Various Commercial | Catalyst precursor. |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | ≥98% | Various Commercial | Bulky phosphine ligand. |
| Potassium Phosphate Tribasic (K₃PO₄) | ≥98% | Various Commercial | Finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous | Various Commercial | Degas with argon or nitrogen for at least 30 minutes before use. |
| Deionized Water | - | - | Degas with argon or nitrogen for at least 30 minutes before use. |
Experimental Workflow
Figure 2: A step-by-step workflow for the cross-coupling reaction.
Detailed Procedure
-
Reaction Setup:
-
To a pre-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate tribasic (3.0 equiv.), and SPhos (0.04 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Under a positive flow of argon, add tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.).
-
Through the septum, add degassed 1,4-dioxane (to achieve a 0.2 M concentration with respect to the aryl bromide) and degassed water (10% v/v of the dioxane).
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Impure reagents | - Use fresh catalyst and ligands.- Ensure all solvents are properly dried and degassed.- Purify starting materials if necessary. |
| Protodeboronation | - Presence of excess water or protic sources- Prolonged reaction time at high temperature | - Use rigorously dried solvents and reagents.- Minimize the amount of water in the reaction mixture.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Ester | - Presence of oxygen- Inefficient transmetalation | - Ensure a strictly inert atmosphere throughout the reaction.- Consider using a different ligand or a stronger base to facilitate transmetalation. |
| Formation of Byproducts | - Side reactions due to high temperature- Incorrect stoichiometry | - Optimize the reaction temperature; a lower temperature may be sufficient.- Carefully measure all reagents to ensure the correct stoichiometry. |
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and reliable method for the synthesis of sterically hindered biaryls. The enhanced stability of the neopentyl glycol boronic ester, combined with a carefully selected catalyst system and optimized reaction conditions, enables the efficient construction of challenging molecular frameworks. This protocol, grounded in a thorough understanding of the reaction mechanism and potential pitfalls, serves as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of novel chemical space.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemisty LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Gantrade Performance Materials. (n.d.). 2 Methyl 1, 3 Propanediol (MPO) Uses for Neopentyl Glycol (NPG) Applications. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional access to 2,2′,6,6′-tetrasubstituted biaryls. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki−Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Organic Solvents. Angewandte Chemie International Edition, 47(15), 2876-2879. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling with Pd(II) Precatalysts. Organometallics, 34(23), 5497–5508. [Link]
-
Liu, C., Zhang, Y., & Jiao, N. (2015). Palladium-catalyzed ligand-free and efficient Suzuki–Miyaura reaction of N-methyliminodiacetic acid boronates in water. RSC Advances, 5(14), 10173-10176. [Link]
-
Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167. [Link]
-
Hoshiya, N., Nakajima, Y., & Chounan, Y. (2012). Synthesis of Tetra-ortho-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphine Ligand. Organic Letters, 14(20), 5254–5257. [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Tyagi, V., & Kumar, A. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7007-7012. [Link]
-
Mondal, B., & Bora, U. (2014). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry, 16(4), 1896-1901. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki reaction: a powerful tool for the synthesis of biaryls. Tetrahedron, 60(11), 2419-2440. [Link]
-
Suzuki, A. (2002). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds (Nobel Lecture). Angewandte Chemie International Edition, 41(17), 3187-3197. [Link]
Sources
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- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Suzuki-Miyaura Coupling with 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane
Introduction: The Strategic Advantage of Neopentyl Glycol Boronic Esters
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1][2] At the heart of this transformation lies the organoboron reagent. While boronic acids are commonly used, their inherent instability, propensity for protodeboronation, and difficult purification can lead to poor reproducibility and low yields, especially in complex syntheses.[3][4]
5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is a neopentyl glycol boronic ester of 2,4,6-trimethylphenylboronic acid. The use of the neopentyl glycol protecting group confers significant advantages:
-
Enhanced Stability: These esters are robust, often crystalline, and indefinitely stable on the benchtop, unlike many free boronic acids which can dehydrate to form boroxines or decompose over time.[5][6]
-
Simplified Purification: They are compatible with standard silica gel chromatography, allowing for the isolation of highly pure organoboron reagents.
-
Controlled Reactivity: The neopentyl ester is generally unreactive under anhydrous coupling conditions but can be activated in situ for transmetalation, offering a controlled release of the active boronic acid/boronate species.[4][5]
This application note provides a comprehensive guide to the reaction conditions, optimization strategies, and detailed protocols for the successful application of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions, with a focus on overcoming the steric challenges posed by the mesityl group.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for rational optimization. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The neopentyl glycol ester typically requires hydrolysis to the corresponding boronic acid or direct formation of a boronate 'ate' complex to participate effectively in the crucial transmetalation step.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters for Hindered Couplings
The coupling of a sterically encumbered reagent like 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane requires careful selection of reaction components to overcome the steric hindrance and achieve high yields.
Catalyst System: Palladium Source and Ligand Choice
For sterically demanding couplings, the choice of ligand is arguably the most critical factor.[8] Simple ligands like triphenylphosphine (PPh₃) are often insufficient. The most effective ligands are typically bulky, electron-rich monophosphines that promote both the oxidative addition and the rate-limiting reductive elimination steps.[1]
-
Recommended Ligands: Dialkylbiaryl phosphines (Buchwald Ligands) are the gold standard.
-
XPhos (and Ad-XPhos): Excellent for creating a bulky, electron-rich catalytic center, highly effective for coupling with aryl chlorides and hindered substrates.
-
SPhos (and Ad-SPhos): Another highly general and effective ligand, often providing superior results for heteroaryl couplings.[9]
-
RuPhos: Particularly useful for its high reactivity, allowing for lower catalyst loadings and temperatures.
-
-
Palladium Source:
-
Pd(OAc)₂ or Pd₂(dba)₃: Common, air-stable precursors used to generate the active Pd(0) catalyst in situ with the chosen ligand.
-
Palladacycle Precatalysts (e.g., XPhos-Pd-G3/G4): These well-defined, air-stable complexes provide a reliable 1:1 Pd:Ligand ratio, leading to more reproducible results and higher activity, as the induction period for catalyst formation is eliminated.
-
The Role of the Base
The base is not merely a spectator; it is essential for activating the boronic ester.[10] Its primary role is to facilitate the formation of a more nucleophilic boronate 'ate' complex or to promote hydrolysis of the ester to the active boronic acid, which then enters the catalytic cycle.[11]
-
Inorganic Bases (Aqueous/Protic Conditions):
-
K₃PO₄ (Potassium Phosphate): A strong, yet non-nucleophilic base. It is highly effective, especially in aqueous solvent mixtures, for promoting the hydrolysis of stable boronic esters. It is often the base of choice for challenging couplings.[12]
-
Cs₂CO₃ (Cesium Carbonate): A strong and highly soluble base that often enhances reaction rates.[13]
-
-
Organic/Anhydrous Bases:
-
K-OtBu (Potassium tert-butoxide): A very strong base suitable for anhydrous conditions, particularly when coupling with base-sensitive functional groups is not a concern.
-
TMSOK (Potassium trimethylsilanolate): A soluble, strong base used in anhydrous conditions, shown to be effective for challenging heteroaryl couplings with neopentyl boronic esters.[14]
-
Solvent Systems: Anhydrous vs. Aqueous
The choice of solvent depends on the stability of the substrates and the chosen base.
-
Aqueous Systems: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, THF/H₂O, Toluene/H₂O) is the most common condition. The water is crucial for hydrolyzing the neopentyl ester and dissolving inorganic bases like K₃PO₄.
-
Anhydrous Systems: Solvents like Toluene, CPME, or anhydrous Dioxane are used when substrates are sensitive to water or to suppress protodeboronation side reactions.[14] These systems require a soluble organic base (e.g., K-OtBu, TMSOK).
Summary of Recommended Reaction Conditions
The following table summarizes starting conditions for coupling 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane with various electrophiles. Optimization of temperature, concentration, and reagent stoichiometry may be required for specific substrates.
| Electrophile (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes / Reference |
| Aryl Iodide | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (3) | Dioxane / H₂O (10:1) | 80-100 | General, robust conditions for reactive electrophiles. |
| Aryl Bromide | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (3) | Toluene / H₂O (10:1) | 100-110 | XPhos is excellent for hindered aryl bromides.[1][12] |
| Aryl Chloride (activated) | XPhos-Pd-G3 (2) | - | K-OtBu (3) | Toluene | 110 | Anhydrous conditions with a strong base are often needed for less reactive chlorides.[4] |
| Aryl Triflate | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | THF / H₂O (4:1) | 80 | A classic catalyst system, often sufficient for reactive triflates. |
| Heteroaryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | TMSOK (3) | Dioxane (anhydrous) | 100 | Anhydrous conditions can prevent protodeboronation of the heteroaryl boronate.[14] |
Detailed Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl
This protocol describes a representative coupling of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane with 2-bromo-1,3,5-trimethylbenzene to form a sterically hindered biaryl product.
Reaction: 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane + 2-Bromo-1,3,5-trimethylbenzene → 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl
Materials and Equipment
-
5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane (1.0 equiv)
-
2-Bromo-1,3,5-trimethylbenzene (1.2 equiv)
-
XPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene (ACS grade)
-
Deionized Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Standard glassware for workup and purification
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane (e.g., 246 mg, 1.0 mmol), 2-bromo-1,3,5-trimethylbenzene (239 mg, 1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), and XPhos-Pd-G3 (17 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and connect it to an inert gas manifold. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Degas toluene and deionized water by sparging with an inert gas for 20-30 minutes. Using syringes, add degassed toluene (10 mL) and degassed water (1 mL) to the reaction flask under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction mixture will typically become a heterogeneous slurry.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe), quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS until the starting boronic ester is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a hexanes/ethyl acetate gradient), to afford the pure biaryl product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Online] Available at: [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Online] Available at: [Link]
-
ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Online] Available at: [Link]
-
Roy, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Online] Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Roy, D., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Online] Available at: [Link]
-
Li, G., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online] Available at: [Link]
-
Yamashita, M., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Online] Available at: [Link]
-
Vantourout, J. C., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Online] Available at: [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Online] Available at: [Link]
-
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Online] Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Online] Available at: [Link]
-
C-H Activation. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Online] Available at: [Link]
-
Wang, Z., et al. (2023). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PMC - PubMed Central. [Online] Available at: [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Online] Available at: [Link]
-
ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Online] Available at: [Link]
-
Kumar, S., & Singh, A. K. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Online] Available at: [Link]
-
Han, F. S. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Online] Available at: [Link]
-
Johnston, B. F., et al. (2012). Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. NIH. [Online] Available at: [Link]
-
Krátký, M., et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. PubMed. [Online] Available at: [Link]
-
Gillis, E. P., et al. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. [Online] Available at: [Link]
-
Urogdi, K., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Online] Available at: [Link]
-
D'Agostino, S., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central. [Online] Available at: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Navigating Catalyst Selection for Sterically Demanding Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceuticals, agrochemicals, and materials science is widespread. However, as synthetic targets increase in complexity, chemists frequently encounter substrates with significant steric bulk around the coupling sites. These sterically demanding partners, particularly di-ortho-substituted aryl halides and bulky boronic esters, present a formidable challenge to standard Suzuki-Miyaura conditions, often resulting in low or no yield.[3]
This guide provides a detailed exploration of the mechanistic hurdles posed by steric congestion and offers a comprehensive framework for the rational selection of catalyst systems to overcome these challenges. We will delve into the synergistic roles of the palladium precursor, ligand, base, and solvent, providing field-proven insights and a detailed experimental protocol for tackling these difficult but crucial transformations.
Mechanistic Hurdles: Why Steric Bulk Impedes the Catalytic Cycle
The efficacy of a Suzuki-Miyaura reaction hinges on the smooth progression of its three primary catalytic steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance on the coupling partners can negatively impact each of these stages, demanding a highly active and specially tailored catalyst system.
-
Oxidative Addition: This initial, often rate-determining step involves the insertion of the Pd(0) catalyst into the aryl halide bond.[4] With bulky ortho-substituents on the aryl halide, the approach of a sterically encumbered palladium complex is disfavored, slowing the reaction. An effective catalyst system must feature a palladium center that is both highly reactive and sterically accessible enough to engage the hindered substrate.
-
Transmetalation: In this step, the organic group from the boronic ester is transferred to the palladium(II) center. The process requires the activation of the boronic ester by a base to form a more nucleophilic boronate species.[5] Steric bulk on either the boronic ester or the palladium complex can hinder the close approach necessary for this transfer.[3][6]
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. To achieve this, the two organic fragments on the palladium center must orient themselves cis to one another. Severe steric clashing between bulky groups can make attaining this geometry difficult, potentially arresting the catalytic cycle.[7]
To overcome these barriers, the catalyst system must be carefully chosen to promote each step of the cycle, even in the presence of significant steric repulsion.
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
Catalyst System Selection: A Multi-Component Strategy
Success in coupling sterically demanding substrates rarely comes from optimizing a single component. Instead, it requires the judicious selection of a synergistic combination of palladium source, ligand, base, and solvent.
The Ligand: The Architect of Reactivity
The choice of phosphine ligand is arguably the most critical factor in overcoming steric challenges. For demanding couplings, ligands must be both bulky and electron-rich .[8]
-
Bulky, Electron-Rich Monophosphine Ligands: This class, particularly the dialkylbiaryl phosphines developed by the Buchwald group, has revolutionized difficult cross-couplings.[8]
-
Mechanism of Action: Their steric bulk promotes the formation of highly reactive, monoligated L-Pd(0) species, which are less encumbered and more readily undergo oxidative addition with hindered aryl halides. The electron-rich nature of these phosphines enhances the rate of oxidative addition and facilitates the final reductive elimination step.[9]
-
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and robust ligand for a wide range of sterically hindered substrates.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often shows exceptional performance, particularly with heteroaryl chlorides and hindered substrates.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another powerful ligand, often effective when others fail.
-
-
A Note on Protodeboronation: While bulky ligands are essential, they can sometimes promote the undesired side reaction of protodeboronation, where the boronic ester is consumed by a competing pathway.[10][11][12] This highlights the need for careful optimization of the entire system.
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for challenging Suzuki couplings.
-
Mechanism of Action: They are strong σ-donors and possess significant steric bulk. This combination leads to thermally stable and highly active palladium complexes capable of facilitating couplings of hindered substrates, including aryl chlorides.[13]
-
Recommended Ligands: Acenaphthoimidazolylidene-based palladium complexes have demonstrated excellent yields with low catalyst loadings for forming di-, tri-, and tetra-ortho-substituted biaryls.[13]
-
Figure 2. Key ligand classes for sterically demanding Suzuki-Miyaura reactions.
The Palladium Precursor, Base, and Solvent
While the ligand is paramount, the other reaction components must be selected to support its function.
-
Palladium Precursor: Common choices like Pd(OAc)₂ and Pd₂(dba)₃ are generally effective. The active Pd(0) catalyst is formed in situ. For consistency, using pre-formed palladium-ligand complexes (precatalysts) can be advantageous.
-
Base: The base activates the boronic ester for transmetalation. For hindered substrates, a moderately strong base is often required.
-
Potassium Phosphate (K₃PO₄): A widely used, effective base for many challenging couplings.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Also common choices, with Cs₂CO₃ sometimes offering enhanced reactivity.
-
Potassium tert-Butoxide (t-BuOK): A very strong base that can be highly effective, but its use should be carefully considered as it can promote side reactions.[13]
-
-
Solvent: The solvent must solubilize the reactants and facilitate the reaction at the desired temperature.
-
Toluene, Dioxane, or THF: These are excellent, relatively non-polar aprotic solvents for Suzuki reactions. Dioxane has been shown to be highly effective in many hindered coupling protocols.[13] The choice often depends on the required reaction temperature.
-
Performance Comparison of Catalyst Systems
The following table summarizes typical performance data for different ligand types in a model sterically hindered Suzuki-Miyaura coupling reaction (e.g., coupling of an ortho-disubstituted aryl bromide with a bulky boronic ester).
| Ligand | Palladium Source | Base | Solvent | Typical Temp. (°C) | Typical Yield (%) | Key Advantages |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80-110 | > 90% | Highly general, robust, commercially available. |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80-100 | > 95% | Excellent for heteroaryl substrates and high reactivity. |
| NHC | Pd-NHC Complex | t-BuOK | Dioxane | 60-80 | > 99% | Very high activity, allows for lower catalyst loading & temp.[13] |
| AntPhos | Pd(OAc)₂ | K₃PO₄ | Xylenes | 110 | > 60% | Effective for extremely demanding aryl-alkyl couplings.[14] |
Note: Yields are representative and highly dependent on the specific substrates used.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1,3-diisopropylbenzene with Phenylboronic Acid Pinacol Ester
This protocol describes a general procedure for a challenging Suzuki-Miyaura reaction using a Buchwald-type ligand. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.
Reagents and Equipment
-
Reactants:
-
2-Bromo-1,3-diisopropylbenzene (Aryl Bromide)
-
Phenylboronic acid pinacol ester (Boronic Ester)
-
-
Catalyst System:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos ligand
-
-
Base: Anhydrous Potassium Phosphate (K₃PO₄), finely powdered
-
Solvent: Anhydrous Toluene
-
Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa and needles
-
Inert gas line (N₂ or Ar)
-
Heating mantle with a temperature controller and oil bath
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)
-
Silica gel for column chromatography
-
Experimental Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.044 mmol, 4.4 mol%), and finely powdered K₃PO₄ (e.g., 3.0 mmol, 3.0 equiv.).
-
Seal the flask with a septum, and purge with inert gas for 10-15 minutes.
-
Add the aryl bromide (e.g., 1.0 mmol, 1.0 equiv.) and the boronic ester (e.g., 1.2 mmol, 1.2 equiv.) to the flask under a positive pressure of inert gas.
-
Add anhydrous toluene (e.g., 5 mL) via syringe.
-
-
Reaction Execution:
-
Lower the flask into an oil bath preheated to 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Base is not sufficiently strong or is not finely powdered. 4. Reaction temperature is too low. | 1. Use a different Pd source or a pre-catalyst. Increase catalyst loading (e.g., to 5 mol%). 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use a stronger base (e.g., Cs₂CO₃, t-BuOK). Ensure the base is finely ground to maximize surface area. 4. Increase the reaction temperature in 10-20 °C increments. |
| Significant Protodeboronation | 1. Presence of water. 2. Base is too strong or reaction time is too long. 3. Ligand choice may be promoting this side reaction. | 1. Use rigorously dried reagents and solvents. 2. Switch to a milder base (e.g., from t-BuOK to K₃PO₄). Monitor the reaction closely and stop it upon completion. 3. Screen different classes of ligands (e.g., try an NHC-based system). |
| Formation of Homocoupled Byproducts | 1. The transmetalation step is slow relative to other pathways. 2. Oxygen contamination. | 1. Re-optimize the base and solvent. Ensure the boronic ester is of high purity. 2. Ensure the reaction is maintained under a strict inert atmosphere. |
Conclusion
Successfully performing Suzuki-Miyaura reactions on sterically demanding substrates is a testament to the power of rational catalyst design. By understanding the mechanistic challenges and systematically selecting a synergistic combination of a bulky, electron-rich ligand, an appropriate base, and a suitable solvent, chemists can readily synthesize complex biaryl structures that were once considered inaccessible. The development of advanced ligands like the Buchwald phosphines and N-heterocyclic carbenes has provided the tools necessary to push the boundaries of this foundational reaction, enabling continued innovation in drug discovery and materials science.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Lian, Z., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(10), 2935-2939. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Kuwano, R., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Pérez-Temprano, M. H., et al. (2013). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 32(22), 6875-6885. [Link]
-
Oldenhuis, N. J., et al. (2003). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 125(51), 15843-15853. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Lian, Z., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3321-3323. [Link]
-
Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(22), 4559-4567. [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
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PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Ser, C.-T., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 145(35), 19379-19391. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929-7941. [Link]
-
Ser, C.-T., et al. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(11), 2143-2146. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ge, Y., et al. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 144(43), 19938-19949. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Topic: Strategic Base Selection for Sterically Hindered Suzuki-Miyaura Cross-Coupling
An Application Guide for Researchers and Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds. However, its efficiency is severely challenged when coupling sterically demanding substrates, such as those required for synthesizing multi-ortho-substituted biaryls—motifs of increasing importance in pharmaceuticals and materials science. The kinetic barriers imposed by steric hindrance on the catalytic cycle necessitate a careful and rational optimization of reaction parameters. Among these, the choice of base is paramount. This guide provides an in-depth analysis of the role of the base in hindered Suzuki-Miyaura couplings, explains the causality behind experimental choices, and offers robust protocols to empower researchers to navigate these challenging transformations successfully.
The Mechanistic Imperative: Why the Base is Critical in Hindered Couplings
The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] While steric hindrance can negatively impact each of these steps, the transmetalation phase is uniquely dependent on the action of the base.[3][4]
The primary role of the base is to activate the organoboron species.[5] A neutral boronic acid (Ar-B(OH)₂) is generally not nucleophilic enough to efficiently transmetalate its organic group to the palladium center. The base reacts with the boronic acid to form a more nucleophilic borate species, such as a trihydroxyborate ([Ar-B(OH)₃]⁻).[5][6] This "ate" complex possesses a higher-energy B-C bond, which dramatically accelerates the transfer of the aryl group to the palladium complex, thereby driving the catalytic cycle forward.
In the context of hindered couplings, where both the organohalide and the organoboron species feature bulky ortho-substituents, the transition states for all catalytic steps are destabilized. A judiciously selected base can mitigate the particularly high energy barrier of transmetalation, which often becomes the rate-limiting step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation.
A Comparative Guide to Bases for Hindered Substrates
The selection of a base is not arbitrary; it depends on factors such as basicity (pKa), solubility, counter-ion identity, and the presence of water. For sterically demanding couplings, stronger, non-nucleophilic bases often deliver superior results by promoting the formation of the active borate species without inducing unwanted side reactions.
| Base | Formula | Basicity | Key Characteristics for Hindered Couplings |
| Potassium Phosphate | K₃PO₄ | Strong | Excellent choice. High basicity effectively promotes borate formation. Its low nucleophilicity and ability to be used under anhydrous conditions minimize protodeboronation, a common side reaction with hindered boronic acids.[7][8] |
| Caesium Carbonate | Cs₂CO₃ | Strong | Highly effective due to the high solubility of caesium salts in organic solvents and the strong basicity. Often provides superior results to other carbonates, albeit at a higher cost.[3] |
| Potassium Carbonate | K₂CO₃ | Moderate | A standard, cost-effective choice. Often used in aqueous/organic biphasic systems. May be less effective than K₃PO₄ or Cs₂CO₃ for extremely challenging substrates.[8][9] |
| Barium Hydroxide | Ba(OH)₂ | Strong | An effective strong base, sometimes used in aqueous mixtures for coupling hindered arylboronic acids.[6] However, the high concentration of hydroxide ions can increase the risk of protodeboronation. |
| Potassium Fluoride | KF | Weak | A mild base suitable for substrates with base-sensitive functional groups. Activates boronic acids via the formation of highly nucleophilic trifluoroborate salts.[4] |
| Organic Amines | e.g., Et₃N | Weak | Generally not effective for hindered Suzuki couplings. They are often not basic enough to efficiently generate the required concentration of the reactive borate species.[3] |
Expert Insight: For a new, hindered Suzuki-Miyaura coupling, potassium phosphate (K₃PO₄) in an anhydrous polar aprotic solvent like dioxane or THF is the recommended starting point. Its efficacy in suppressing protodeboronation while promoting transmetalation makes it a robust choice for complex systems.[7] This is often paired with bulky, electron-rich phosphine ligands, which are essential for facilitating the slow oxidative addition and reductive elimination steps associated with hindered substrates.[10][11]
Decision Workflow for Base Selection
The process of selecting an optimal base can be streamlined by considering the properties of the substrates and the desired reaction conditions.
Caption: A logical workflow for selecting a base in hindered couplings.
Experimental Protocols
The following protocols are designed to be self-validating systems for tackling hindered cross-coupling reactions. All glassware should be oven- or flame-dried, and reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and protodeboronation.
Protocol 1: General Procedure for Base Screening in a Hindered Coupling
This protocol is designed for the parallel screening of different bases to identify the optimal conditions for a novel transformation. The model reaction is the coupling of 2-bromo-1,3,5-trimethylbenzene with 2,6-dimethylphenylboronic acid.
Materials:
-
Aryl Halide: 2-bromo-1,3,5-trimethylbenzene (1.0 mmol, 213 mg)
-
Boronic Acid: 2,6-dimethylphenylboronic acid (1.2 mmol, 180 mg)
-
Palladium Precatalyst: Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
Ligand: SPhos (0.08 mmol, 32.8 mg)
-
Bases to be screened: K₃PO₄ (3.0 mmol), Cs₂CO₃ (3.0 mmol), K₂CO₃ (3.0 mmol)
-
Solvent: Anhydrous 1,4-Dioxane (5 mL)
-
Internal Standard (e.g., Dodecane) for GC analysis
Procedure:
-
To a set of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide, boronic acid, palladium precatalyst, and ligand.
-
To each respective vial, add the designated base (e.g., Vial 1: K₃PO₄, Vial 2: Cs₂CO₃, etc.).
-
Cap the vials with septa. Evacuate and backfill each vial with Argon three times.
-
Through the septum, add the anhydrous dioxane (5 mL) and the internal standard via syringe.
-
Place the vials in a preheated oil bath or heating block set to 100 °C.
-
Stir the reactions vigorously for 12-24 hours.
-
After cooling to room temperature, take an aliquot from each reaction mixture, dilute with ethyl acetate, filter through a small plug of silica, and analyze by GC or LC-MS to determine conversion and yield.
Expected Outcome: For this type of hindered coupling, K₃PO₄ is expected to provide the highest yield with the least amount of protodeboronation of the 2,6-dimethylphenylboronic acid.
Protocol 2: Optimized Protocol for Synthesis of a Tetra-ortho-Substituted Biaryl
This procedure details an optimized method for a challenging coupling, leveraging a strong, non-aqueous base system.
Materials:
-
Aryl Bromide: 9-bromoanthracene (1.0 mmol, 257 mg)
-
Arylboronic Acid: 2,4,6-triisopropylphenylboronic acid (1.5 mmol, 414 mg)
-
Palladium Catalyst: Pd(dba)₂ (0.01 mmol, 5.7 mg)
-
Ligand: R-Phos (a specialized bulky phosphine) (0.03 mmol, ~15 mg, ligand dependent)
-
Base: Potassium Phosphate hydrate (K₃PO₄·H₂O) (3.0 mmol, 691 mg)
-
Solvent: Anhydrous Dioxane (10 mL)
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of argon, charge a flame-dried two-necked flask with the arylboronic acid and K₃PO₄·H₂O.[7]
-
Add the aryl bromide, palladium catalyst, and ligand to the flask.
-
Seal the flask and add anhydrous dioxane via syringe.
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring. The reaction should be monitored for completion by TLC or LC-MS (typically 12-18 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (30 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting:
-
Low Yield: If the yield is low, ensure all reagents and the solvent are scrupulously dry, especially when using K₃PO₄. Consider increasing the catalyst/ligand loading slightly (e.g., to 2 mol %) or switching to an even more active ligand system.[10]
-
Protodeboronation: If significant amounts of the arene derived from the boronic acid are observed, this indicates premature hydrolysis. Ensure anhydrous conditions are maintained. Using K₃PO₄ instead of a carbonate or hydroxide base is the primary strategy to combat this.[8]
-
Catalyst Decomposition (Palladium Black): This suggests the ligand is not robust enough or the temperature is too high. Screen alternative bulky phosphine ligands or N-heterocyclic carbene (NHC) based catalysts.[10][12]
Conclusion
While sterically hindered Suzuki-Miyaura couplings present a formidable synthetic challenge, a systematic and mechanistically informed approach to reaction optimization can lead to high yields. The strategic selection of the base is the most critical parameter to control. For hindered substrates, strong, non-nucleophilic bases like potassium phosphate under anhydrous conditions provide a powerful starting point, effectively promoting the crucial transmetalation step while suppressing deleterious side reactions. By combining the right base with modern, sterically demanding and electron-rich ligands, chemists can unlock synthetic routes to previously inaccessible, highly functionalized molecular architectures.
References
-
Czaplik, W. M., Mayer, M., & Trapp, O. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
-
Singh, U. & Kumar, A. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Nolan, S. P., & Organ, M. G. (Eds.). (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules. [Link]
-
Yin, J., & Buchwald, S. L. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Bárdos, G. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science. [Link]
-
Reddit r/Chempros community discussion. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Karrout, Y., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings. Catalysts. [Link]
-
Zhao, Q., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]
-
Mistry, N., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
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- 8. reddit.com [reddit.com]
- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
solvent effects on the reactivity of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Solvent Effects on the Reactivity of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on understanding and optimizing the reactivity of the sterically hindered neopentylglycol boronic ester, this compound, in the context of Suzuki-Miyaura cross-coupling reactions. Particular emphasis is placed on the critical role of the solvent in modulating reaction efficiency, selectivity, and overall success. This guide synthesizes mechanistic insights with practical, field-proven protocols to empower users to rationally select solvent systems for this valuable synthetic building block.
Introduction: The Significance of Sterically Hindered Boronic Esters
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in pharmaceutical and materials science.
This compound is a neopentylglycol boronic ester that offers distinct advantages over its corresponding boronic acid. The neopentylglycol protecting group enhances the stability of the boronic ester, making it less susceptible to protodeboronation, a common side reaction, especially under anhydrous conditions. The bulky 2,4,6-trimethylphenyl (mesityl) group, while contributing to stability, also introduces significant steric hindrance, which can pose challenges to achieving high reactivity in cross-coupling reactions. The judicious choice of reaction parameters, most notably the solvent, is therefore paramount to unlocking the full synthetic potential of this reagent.
The Crucial Role of the Solvent in Suzuki-Miyaura Couplings
Solvents are not merely inert media for chemical reactions; they are active participants that can profoundly influence the outcome of Suzuki-Miyaura couplings. Their effects are multifaceted and can impact several key stages of the catalytic cycle. Solvents can play a role in activating precatalysts, stabilizing organometallic reagents and catalysts, and modulating the reactivity of acids and bases.
Influence on Catalyst Activity and Stability
The nature of the solvent can affect the coordination sphere of the palladium catalyst, influencing its activity and stability. In some instances, the choice of solvent can even lead to a switch in the active catalyst species. For example, in nonpolar solvents like THF or toluene, a monophosphine palladium species might be favored, whereas polar solvents could promote the formation of different catalytically active complexes.
Modulation of Base Efficacy
The base is a critical component of the Suzuki-Miyaura reaction, facilitating the crucial transmetalation step. The solubility and dissociation of the base are highly dependent on the solvent system. A solvent that effectively solvates the base will enhance its reactivity, leading to a more efficient catalytic cycle.
Impact on Reaction Pathway and Selectivity
The polarity of the solvent can have a dramatic effect on the reaction pathway and selectivity. For instance, the use of polar aprotic solvents like DMF or acetonitrile has been shown to alter the chemoselectivity of couplings with substrates bearing multiple reactive sites, a phenomenon attributed to the stabilization of anionic transition states during oxidative addition. While this effect is substrate-dependent, it highlights the power of solvent choice in directing the outcome of a reaction.
Aprotic vs. Protic Solvents
The use of anhydrous aprotic solvents can be advantageous in minimizing the undesirable side reaction of protodeboronation. However, the addition of a protic co-solvent, such as water, to aprotic solvents like DMF or dioxane often accelerates the reaction rate. This is thought to be due to several factors, including improved solubility of the base and potential facilitation of the transmetalation step.
Comparative Overview of Common Solvents
The selection of an appropriate solvent is a critical first step in optimizing a Suzuki-Miyaura reaction with this compound. The following table provides a comparative overview of commonly used solvents and their general characteristics.
| Solvent | Type | Dielectric Constant (approx.) | Boiling Point (°C) | Key Considerations for Sterically Hindered Couplings |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | Good for dissolving organic reagents; often used with an aqueous phase for the base. Can be run at higher temperatures. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | A versatile and common solvent. Its lower boiling point limits the reaction temperature. Best results are often obtained using THF. |
| 1,4-Dioxane | Polar Aprotic | 2.2 | 101 | Similar to THF but with a higher boiling point, allowing for higher reaction temperatures. Often used in combination with water. |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | High boiling point and excellent solvating power for salts. Can influence selectivity. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Can alter reaction selectivity, particularly in substrates with multiple leaving groups. |
| Ethanol/Water | Protic | Variable | Variable | "Green" solvent system that can be effective, though care must be taken to avoid protodeboronation. |
Experimental Protocols
The following protocols are designed to be adaptable for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. The choice of a polar aprotic versus a nonpolar solvent system is presented to allow for empirical optimization.
General Considerations
-
Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, and all steps should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: The purity of all reagents, including the solvent, is crucial for reproducible results. Traces of contaminants in solvents can poison the catalyst.
-
Monitoring the Reaction: Reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Coupling in a Polar Aprotic Solvent System (e.g., DMF/Water)
This protocol is suitable for reactions where enhanced solubility of the base and potentially faster reaction rates are desired.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Degassed deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Add anhydrous DMF (to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide) and degassed water (typically a 4:1 to 10:1 ratio of DMF:water).
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling in a Nonpolar Solvent System (e.g., Toluene/Water)
This protocol is a classic choice and is often effective for a wide range of substrates.
Materials:
-
As listed in Protocol 4.2, with toluene replacing DMF.
Procedure:
-
Follow steps 1 and 2 of Protocol 4.2, using toluene as the organic solvent.
-
Heat the biphasic mixture with vigorous stirring to the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction as described in Protocol 4.2.
-
Workup and purification are identical to steps 5-9 of Protocol 4.2.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the solvent plays a critical role.
Application Note & Protocol: Advanced Strategies for the Synthesis of Tetra-ortho-Substituted Biaryls
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction: The Challenge and Significance of Steric Congestion
Tetra-ortho-substituted biaryls represent a class of molecules with profound importance across the chemical sciences. Their defining feature is restricted rotation around the aryl-aryl single bond, a phenomenon known as atropisomerism, which imparts a stable, three-dimensional chirality to the molecule.[1][2] This structural motif is prevalent in numerous natural products, pharmaceuticals, and perhaps most notably, as privileged ligands in asymmetric catalysis where their defined chiral pocket is essential for stereoinduction.[3][4][5]
Despite their utility, the synthesis of these sterically crowded frameworks remains a formidable challenge in organic chemistry.[6][7] The presence of four substituents in the positions flanking the biaryl axis creates immense steric repulsion. This hindrance dramatically impedes the key bond-forming step in traditional cross-coupling reactions, often leading to low or no yield.[8] Consequently, the development of robust and general protocols for their synthesis is a critical area of research, demanding highly active catalysts and carefully optimized conditions to overcome the inherent steric barriers. This guide provides an in-depth analysis of modern, field-proven protocols for constructing these valuable molecules.
Strategic Overview: Overcoming the Steric Barrier with Modern Cross-Coupling
The successful synthesis of tetra-ortho-substituted biaryls hinges on employing transition-metal catalyzed cross-coupling reactions specifically designed to function with sterically demanding substrates. The primary challenge lies in facilitating two key steps in the catalytic cycle: oxidative addition of the sterically hindered aryl halide and, more critically, the reductive elimination of the bulky biaryl product from the metal center. Modern catalyst systems address this through the rational design of ligands that are both extremely bulky and highly electron-donating.[9][10]
The three most powerful and widely adopted methods are the Suzuki-Miyaura, Negishi, and Kumada couplings. Each offers a unique balance of reactivity, functional group tolerance, and operational complexity.
Diagram 1: Generalized Palladium Cross-Coupling Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Comparative Analysis of Key Methodologies
The choice of reaction is dictated by the specific substrates, required functional group tolerance, and availability of starting materials.
| Methodology | Nucleophile (Ar²-M) | Key Advantages | Common Challenges & Considerations | Typical Catalysis |
| Suzuki-Miyaura | Boronic Acid/Ester (Ar-B(OR)₂) | High functional group tolerance; commercially available reagents; air/moisture stable boron compounds.[11] | Often requires strong bases; risk of protodeboronation; can be sluggish for hindered couplings.[12] | Pd / Bulky Phosphine Ligands (e.g., SPhos) or NHCs.[8][10] |
| Negishi | Organozinc (Ar-ZnX) | Highly reactive nucleophile, excellent for hindered substrates; good functional group tolerance.[13][14] | Organozinc reagents are moisture/air sensitive and often must be prepared in situ.[13] | Pd / Dialkylbiaryl Phosphines (e.g., RuPhos).[14] |
| Kumada | Grignard Reagent (Ar-MgX) | Extremely reactive nucleophile, cost-effective; avoids pre-functionalization steps needed for other methods.[15][16] | Poor tolerance for acidic protons and many electrophilic functional groups (esters, ketones).[16] | Ni or Pd / Phosphines or NHCs.[17] |
Deep Dive: Suzuki-Miyaura Coupling for Hindered Systems
The Suzuki-Miyaura coupling is arguably the most versatile method due to the stability and diversity of organoboron reagents.[11] For tetra-ortho-substituted targets, success is almost entirely dependent on the ligand.
Causality Behind Ligand Choice: Bulky, electron-rich monodentate phosphine ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, RuPhos), are paramount.[10]
-
Bulkiness: The large steric footprint of the ligand promotes the final, often rate-limiting, reductive elimination step to release the sterically crowded biaryl product.[18]
-
Electron-Donating Ability: A high electron density on the palladium center facilitates the initial oxidative addition of the (often electron-rich and unreactive) aryl chloride or bromide.[18]
Specialized ligands have also proven highly effective. N-heterocyclic carbenes (NHCs) offer strong σ-donation and steric bulk, making them excellent for coupling hindered aryl chlorides.[2] Furthermore, novel P-chiral monophosphorus ligands like BaryPhos have enabled highly enantioselective Suzuki couplings to form chiral tetra-ortho-substituted biaryls by engaging in noncovalent interactions with the substrates to control stereochemistry.[19][20]
Alternative Boron Reagents: For particularly challenging couplings, switching from a boronic acid to a more reactive potassium aryltriolborate salt can be beneficial. These reagents can sometimes be coupled under base-free conditions, which expands substrate scope and prevents base-induced side reactions.[21][22] The addition of a copper(I) co-catalyst has also been shown to be highly effective in promoting these difficult transformations.[21][23]
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.
Protocol 1: Suzuki-Miyaura Synthesis of a Tetra-ortho-Substituted Biaryl
This protocol is representative for the coupling of a 2,6-disubstituted aryl bromide with a 2,6-disubstituted arylboronic acid using a palladium/dialkylbiarylphosphine catalyst system.
Materials:
-
2,6-Dimethylphenylboronic acid
-
1-Bromo-2,6-diisopropylbenzene
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄), finely ground and dried
-
Toluene (anhydrous)
-
Deionized Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv), 1-bromo-2,6-diisopropylbenzene (1.0 mmol, 1.0 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial inside a glovebox, weigh Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%). Add 2 mL of anhydrous toluene to dissolve the catalyst components, forming a precatalyst solution.
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with argon (repeat 3 times). Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Initiation: Add the prepared catalyst solution to the Schlenk flask via syringe. The mixture will typically turn dark.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by GC-MS or TLC to confirm consumption of the aryl bromide.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Add water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure tetra-ortho-substituted biaryl product.
Diagram 2: Experimental Workflow for Biaryl Synthesis
Caption: Step-by-step experimental workflow from preparation to purification.
Protocol 2: Negishi Synthesis of a Tetra-ortho-Substituted Biaryl
This protocol is effective for coupling partners where one or both are deactivated or particularly hindered, leveraging the high reactivity of organozinc reagents.[13]
Materials:
-
1-Bromo-2,6-dimethylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂), 0.5 M solution in THF
-
1-Chloro-2,6-dimethoxybenzene
-
[Pd(allyl)Cl]₂
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Organozinc Preparation: a. To an oven-dried Schlenk flask under argon, add 1-bromo-2,6-dimethylbenzene (1.1 mmol, 1.1 equiv) and anhydrous THF (4 mL). b. Cool the solution to -78 °C (acetone/dry ice bath). c. Add n-BuLi (1.1 mmol, 1.1 equiv) dropwise. Stir for 30 minutes at -78 °C to form the aryllithium species. d. Add the ZnCl₂ solution in THF (1.1 mmol, 1.1 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. The (2,6-dimethylphenyl)zinc chloride reagent is now ready for use.
-
Cross-Coupling Reaction: a. In a separate oven-dried Schlenk flask, add [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol% Pd), RuPhos (0.022 mmol, 2.2 mol%), and 1-chloro-2,6-dimethoxybenzene (1.0 mmol, 1.0 equiv). b. Evacuate and backfill the flask with argon (3 times). c. Add anhydrous THF (2 mL) to the catalyst mixture. d. Transfer the freshly prepared organozinc solution from step 1 into the catalyst flask via cannula.
-
Reaction: Seal the flask and place it in a preheated oil bath at 70 °C. Stir for 12-18 hours.
-
Workup & Purification: a. After cooling to room temperature, carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (10 mL). b. Dilute with diethyl ether (20 mL) and follow the extraction, drying, and concentration procedure described in Protocol 1. c. Purify the crude residue by flash column chromatography to yield the desired biaryl product.
Conclusion
The synthesis of tetra-ortho-substituted biaryls, while challenging, is readily achievable with modern catalytic systems. The judicious selection of the cross-coupling method—Suzuki-Miyaura for functional group tolerance, Negishi for ultimate reactivity, or Kumada for cost-effectiveness—is the primary strategic decision. Success is nearly always enabled by the use of highly specialized, bulky, and electron-rich ligands that can overcome the profound steric hindrance inherent in these transformations. The protocols detailed herein provide robust and reproducible starting points for researchers aiming to construct these valuable and complex molecular architectures.
References
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Cossy, J., & Furet, N. (2010). Atroposelective Total Synthesis of Axially Chiral Biaryl Natural Products . Chemical Reviews, 110(11), 6436-6513. [Link]
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Biswas, S., & Ma, D. (2021). Biocatalytic Desymmetrization for the Atroposelective Synthesis of Axially Chiral Biaryls Using an Engineered Imine Reductase . Angewandte Chemie International Edition, 60(2), 949-953. [Link]
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Wang, D., & Wuest, W. M. (2020). Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling . Journal of the American Chemical Society, 142(35), 14895-14901. [Link]
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Wang, Z., et al. (2019). Synthesis of Axially Chiral Biaryl-2-amines by Pd-Catalyzed Free-Amine-Directed Atroposelective C-H Olefination . Angewandte Chemie International Edition, 58(38), 13394-13398. [Link]
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Ackermann, L., et al. (2010). Tetra-ortho-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphine Ligand . Organic Letters, 12(5), 1004-1007. [Link]
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Roy, A. H., & Hartwig, J. F. (2003). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions . Journal of the American Chemical Society, 125(29), 8704-8705. [Link]
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Bedell, T. A., et al. (2020). Cobalt-Catalyzed Kumada Coupling Forming Sterically Encumbered C–C Bonds . Organometallics, 39(17), 3146-3154. [Link]
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Dai, C., & Fu, G. C. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction . Journal of the American Chemical Society, 126(20), 6240-6241. [Link]
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Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards . The Journal of Organic Chemistry, 73(1), 162-167. [Link]
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McDonald, R. I., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis . ACS Catalysis, 8(10), 9181-9192. [Link]
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Omoregie, H. O., & Nwoko, D. C. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions . Catalysis Science & Technology, 9(19), 5246-5275. [Link]
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Yang, H., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol . Journal of the American Chemical Society, 142(16), 7352-7358. [Link]
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McDonald, R. I., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis . ACS Catalysis, 8(10), 9181-9192. [Link]
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Han, Y., & Buchwald, S. L. (2010). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts . Journal of the American Chemical Society, 132(10), 3522-3524. [Link]
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Champagne, P. A., & Organ, M. G. (2017). One-Pot Sequential Kumada–Tamao–Corriu Couplings of (Hetero)Aryl Polyhalides in the Presence of Grignard-Sensitive Functional Groups Using Pd-PEPPSI-IPent . Angewandte Chemie International Edition, 56(39), 11949-11953. [Link]
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An, D., & Li, B. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses . Accounts of Chemical Research, 51(11), 2841-2851. [Link]
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Sestelo, J. P., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions . MDPI. [Link]
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Gensch, T., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . Angewandte Chemie International Edition, 57(48), 15638-15663. [Link]
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Watanabe, T., et al. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes . Synlett, 1992(03), 207-210. [Link]
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Navarro, O., et al. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature . Journal of the American Chemical Society, 125(52), 16194-16195. [Link]
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Yamamoto, Y., et al. (2011). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates . Synlett, 2011(12), 1769-1773. [Link]
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McDonald, R. I., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis . ACS Catalysis, 8(10), 9181-9192. [Link]
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Chen, Y.-H., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls . Molecules, 26(21), 6703. [Link]
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Tu, T., et al. (2015). Synthesis of sterically hindered biaryls by Suzuki cross-coupling of aryl chlorides and bromides catalyzed by BIAN-NHC-Pd . Organic & Biomolecular Chemistry, 13(28), 7723-7729. [Link]
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Yang, H., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol . Journal of the American Chemical Society, 142(16), 7352-7358. [Link]
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Fairlamb, I. J. S., et al. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source . Organometallics, 23(26), 6311-6318. [Link]
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Sestelo, J. P., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions . MDPI. [Link]
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Dahadha, A., et al. (2018). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances . Arkivoc, 2018(6), 234-253. [Link]
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Yang, H., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol . Journal of the American Chemical Society, 142(16), 7352-7358. [Link]
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Isom, A. B., & Baran, P. S. (2020). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas . Nature Communications, 11(1), 1-8. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling . [Link]
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Kwong, F. Y., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls . Journal of the American Chemical Society, 144(32), 14515-14522. [Link]
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Ackermann, L., et al. (2010). Tetra-ortho-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphine Ligand . Organic Letters, 12(5), 1004-1007. [Link]
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Ge, S., & Hartwig, J. F. (2012). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates . Angewandte Chemie International Edition, 51(48), 12093-12097. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . *Journal of Visualized Experiments, (6), 213. [Link]
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Organic Chemistry Portal. Kumada Coupling . [Link]
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Zhang, W., et al. (2023). Steric-Adaptive Biocatalysis: Imine Reductase-Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines . Angewandte Chemie International Edition, 62(40), e202308945. [Link]
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Gütz, C., & Lützen, A. (2022). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update . Molecules, 27(19), 6296. [Link]
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Eastgate, M. D., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands . Organic Letters, 9(19), 3845-3848. [Link]
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Douglas, J., & Douglas, C. J. (2016). Pushing the limits of steric demand around a biaryl axis: synthesis of tetra-ortho-substituted biaryl naphthalenes . Chemical Communications, 52(64), 9924-9927. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link]
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Yamamoto, Y., et al. (2011). ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates . ChemInform, 42(44). [Link]
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Piou, T., & Rovis, T. (2017). Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization . Chemical Communications, 53(86), 11739-11751. [Link]
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Applications of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane in Pharmaceutical Synthesis
Introduction: The Ascendant Role of Boronic Esters in Modern Drug Discovery
The incorporation of boron-containing moieties into organic molecules has become a cornerstone of modern pharmaceutical research and development. Boronic acids and their corresponding esters have transitioned from niche reagents to indispensable tools, valued for their unique reactivity, low toxicity, and stability.[1] In medicinal chemistry, they are recognized as potent enzyme inhibitors and versatile synthetic intermediates.[1][2] Boronic esters, in particular, serve as bench-stable, easily handleable surrogates for their often less stable boronic acid counterparts, protecting the reactive C-B bond and enabling complex, multi-step synthetic sequences.[2]
This guide focuses on a specific and highly valuable class of boronic esters: 5,5-Dimethyl-1,3,2-dioxaborinanes , also known as neopentyl glycol boronic esters. We will delve into the applications of the sterically hindered variant, 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane , a powerful building block for constructing the complex molecular architectures required for novel therapeutic agents.
The Neopentyl Glycol Advantage: Stability Meets Reactivity
The choice of the diol used to protect a boronic acid is a critical experimental decision that dictates the stability, reactivity, and purification profile of the resulting ester. While pinacol esters are common, neopentyl glycol esters often provide superior performance, especially in demanding pharmaceutical syntheses.
The key advantages of the neopentyl glycol scaffold include:
-
Enhanced Stability: The six-membered dioxaborinane ring of a neopentyl ester is generally more stable to hydrolysis and protodeboronation (a common side reaction) than the five-membered ring of a pinacol ester. This stability is crucial for reagent shelf-life and for reactions that require prolonged heating or specific pH conditions.
-
High Crystallinity: Neopentyl glycol esters are frequently crystalline, free-flowing solids. This physical property simplifies handling, weighing, and purification by recrystallization, which is a significant advantage for process scalability in pharmaceutical manufacturing.
-
Tunable Reactivity: While stable, neopentyl glycol esters are readily activated in situ under the basic conditions of cross-coupling reactions, slowly releasing the active boronic acid. This controlled release can minimize unwanted side reactions.
-
Superior Performance with Hindered Substrates: For sterically demanding coupling partners, such as the mesityl group, neopentyl glycol esters have been shown to be more efficient borylating agents and coupling partners than their pinacol counterparts.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages that are ubiquitous in pharmaceutical agents.[3][4]
Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. The neopentyl glycol boronic ester plays a crucial role in the transmetalation step, which is believed to occur after in situ hydrolysis to the corresponding boronic acid or boronate salt.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The stability of the neopentyl glycol ester prevents premature degradation of the organoboron reagent, ensuring its availability throughout the catalytic cycle. This is particularly important when coupling with the sterically bulky mesityl group, which can lead to slower reaction rates where reagent longevity is key.
Comparative Analysis of Boronic Acid Surrogates
To fully appreciate the utility of neopentyl glycol esters, a comparison with other common boronic acid protecting groups is instructive.
| Feature | Neopentyl Glycol Ester | Pinacol Ester | MIDA Ester |
| Structure | 6-membered ring | 5-membered ring | Tricyclic, dative B-N bond |
| Stability | High | Moderate | Very High |
| Physical Form | Often crystalline solid | Often liquid or low-melting solid | Crystalline solid |
| Purification | Chromatography / Recrystallization | Chromatography | Chromatography / Recrystallization |
| Reactivity | Good, readily activated in situ | Good, but can be sluggish with hindered substrates | Unreactive until deprotected |
| Key Advantage | Balance of stability, crystallinity, and reactivity; excellent for hindered systems. | Widely available and studied. | Enables iterative cross-coupling due to its exceptional stability. |
| Primary Limitation | Less studied than pinacol esters. | Can be difficult to purify; potential for slower reactions. | Requires a separate, explicit deprotection step before coupling. |
Application in Pharmaceutical Scaffolding: Synthesis of Boscalid
While a direct synthesis of a marketed drug using 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is not prominently documented, the utility of its structural class is well-demonstrated. A relevant example is the synthesis of the biaryl core of Boscalid , a widely used fungicide. The key step is a Suzuki-Miyaura coupling to form a chlorinated biphenyl intermediate.[5][6][7] Using a neopentyl glycol boronic ester in such a synthesis would be advantageous for scalability and yield.
Caption: Simplified workflow for biaryl amide synthesis via Suzuki coupling.
Experimental Protocols
Protocol 1: Synthesis of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane
This protocol describes the general esterification of a boronic acid with neopentyl glycol to form the stable boronic ester.
Materials:
-
Mesitylboronic acid (1.0 equiv)
-
Neopentyl glycol (1.1 equiv)
-
Toluene
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottomed flask equipped with a Dean-Stark apparatus and a magnetic stir bar, add mesitylboronic acid and neopentyl glycol.
-
Add toluene to the flask (approx. 0.5 M concentration relative to the boronic acid).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be used directly. If purification is needed, dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexanes) and filter to remove any unreacted neopentyl glycol. Alternatively, recrystallization or silica gel chromatography can be employed. The resulting product is typically a stable, white crystalline solid.
Protocol 2: General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for coupling an aryl halide with 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane.
Materials:
-
Aryl halide (e.g., Aryl bromide, 1.0 equiv)
-
5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the aryl halide, 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane, and the base.
-
Add the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C). The reaction can be performed using a conventional oil bath or a microwave reactor for accelerated reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane and its neopentyl glycol ester analogues are robust, versatile, and highly effective reagents for modern pharmaceutical synthesis. Their superior stability, crystallinity, and efficacy in coupling sterically hindered fragments make them invaluable tools for constructing complex drug candidates. By understanding the principles behind their reactivity and applying the detailed protocols provided, researchers can leverage these advanced building blocks to accelerate the discovery and development of next-generation therapeutics.
References
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Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazole-1-yl]benzenesulfonamide (SC-58634, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Drageset, A., et al. (2019). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering, 4, 1715-1723. [Link]
-
Che, C., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. [Link]
-
Reddy, M. S., et al. (2007). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 11(1), 81-85. [Link]
- Google Patents. (2013).
-
Kappe, C. O., et al. (2011). Toward a Continuous-Flow Synthesis of Boscalid®. Organic Process Research & Development, 15(4), 859-867. [Link]
- Google Patents. (2015).
- Google Patents. (2013). Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts (WO2013080218A1).
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Alpan, A. S., et al. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 19(6), 7486-7503. [Link]
- Google Patents. (2012).
-
Volovych, I., & Neumann, M. (2018). A Novel process concept for the three step Boscalid® synthesis - Supporting Information. [Link]
-
Volovych, I., et al. (2018). A novel process concept for the three step Boscalid® synthesis. Reaction Chemistry & Engineering, 3, 531-539. [Link]
-
Shaikh, A. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12, 223-235. [Link]
-
Deadman, B. J., et al. (2015). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering, 1, 89-95. [Link]
-
Aggarwal, V. K., et al. (2018). Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. Angewandte Chemie International Edition, 57(38), 12349-12353. [Link]
-
Silva, V. L. M., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1276. [Link]
-
Górski, K., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Processes, 9(10), 1704. [Link]
-
ResearchGate. (2012). Improvement on synthesis and purification process of neopentyl giycol. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-PHENYLVINYLBORONIC ACID, NEOPENTYL GLYCOL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Strategic Integration of Steric Hindrance: 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane in Advanced Materials Synthesis
Introduction: Beyond a Bulky Building Block
In the realm of materials science, the precise control of molecular architecture is paramount to tailoring the bulk properties of a material. 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane, a neopentyl glycol boronate ester of 2,4,6-trimethylphenylboronic acid (mesitylboronic acid), has emerged as a critical reagent for the synthesis of high-performance organic electronic materials. The strategic incorporation of the sterically demanding 2,4,6-trimethylphenyl (mesityl) group is not a trivial substitution; it is a design choice that imparts significant advantages in the resulting materials, particularly in conjugated polymers for Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs).
The neopentyl glycol protecting group enhances the stability of the boronic acid, making it less prone to protodeboronation and facilitating purification, a noted challenge with boronic acid reagents. This guide provides an in-depth exploration of the synthesis and application of this versatile building block, offering detailed protocols and the scientific rationale behind the methodological choices for researchers and professionals in materials science and drug development.
Core Properties and Advantages
The utility of this compound in materials science is rooted in the unique properties conferred by the mesityl group.
| Property | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₄H₂₁BO₂ | 232.13 | White to off-white solid |
The primary advantages of incorporating the mesityl group via this boronate ester include:
-
Suppression of Aggregation: The steric bulk of the three methyl groups on the phenyl ring prevents close packing of polymer chains in the solid state. This mitigates aggregation-caused quenching (ACQ) of fluorescence, leading to materials with higher photoluminescence quantum yields in the solid state, a critical factor for efficient OLEDs.
-
Enhanced Solubility: The bulky, non-planar nature of the mesityl group disrupts intermolecular forces, often leading to significantly improved solubility of the resulting polymers in common organic solvents. This is a crucial practical advantage for the solution-based processing of organic electronic devices.
-
Control of Morphology: By influencing the packing of polymer chains, the mesityl group allows for greater control over the thin-film morphology of the material. This can lead to the formation of amorphous, glass-like films with high glass transition temperatures, which are desirable for the longevity and stability of OLEDs and OFETs.[1]
-
Stability and Reactivity in Suzuki Coupling: The neopentyl glycol ester form provides a stable, crystalline solid that is easier to handle and purify than the corresponding boronic acid. It remains highly reactive in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are a cornerstone of conjugated polymer synthesis.[2][3]
Application in the Synthesis of Conjugated Polymers for Organic Electronics
A primary application of this compound is in the synthesis of conjugated polymers through Suzuki-Miyaura polycondensation. These polymers are the active components in a variety of organic electronic devices.
Protocol 1: Synthesis of this compound
This protocol details the esterification of 2,4,6-trimethylphenylboronic acid with neopentyl glycol. This step is often performed to enhance the stability and handling of the boronic acid monomer prior to polymerization.
Materials:
-
2,4,6-Trimethylphenylboronic acid (1.0 eq)
-
Neopentyl glycol (1.1 eq)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvents (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2,4,6-trimethylphenylboronic acid and 1.1 equivalents of neopentyl glycol.
-
Add a sufficient volume of toluene to suspend the reagents and fill the Dean-Stark trap.
-
Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting boronic acid is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield the desired this compound as a white crystalline solid.
Causality of Experimental Choices:
-
Excess Neopentyl Glycol: A slight excess of the diol ensures the complete conversion of the boronic acid.
-
Azeotropic Removal of Water: The esterification is a reversible reaction. By removing water as it is formed, the equilibrium is driven towards the product side, ensuring a high yield.
-
Recrystallization: This is a crucial step for obtaining a high-purity monomer, which is essential for achieving high molecular weight polymers in the subsequent polycondensation.
Protocol 2: Representative Suzuki Polycondensation for a Polyfluorene Derivative
This protocol describes the synthesis of a polyfluorene derivative, a common class of blue-emitting polymers in OLEDs, using the title boronate ester. The steric hindrance from the mesityl groups necessitates careful selection of the catalyst and ligands to ensure efficient coupling.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)
-
This compound (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst, e.g., 1-2 mol%)
-
A suitable phosphine ligand for sterically hindered coupling, e.g., SPhos or XPhos (e.g., 2-4 mol% per Pd)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (base, e.g., 4 eq)
-
Anhydrous toluene and degassed water (solvent system)
-
Schlenk flask and line
-
Inert atmosphere (Argon or Nitrogen)
-
Precipitation solvent (e.g., methanol)
-
Soxhlet extraction apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2,7-Dibromo-9,9-dioctylfluorene, an equimolar amount of this compound, the palladium catalyst, and the phosphine ligand.
-
Add the base (e.g., K₂CO₃).
-
Add anhydrous toluene and a small amount of degassed water. The biphasic system is often beneficial for Suzuki couplings.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the mixture to a temperature typically between 80-110 °C with vigorous stirring for 24-72 hours.
-
Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of a non-solvent like methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and acetone.
-
Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexanes, and finally chloroform or toluene to extract the desired polymer).
-
Precipitate the purified polymer from the chloroform/toluene fraction into methanol, filter, and dry under vacuum.
Causality of Experimental Choices:
-
Sterically Hindered Ligand: Ligands like SPhos or XPhos are electron-rich and bulky, which promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination step, even with sterically demanding substrates.[4][5]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so all manipulations must be performed under an inert atmosphere to prevent catalyst deactivation.
-
Biphasic System: The aqueous phase helps to dissolve the inorganic base and facilitates the transmetalation step of the catalytic cycle.
-
Soxhlet Extraction: This is a critical purification step to remove low molecular weight oligomers and residual catalyst, which can negatively impact the performance of the final electronic device.
Application in Organic Light-Emitting Diodes (OLEDs)
Polymers synthesized using this compound can be used as the emissive layer or as charge transport layers in OLEDs. For instance, Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is a well-known hole transport material that utilizes the mesityl group to achieve desirable properties.[6]
Protocol 3: Fabrication of a Simple Polymer-Based OLED
This protocol outlines the fabrication of a simple OLED device using a solution-processable polymer that could be synthesized using the title boronate ester.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
The synthesized conjugated polymer dissolved in a suitable solvent (e.g., toluene or chlorobenzene)
-
Low work function metal for the cathode (e.g., Ca, Ba) followed by a capping layer of Al
-
Spin coater
-
High-vacuum thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma to improve the work function and remove organic residues.
-
Inside a clean environment, spin-coat a thin layer of PEDOT:PSS onto the ITO substrate to act as a hole injection layer. Anneal the substrate according to the PEDOT:PSS manufacturer's instructions.
-
Transfer the substrate into an inert atmosphere glovebox.
-
Spin-coat the synthesized conjugated polymer solution onto the PEDOT:PSS layer to form the emissive layer. Anneal the film to remove residual solvent.
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit the cathode by thermally evaporating a low work function metal (e.g., 20-30 nm of Ca) followed by a protective layer of aluminum (e.g., 100 nm).
-
Encapsulate the device to protect it from atmospheric moisture and oxygen.
Causality of Experimental Choices:
-
PEDOT:PSS: This layer smooths the ITO surface, improves the work function of the anode, and facilitates the injection of holes into the emissive layer.
-
Inert Atmosphere Processing: The emissive polymer and the low work function cathode are sensitive to oxygen and moisture, which can quench luminescence and degrade the device. Therefore, processing and encapsulation in a glovebox are crucial for device performance and lifetime.
-
Thermal Evaporation: This technique allows for the deposition of uniform, thin metal layers in a high-vacuum environment, which is essential for creating a good electrical contact for electron injection.
Conclusion
This compound is a sophisticated building block that offers materials scientists a powerful tool to engineer the properties of conjugated polymers at the molecular level. The strategic introduction of steric hindrance through the mesityl group provides a reliable method to enhance solubility, control solid-state morphology, and improve the photophysical properties of materials destined for advanced applications in organic electronics. The protocols and scientific rationale presented herein provide a solid foundation for researchers to explore the potential of this and related sterically demanding monomers in the creation of next-generation materials.
References
-
PubChem. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. Available from: [Link]
-
PubChem. 2,4,6-Trimethylbenzeneboronic acid. Available from: [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Veres, J. et al. (2008). Hole-transporting polymers for high-efficiency, solution-processed, blue phosphorescent organic light-emitting diodes.
- Chan, K. L., et al. (2021). Recent progress in thermally activated delayed fluorescence organic light-emitting diodes.
- Vasilopoulou, M., et al. (2021). Boron-based materials for organic light-emitting diodes.
- Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 130(48), 16498-16499.
- Altenhoff, G., et al. (2003). A highly efficient catalyst system for the room-temperature Suzuki coupling of hindered and unhindered, activated and deactivated aryl chlorides and aryl boronic acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
overcoming steric hindrance in Suzuki coupling with 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane
Welcome to the technical support guide for overcoming challenges in Suzuki-Miyaura cross-coupling reactions involving the sterically demanding 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane (neopentyl glycol mesitylboronate). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and a mechanistic understanding of this challenging transformation.
The mesityl group, with its two ortho-methyl substituents, presents a significant steric barrier, primarily impeding the crucial transmetalation and reductive elimination steps of the catalytic cycle. This guide provides strategies to overcome this hurdle and achieve high-yield couplings.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is resulting in low to no product yield. What is the primary cause?
A1: The most common cause of failure is the profound steric hindrance imposed by the mesityl group of your boronic ester and potentially the coupling partner.[1] This bulkiness slows down key steps in the catalytic cycle. Standard palladium catalysts like Pd(PPh₃)₄ are often completely ineffective under these conditions.[1] Success hinges on selecting a specialized catalyst system—specifically, a palladium precursor combined with a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand—designed to accommodate sterically congested substrates.[1][2]
Q2: What are the most common and problematic side reactions I should be aware of?
A2: With sterically hindered substrates, two side reactions are particularly common:
-
Protodeboronation: This is the loss of the boronic ester group from your starting material, which is replaced by a hydrogen atom. It can be caused by residual moisture, certain bases, or prolonged reaction times at high temperatures.[3] Using anhydrous conditions and carefully selected bases like potassium phosphate (K₃PO₄) can help minimize this issue.[4]
-
Homocoupling: This is the dimerization of your boronic ester to form 2,2',4,4',6,6'-hexamethylbiphenyl. It is often promoted by the presence of oxygen or when the desired cross-coupling is slow, allowing Pd(II) species to facilitate this undesired pathway.[1][5] Rigorous deoxygenation of the reaction mixture is critical for prevention.
Q3: Why is the choice of ligand so critical for this specific coupling?
A3: The ligand's role is multifaceted and crucial for overcoming steric barriers. Bulky, electron-rich ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or NHC ligands, are essential for several reasons:
-
They promote the formation of a highly reactive, coordinatively unsaturated monoligated Pd(0) species, which is necessary for efficient oxidative addition.[1][6]
-
Their steric bulk accelerates the final, often rate-limiting, reductive elimination step to release the sterically crowded biaryl product.[2][4][7]
-
Their strong electron-donating ability increases the electron density on the palladium center, which can facilitate the oxidative addition step, especially with less reactive aryl chlorides.[8][9]
Q4: Does the neopentyl glycol protecting group on the boronic ester offer any advantages over a simple boronic acid?
A4: Yes. Boronic esters, particularly those derived from neopentyl glycol, are generally more stable than their corresponding boronic acids. They are less prone to degradation and protodeboronation, and they do not readily form boroxines (cyclic trimers), which can be less reactive.[3][5] This enhanced stability ensures a more consistent concentration of the active boron species throughout the reaction, leading to more reproducible results.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental outcomes and provides a logical workflow for optimization.
Problem: Low or No Conversion of Starting Materials
This is the most frequent issue and typically points to an inefficient catalytic system for the sterically demanding substrates.
Caption: Troubleshooting workflow for low conversion.
Problem: Significant Protodeboronation Detected
If you observe the formation of 1,3,5-trimethylbenzene (mesitylene) via mass spectrometry or NMR, your boronic ester is degrading.
-
Cause & Mechanistic Insight: Protodeboronation is often catalyzed by palladium species and facilitated by sources of protons, such as water.[10] While bulky ligands are necessary for the desired coupling, they can sometimes inadvertently promote this side reaction.[10]
-
Solutions:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and the base are rigorously dried. Use freshly distilled solvents and dry the base (e.g., K₃PO₄) in an oven before use.
-
Base Selection: Switch to a non-aqueous base system. Anhydrous K₃PO₄ or Cs₂CO₃ are excellent first choices.[4] Avoid hydroxide bases (NaOH, KOH) if protodeboronation is an issue.
-
Temperature Control: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction by TLC or LC-MS and work it up promptly upon completion.
-
Problem: Homocoupling is the Major Product
The presence of 2,2',4,4',6,6'-hexamethylbiphenyl indicates that the desired cross-coupling is too slow, allowing the undesired dimerization to dominate.
-
Cause & Mechanistic Insight: Homocoupling is often initiated by Pd(II) species and can be exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst.[5] It occurs when transmetalation is slow, leading to alternative reaction pathways.
-
Solutions:
-
Rigorous Degassing: This is the most critical step. Purge the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
Optimize Catalyst System: A more active catalyst system (as detailed in the low conversion section) will accelerate the desired cross-coupling, outcompeting the homocoupling pathway.
-
Slow Addition: In some cases, slow addition of the boronic ester via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]
-
Data Summary: Recommended Reaction Parameters
The table below summarizes starting conditions for the coupling of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane with a generic aryl bromide (Ar-Br). Optimization will be required for specific substrates.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Reliable sources of Pd(0) upon in-situ reduction. Pd(OAc)₂ is often more cost-effective.[5][9] |
| Ligand | SPhos or XPhos | Bulky, electron-rich Buchwald ligands are the gold standard for sterically hindered couplings.[1][6] |
| Catalyst Loading | 1-2 mol % Pd | Higher loadings may be needed for extremely challenging substrates.[7] |
| Pd:Ligand Ratio | 1:1.5 to 1:2.2 | A slight excess of ligand ensures the palladium center remains stabilized and active. |
| Base | K₃PO₄ (finely powdered) | Strong, non-nucleophilic base that is effective in anhydrous conditions and minimizes protodeboronation.[4] |
| Base Stoichiometry | 2.0 - 3.0 equivalents | Ensures complete activation of the boronic ester for transmetalation.[11] |
| Solvent | Dioxane or Toluene | Anhydrous, high-boiling point aprotic solvents are generally effective.[12][13] |
| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barriers of the sterically demanding steps. |
| Atmosphere | Strict N₂ or Ar | Essential to prevent catalyst deactivation and homocoupling side reactions.[3] |
Detailed Experimental Protocols
Protocol 1: General Procedure using a Buchwald Ligand System
This protocol provides a robust starting point for coupling an aryl halide with 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.044 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a ~0.1 M solution with respect to the aryl halide) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
The diagram below illustrates the key steps, emphasizing the challenge at the transmetalation stage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. aspuru.substack.com [aspuru.substack.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling with 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on challenges encountered when using the sterically hindered neopentyl glycol boronic ester, 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for improved yields and purity.
The use of sterically demanding coupling partners, such as the mesityl group in this boronic ester, presents unique challenges to the standard Suzuki-Miyaura protocol. This resource provides in-depth, experience-driven solutions to common problems in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is resulting in very low or no yield. What are the primary factors I should investigate?
Low yields in Suzuki couplings involving sterically hindered reagents often stem from issues within the catalytic cycle, particularly the transmetalation and reductive elimination steps.[1] The bulky 2,4,6-trimethylphenyl (mesityl) group can significantly slow down these key processes.
Primary factors to investigate:
-
Inefficient Transmetalation: The transfer of the bulky mesityl group from the boron atom to the palladium center can be sterically impeded. This is often the rate-limiting step. The choice of base and solvent system is critical to facilitate the formation of the active boronate species required for this step.[2][3]
-
Difficult Reductive Elimination: The final step, where the new C-C bond is formed, can also be hindered by the steric bulk of the mesityl group, making it difficult for the two organic fragments on the palladium center to couple and regenerate the Pd(0) catalyst.[1]
-
Catalyst Deactivation: Sterically demanding couplings may require higher temperatures or longer reaction times, which can increase the likelihood of catalyst decomposition into inactive palladium black.[1][4]
-
Protodeboronation: Although neopentyl glycol esters offer greater stability than the corresponding boronic acids, the risk of protodeboronation (cleavage of the C-B bond by a proton source) still exists, especially under prolonged heating or with suboptimal base/solvent combinations.[4]
-
Homocoupling: The coupling of two boronic ester molecules can occur as a significant side reaction, particularly if the reaction conditions are not optimized or if oxygen is present.[4]
Q2: I am using a standard Pd(PPh₃)₄ catalyst and getting poor results. What catalyst and ligand system would be more effective for this sterically hindered coupling?
For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often inadequate. More robust catalyst systems featuring bulky, electron-rich phosphine ligands are generally required to promote the challenging oxidative addition and reductive elimination steps.[1][5][6]
| Ligand Type | Recommended Ligands | Rationale for Use with Hindered Substrates |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | These ligands are known for their ability to stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination with sterically demanding substrates.[7][8] They create a bulky and electron-rich environment around the palladium center, which is crucial for efficient catalysis.[5] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | These ligands are highly electron-donating and sterically bulky, which can accelerate the rate-limiting steps in the catalytic cycle for hindered partners.[5] |
Recommendation: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos or XPhos is a highly effective starting point for optimizing your reaction.[5][7][9]
Q3: What is the optimal base for a Suzuki reaction with a sterically hindered neopentyl glycol boronic ester?
The choice of base is critical as it plays a key role in activating the boronic ester for transmetalation.[2] For neopentyl glycol boronates, which are a type of MIDA (N-methyliminodiacetic acid) boronate analogue in terms of stability, a moderately strong base in an aqueous solvent mixture is often necessary to facilitate the slow hydrolysis to the more reactive boronic acid in situ.[10][11][12][13]
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for these types of couplings, especially when used with an aqueous solvent system (e.g., dioxane/water). It promotes a "slow release" of the boronic acid, which can minimize side reactions like protodeboronation.[7][9]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective, particularly in cases where K₃PO₄ is not sufficient to promote the reaction.
-
Sodium Phenoxide (NaOPh): Has been reported to be effective in anhydrous conditions for couplings involving sterically hindered arylboronates.[14]
Bases to Avoid (in some cases): Strong inorganic bases like NaOH in purely aqueous systems can lead to rapid, uncontrolled hydrolysis of the boronic ester, potentially increasing the rate of decomposition and side reactions.[9][11]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low yields in your Suzuki-Miyaura coupling reaction.
Problem: Low Yield (<30%) with Significant Starting Material Remaining
This scenario suggests that the catalytic cycle is stalled, most likely at the oxidative addition or transmetalation step.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Detailed Protocol: Reaction Optimization
-
Catalyst and Ligand Screen:
-
Setup: Prepare parallel reactions using different catalyst systems.
-
System A (Control): Pd(PPh₃)₄ (5 mol%)
-
System B: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)
-
System C: Pd₂(dba)₃ (2 mol%) with P(t-Bu)₃ (8 mol%)
-
-
Conditions: Use K₃PO₄ (3 equivalents) in a 4:1 dioxane/water solvent system at 80°C.
-
Analysis: Monitor reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
-
-
Base and Solvent Optimization:
-
Setup: Using the best catalyst system from the previous step, screen different bases and solvent mixtures.
-
Condition A: K₃PO₄ in 4:1 dioxane/water
-
Condition B: Cs₂CO₃ in 4:1 THF/water
-
Condition C: K₂CO₃ in DMF/water
-
-
Rationale: The solvent can influence the solubility of the reagents and the rate of boronic ester hydrolysis. Ethereal solvents like dioxane and THF are commonly effective.[15]
-
Problem: Significant Formation of Homocoupled and Protodeboronated Byproducts
The presence of these byproducts indicates that the desired cross-coupling is too slow, allowing side reactions to dominate.
Caption: Workflow to minimize byproduct formation.
Detailed Protocol: Minimizing Side Reactions
-
Degassing Procedure:
-
Place your solvent(s) in the reaction flask.
-
Bubble a steady stream of argon or nitrogen through the solvent for at least 30 minutes while stirring.
-
Add the solid reagents (aryl halide, boronic ester, base).
-
Continue to bubble with inert gas for another 15 minutes.
-
Finally, add the catalyst and ligand under a positive pressure of inert gas.
-
-
Slow Addition of Boronic Ester:
-
In some cases, slowly adding a solution of the boronic ester to the reaction mixture over several hours can help to maintain a low concentration of the active boronic acid, favoring cross-coupling over homocoupling.[16]
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting. The steric hindrance from the mesityl group primarily affects the transmetalation and reductive elimination steps.
Caption: The Suzuki-Miyaura catalytic cycle.
This guide provides a foundational framework for addressing the common challenges associated with the Suzuki-Miyaura coupling of this compound. Successful outcomes for these sterically demanding reactions rely on the careful selection of a robust catalyst system and the fine-tuning of reaction parameters to favor the desired cross-coupling pathway over competing side reactions.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 5(11), 971–976. Available from: [Link]
-
Lipshutz, B. H., Ghorai, S., & Wen, R. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17353–17356. Available from: [Link]
-
Request PDF. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Available from: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8863-8874. Available from: [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Catalysis, 26, 225-261. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Available from: [Link]
-
R Discovery. CHAPTER 8. Boron Reagent Activation in Suzuki–Miyaura Coupling. Available from: [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17353–17356. Available from: [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Available from: [Link]
-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]
-
MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 305. Available from: [Link]
-
PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(13), 3983-3987. Available from: [Link]
-
Royal Society of Chemistry. (2014). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 12(45), 9114-9121. Available from: [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2954-2956. Available from: [Link]
-
PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. Available from: [Link]
-
Chem-Station. (2014). MIDA boronate. Available from: [Link]
-
MIT Open Access Articles. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript)2]-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. Available from: [Link]
-
Figshare. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available from: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27. Available from: [Link]
-
TÜBİTAK Academic Journals. (2015). Palladium-catalyzed ligand-free and efficient Suzuki--Miyaura reaction of
-methyliminodiacetic acid boronates in water. Turkish Journal of Chemistry, 39(6), 1208-1215. Available from: [Link] -
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available from: [Link]
-
PubMed Central. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications, 15, 5143. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIDA Boronates [sigmaaldrich.com]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane in Cross-Coupling Reactions
Welcome to the technical support center for 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered boronic ester in cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges and optimize your synthetic outcomes.
Introduction
5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane, a neopentyl glycol boronic ester of mesitylboronic acid, is a valuable reagent for introducing the bulky 2,4,6-trimethylphenyl (mesityl) group in Suzuki-Miyaura cross-coupling reactions. The neopentyl glycol protecting group offers enhanced stability compared to the free boronic acid, mitigating some common side reactions. However, the significant steric hindrance of the mesityl group presents unique challenges that require careful consideration of reaction parameters to avoid unwanted side reactions and achieve high yields. This guide will address the most common issues encountered when using this reagent.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of protodeboronation (replacement of the boronic ester with a hydrogen)?
A1: Protodeboronation is a common side reaction for many boronic acids and their esters, especially under basic aqueous conditions. For 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane, this issue can be exacerbated by prolonged reaction times or overly harsh basic conditions. The mechanism typically involves the hydrolysis of the boronic ester to the boronic acid, which then undergoes protonolysis.
To minimize protodeboronation:
-
Use anhydrous conditions: The presence of water can facilitate the hydrolysis of the boronic ester to the more labile boronic acid. Employing anhydrous solvents and reagents can significantly suppress this side reaction.
-
Select the appropriate base: Strong, non-nucleophilic bases are often preferred. While aqueous bases like K₂CO₃ or Cs₂CO₃ are common in Suzuki couplings, they can promote hydrolysis. Consider using anhydrous bases like K₃PO₄ or organic bases in anhydrous solvents.
-
Optimize reaction temperature and time: Higher temperatures and longer reaction times can increase the rate of protodeboronation. Monitor your reaction closely and aim for the lowest effective temperature and shortest possible reaction time.
Q2: My reaction is producing a significant amount of bimesityl (mesityl-mesityl homocoupling product). What causes this and how can I prevent it?
A2: Homocoupling of boronic acids or esters is another prevalent side reaction in Suzuki-Miyaura couplings. This can be promoted by the presence of oxygen or by certain palladium catalyst systems. The bulky nature of the mesityl group can sometimes slow down the desired cross-coupling, giving more opportunity for homocoupling to occur.
To reduce homocoupling:
-
Ensure rigorous degassing: Oxygen can promote the oxidative homocoupling of the boronic ester. Thoroughly degas your solvents and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Choose the right ligand: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.
-
Control the stoichiometry: Using a slight excess of the boronic ester (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.
Q3: The cross-coupling reaction is very slow or stalls completely. Is this due to the steric hindrance of the mesityl group?
A3: Yes, the significant steric bulk of the ortho-methyl groups on the mesityl ring can dramatically slow down the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.[1] This often necessitates more forcing reaction conditions and the use of specialized catalyst systems.
To improve reaction rates:
-
Employ bulky, electron-rich ligands: Ligands such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos, RuPhos) are designed to facilitate cross-coupling of sterically hindered substrates.
-
Use a pre-catalyst: Air-stable palladium pre-catalysts can provide more consistent and reproducible results.
-
Increase the reaction temperature: Higher temperatures are often required to overcome the activation energy barrier associated with sterically demanding substrates. However, this must be balanced with the potential for increased side reactions.
Troubleshooting Guide
Problem 1: Low to no yield of the desired cross-coupled product.
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more robust pre-catalyst. | The active Pd(0) species can be sensitive to air and moisture. Pre-catalysts are often more stable and generate the active catalyst in situ. |
| Insufficiently Active Conditions | Increase the reaction temperature in increments of 10-20 °C. | Sterically hindered couplings often require more thermal energy to proceed at a reasonable rate. |
| Inappropriate Ligand | Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos). | These ligands are known to accelerate the oxidative addition and reductive elimination steps for hindered substrates. |
| Poor Solubility | Choose a solvent system that ensures all reactants are fully dissolved at the reaction temperature. | Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. |
Problem 2: Formation of significant side products (protodeboronation, homocoupling).
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Water | Use anhydrous solvents and reagents. Consider using a Dean-Stark trap for high-temperature reactions. | Water promotes the hydrolysis of the boronic ester, a key step in the protodeboronation pathway. |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas. | Oxygen is a known promoter of oxidative homocoupling of boronic esters. |
| Inappropriate Base | Switch to a non-aqueous base such as K₃PO₄ or an organic base. | This minimizes the concentration of hydroxide ions that can facilitate hydrolysis and protodeboronation. |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. | Extended exposure to reaction conditions can lead to the accumulation of side products. |
Experimental Protocols
Optimized Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a general starting point and may require further optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane (1.2–1.5 equiv.), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%) and the ligand if required.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, toluene, or THF) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Side Reactions
The following diagram illustrates the main side reaction pathways for 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane in a Suzuki-Miyaura cross-coupling reaction.
Caption: Major side reaction pathways for 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane.
References
Sources
improving the efficiency of sterically demanding Suzuki-Miyaura coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when coupling sterically hindered substrates. Instead of a generic overview, we will directly address common failure points in a question-and-answer format, providing field-proven insights and evidence-based solutions to improve the efficiency and yield of your most demanding reactions.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts that are crucial for understanding and troubleshooting challenging couplings.
Q1: What technically defines a Suzuki-Miyaura coupling as "sterically demanding"?
A Suzuki-Miyaura coupling is considered sterically demanding when one or both coupling partners possess bulky substituents, typically in the ortho position to the coupling site. This includes substrates like di-ortho-substituted aryl halides, tri-ortho-substituted biaryls, or couplings involving bulky secondary alkylboronic acids.[1] This steric bulk physically obstructs the key steps of the catalytic cycle, leading to sluggish or failed reactions under standard conditions.
Q2: Why do my standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) fail for these substrates?
Standard conditions, often developed for unhindered substrates, fail for several reasons directly linked to steric hindrance:
-
Slow Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl-halide bond is hindered by bulky ortho groups.
-
Inefficient Reductive Elimination: This is often the rate-limiting step in sterically demanding couplings.[2] The two bulky groups attached to the palladium(II) center must come into close proximity (a cis orientation) to form the new C-C bond.[3][4] Steric repulsion makes attaining this geometry energetically unfavorable, dramatically slowing down the final product-forming step.
-
Ligand Inadequacy: Ligands like triphenylphosphine (PPh₃) are not bulky or electron-donating enough to overcome these barriers. They fail to sufficiently stabilize the palladium center and sterically enforce the reductive elimination step.
Q3: What is the primary role of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) in these reactions?
Bulky phosphine ligands are the cornerstone of modern cross-coupling chemistry for a reason. Their function is twofold:
-
Electronic Effect: They are highly electron-donating, which increases the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the rate-determining oxidative addition step.[5]
-
Steric Effect: Their immense bulk creates a sterically crowded environment around the metal. While seemingly counterintuitive, this congestion forces the two bulky coupling partners into a conformation that facilitates the final reductive elimination step, effectively lowering the activation energy for product formation.[2][5]
The interplay of these effects is visualized in the catalytic cycle below.
The Catalytic Cycle Under Steric Strain
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the canonical Suzuki-Miyaura cycle, highlighting the steps most impacted by steric hindrance.
Caption: The Suzuki-Miyaura catalytic cycle with sterically hindered bottlenecks highlighted.
Troubleshooting Guide: Common Problems & Solutions
This guide is structured to address specific experimental outcomes and provide actionable solutions based on mechanistic principles.
Problem: No Reaction or Very Low Conversion
Q: My reaction shows only starting materials after 24 hours. What is the likely cause?
A: This typically points to a failure in the first step: oxidative addition. The palladium catalyst is either not active or cannot break the aryl-halide (C-X) bond.
-
Plausible Cause 1: Catalyst is Inactive or Decomposed. The active Pd(0) species is sensitive to oxygen. Inadequate degassing can lead to the formation of palladium black and termination of the catalytic cycle.
-
Solution:
-
Improve Inert Technique: Ensure solvents are thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes. Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
Use a Pre-catalyst: Instead of air-sensitive sources like Pd₂(dba)₃, use modern, air-stable palladium pre-catalysts (e.g., G3-Pd precatalysts). These activate in situ to reliably generate the active Pd(0) species.[6]
-
-
-
Plausible Cause 2: The Aryl Halide is Too Unreactive. For sterically hindered systems, the reactivity order is I > OTf > Br >> Cl.[3][5] Aryl chlorides, especially electron-rich or ortho-substituted ones, are notoriously difficult to activate.
-
Solution:
-
Switch to a More Active Halide: If possible, synthesize the corresponding aryl bromide or iodide.
-
Employ a Stronger Catalyst System: For aryl chlorides, you must use highly specialized, electron-rich, and bulky ligands. N-heterocyclic carbene (NHC) ligands (e.g., IPr) or advanced Buchwald-type phosphine ligands (e.g., SPhos, RuPhos) are often required.[5][7]
-
-
Problem: Significant Side Products are Forming
Q: My desired product is formed, but I see major byproducts. How do I identify and suppress them?
A: Side reactions are common and provide valuable diagnostic information. The three most common are protodeboronation, homocoupling, and dehalogenation.
-
Side Product 1: Protodeboronation (R²-H)
-
What it is: Your boronic acid/ester reagent is being destroyed by replacing the boron group with a hydrogen atom from a proton source (often water).
-
Why it happens: This is one of the most common failure modes. It can be catalyzed by the base or even by the palladium catalyst itself, especially when using very bulky ligands.[6][8] Electron-rich heteroaryl boronic acids are particularly susceptible.[6]
-
Solutions:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switch from hydroxides (NaOH) or alkoxides (NaOtBu) to milder inorganic bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[7]
-
Use a More Stable Boron Reagent: Boronic acids are often less stable than their ester derivatives. Convert your boronic acid to a more robust pinacol ester, MIDA boronate, or trifluoroborate salt.[6] These reagents release the active boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.
-
Minimize Water: While some water is often necessary, excess water can promote this side reaction. Try reducing the amount of water or, for certain systems, run the reaction under anhydrous conditions.[6]
-
-
-
Side Product 2: Homocoupling (R²-R²)
-
What it is: Two molecules of your boronic acid reagent couple together.
-
Why it happens: This side reaction is almost always caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) outside of the main catalytic cycle, leading to a pathway that couples two boronic acid molecules.[6]
-
Solution: The remedy is the same as for catalyst inactivation: rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere throughout the experiment.[6]
-
-
Side Product 3: Dehalogenation (R¹-H)
-
What it is: Your aryl halide starting material loses its halogen, which is replaced by a hydrogen atom.
-
Why it happens: After oxidative addition, the Ar-Pd(II)-X intermediate can react with a hydride source in the mixture before transmetalation occurs. Common hydride sources include amine bases, alcoholic solvents, or even water at high temperatures.[6]
-
Solution:
-
Change the Solvent: If using a solvent like isopropanol, switch to an aprotic solvent like dioxane, toluene, or THF.
-
Change the Base: If using an amine base like triethylamine, switch to an inorganic base like K₃PO₄ or Cs₂CO₃.
-
-
Problem: The Reaction is Sluggish and Stalls Before Completion
Q: My reaction starts but seems to stop at ~50% conversion, even with active catalyst. What's the bottleneck?
A: This classic symptom points to a slow reductive elimination step. The catalyst has performed oxidative addition and transmetalation, but the final, product-forming step is kinetically prohibitive due to steric repulsion between the R¹ and R² groups on the palladium center.[2]
-
Solution 1: Increase Ligand Bulk. This is the most critical parameter. A ligand with insufficient steric presence will not be able to force the reductive elimination.
-
Action: Switch to a ligand known for coupling hindered substrates. The table below provides a starting point. For tetra-ortho-substituted biaryls, ligands like AntPhos or BI-DIME have shown excellent reactivity.[1]
-
-
Solution 2: Increase Temperature. Reductive elimination has a significant activation barrier. Increasing the reaction temperature (e.g., from 80 °C in dioxane to 110 °C in toluene or xylene) can provide the energy needed to overcome this barrier.
-
Solution 3: Re-evaluate Base and Solvent. The choice of base and solvent can influence the geometry and electronics of the palladium intermediates. Sometimes a subtle change can have a large impact. For instance, using a phosphate base in a toluene/water mixture is a robust starting point for many challenging couplings.
Ligand Selection Guide for Hindered Couplings
Choosing the correct ligand is often the difference between success and failure. This table summarizes common ligand classes and their typical applications.
| Ligand Class | Example Ligands | Key Characteristics | Best For... |
| Bulky Monophosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. The "workhorses" for many difficult couplings. | General-purpose for di-ortho-substituted aryl halides and challenging boronic acids.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong σ-donors, often more so than phosphines. Thermally very stable. | Extremely unreactive electrophiles like aryl chlorides. Can be generated in situ.[5][7] |
| Specialized/Proprietary Ligands | AntPhos, BI-DIME | Designed specifically to address extreme steric hindrance through rigid backbones or unique coordination. | Tetra-ortho-substituted biaryls and extremely hindered aryl-alkyl couplings.[1] |
Troubleshooting Logic Flow
When a reaction fails, a systematic approach is essential. Use this decision tree to guide your optimization strategy.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. youtube.com [youtube.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. aspuru.substack.com [aspuru.substack.com]
Technical Support Center: Managing Protodeboronation of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you successfully manage and mitigate protodeboronation, a common side reaction in cross-coupling chemistries.
Understanding the Challenge: Protodeboronation
Protodeboronation is a chemical reaction that results in the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This undesired side reaction can significantly lower the yield of your desired cross-coupled product by consuming the boronic ester starting material.[1][2] For a given boronic acid or ester, the tendency to undergo protodeboronation is highly variable and depends on factors such as the reaction conditions and the organic substituent.[1]
The subject of this guide, this compound, is a neopentyl glycol-derived boronic ester. Boronic esters are often employed to enhance stability and minimize protodeboronation compared to their corresponding boronic acids.[3][4] However, even with the use of a stabilizing group like neopentyl glycol, this side reaction can still occur, particularly under the basic conditions often required for cross-coupling reactions like the Suzuki-Miyaura coupling.[4]
The sterically hindered 2,4,6-trimethylphenyl (mesityl) group on your boronic ester offers some degree of steric protection to the C-B bond, which can be advantageous. However, understanding the pathways of protodeboronation is crucial for effective management.
There are two primary pathways for the protodeboronation of boronic esters under basic conditions:
-
Direct Protodeboronation: The boronic ester itself undergoes direct attack, leading to the formation of the protodeboronated arene.
-
Pre-hydrolytic Pathway: The boronic ester is first hydrolyzed to the corresponding boronic acid, which then undergoes protodeboronation.[4] For many boronic esters, this pre-hydrolytic pathway is a significant contributor to the overall rate of protodeboronation.[4]
Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, with a focus on identifying and mitigating protodeboronation.
Issue 1: Low Yield of Cross-Coupled Product and Presence of Mesitylene
Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and I'm observing a low yield of my desired product, along with a significant amount of mesitylene in my reaction mixture. What is happening and how can I fix it?
Answer: The presence of mesitylene, the protodeboronated byproduct of your starting material, strongly indicates that protodeboronation is competing with your desired cross-coupling reaction. This can be caused by several factors:
-
Excessive Base or Inappropriate Base Choice: While a base is necessary for the Suzuki-Miyaura catalytic cycle, strong bases or high concentrations can accelerate the rate of protodeboronation.[4][5]
-
Presence of Water: Water can facilitate the hydrolysis of your boronic ester to the more labile boronic acid, which can then readily undergo protodeboronation.[4]
-
Slow Transmetalation Step: If the transmetalation step in your catalytic cycle is slow, the boronic ester has more time to decompose via protodeboronation. The steric hindrance of the mesityl group can sometimes slow down the desired coupling reaction.
-
Palladium-Catalyzed Protodeboronation: While less common than base-catalyzed protodeboronation, some palladium-ligand systems can actively promote this side reaction.[2]
-
Optimize Base Conditions:
-
Use the weakest effective base: Instead of strong bases like NaOH or KOH, consider using milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Reduce base stoichiometry: Titrate down the equivalents of base to the minimum required for efficient coupling.
-
Anhydrous conditions: Ensure your base is anhydrous.
-
-
Ensure Anhydrous Reaction Conditions:
-
Dry solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry glassware: Oven-dry all glassware before use.
-
Inert atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
-
Enhance the Rate of Cross-Coupling:
-
Ligand choice: For sterically hindered coupling partners, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which can accelerate the rates of oxidative addition and reductive elimination. However, be aware that very bulky ligands can sometimes promote protodeboronation.[2]
-
Palladium precatalyst: Utilize a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active catalytic species.
-
-
Monitor the Reaction:
-
Time course analysis: Take aliquots from the reaction mixture at different time points and analyze them by GC-MS or LC-MS to determine the relative rates of product formation and protodeboronation. This can help you identify the optimal reaction time to maximize yield before significant decomposition occurs.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Question: My results with this compound are not reproducible. Sometimes the reaction works well, and other times I get mostly the protodeboronated product. What could be the cause of this inconsistency?
Answer: Inconsistent results are often due to subtle variations in reaction setup and reagent quality that can have a significant impact on the extent of protodeboronation.
-
Reagent Quality:
-
Boronic ester stability: While generally stable, boronic esters can degrade over time, especially if not stored properly. Store your this compound under an inert atmosphere, protected from light and moisture. Consider re-purifying older batches if you suspect degradation.
-
Solvent purity: Ensure the quality and dryness of your solvents are consistent between runs.
-
Base quality: The water content of your base can vary between batches. Use a freshly opened bottle or dry the base before use.
-
-
Reaction Setup:
-
Inert atmosphere technique: Ensure your technique for maintaining an inert atmosphere is robust. Even small leaks can introduce enough moisture to affect the reaction.
-
Temperature control: Maintain consistent and accurate temperature control throughout the reaction.
-
-
Standardized Protocol: Develop and strictly adhere to a detailed standard operating procedure (SOP) for this reaction. This should include specific instructions for:
-
Glassware preparation.
-
Reagent handling and dispensing.
-
Solvent and base preparation.
-
Reaction setup and monitoring.
-
Frequently Asked Questions (FAQs)
Q1: How can I detect and quantify protodeboronation?
A1: The most common methods for detecting and quantifying protodeboronation are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying the volatile protodeboronated byproduct (mesitylene) and comparing its abundance to the starting material and desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the disappearance of the starting boronic ester and the appearance of the product and byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress by integrating the signals corresponding to the starting material, product, and the protodeboronated arene. An internal standard can be used for quantification.
Q2: Is this compound more or less stable to protodeboronation than the corresponding pinacol ester?
A2: Neopentyl glycol boronic esters, such as the one , are generally considered to be more stable than pinacol esters towards hydrolysis and subsequent protodeboronation. The six-membered ring of the dioxaborinane is conformationally more rigid than the five-membered ring of a pinacol boronate, which can increase its stability. However, the actual rate of protodeboronation will still be highly dependent on the specific reaction conditions.
Q3: Can the choice of solvent influence the rate of protodeboronation?
A3: Yes, the solvent can play a significant role.
-
Protic solvents: Protic solvents like alcohols can act as a proton source and accelerate protodeboronation.
-
Aqueous solvents: As mentioned, water can lead to hydrolysis and subsequent protodeboronation.[4]
-
Aprotic solvents: Aprotic solvents like toluene, dioxane, and THF are generally preferred for minimizing protodeboronation. Ensure these solvents are rigorously dried before use.
Q4: Are there alternative reagents to this compound that are more resistant to protodeboronation?
A4: If protodeboronation remains a persistent issue, you might consider using alternative organoboron reagents that are designed for enhanced stability. These include:
-
MIDA boronates: N-methyliminodiacetic acid (MIDA) boronates are known for their high stability and slow-release of the boronic acid under basic conditions, which can minimize protodeboronation.[1]
-
Organotrifluoroborates (R-BF₃K): Potassium organotrifluoroborates are another class of highly stable boronic acid surrogates that can be used in cross-coupling reactions.[1]
The choice of an alternative reagent will depend on the specific requirements of your synthesis and may require re-optimization of the reaction conditions.
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup for Suzuki-Miyaura Coupling
This protocol provides a general guideline for setting up a Suzuki-Miyaura coupling reaction under anhydrous conditions to minimize protodeboronation.
-
Glassware Preparation:
-
Place all glassware (reaction flask, condenser, stir bar, etc.) in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum.
-
Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reagent Preparation:
-
Use freshly opened or purified anhydrous solvents.
-
If using a solid base (e.g., K₃PO₄, Cs₂CO₃), ensure it is anhydrous. If necessary, dry it in an oven or under high vacuum before use.
-
-
Reaction Assembly:
-
To the reaction flask under a positive pressure of inert gas, add this compound, the coupling partner (aryl halide or triflate), the palladium catalyst, and the ligand.
-
Add the anhydrous base.
-
Via syringe, add the anhydrous solvent.
-
Begin stirring and heat the reaction to the desired temperature.
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture using a syringe under inert atmosphere.
-
Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC-MS or LC-MS to monitor the progress of the reaction and the formation of any protodeboronated byproduct.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield due to protodeboronation.
Mechanism of Base-Mediated Protodeboronation
Caption: Pathways for base-mediated protodeboronation of boronic esters.
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health (NIH).
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022, September 10). American Chemical Society.
-
Protodeboronation. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Protodeboronations. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. (2017, July 11). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017, August 21). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (2019, May 15). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. (2026, January 19). The Matter Blotter. Retrieved January 21, 2026, from [Link]
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (n.d.). Chemical Science (RSC Publishing). Retrieved January 21, 2026, from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. aspuru.substack.com [aspuru.substack.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Handling of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane in Basic Media
Welcome to the technical support guide for 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane. This document serves as a resource for researchers, chemists, and drug development professionals utilizing this reagent. Here, we address common questions and troubleshooting scenarios related to its stability and reactivity, particularly under the basic conditions required for many synthetic applications.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section covers the fundamental properties and behavior of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane.
Q1: What is 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane and what are its primary advantages?
5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is a boronic ester derivative. Specifically, it is the neopentyl glycol ester of mesitylboronic acid. Boronic acids are powerful reagents in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]
However, free boronic acids can be challenging to handle. They are often prone to dehydration to form cyclic trimers known as boroxines and can be difficult to purify via standard silica gel chromatography.[2] The key advantages of using the neopentyl glycol ester are:
-
Enhanced Stability: It is typically a free-flowing, crystalline solid that is stable to air and moisture, allowing for long-term benchtop storage.[3][4]
-
Ease of Purification: Unlike many free boronic acids, neopentyl glycol esters are generally compatible with silica gel chromatography, simplifying the isolation of pure material.[3]
-
Controlled Release: It serves as a stable precursor, or "pro-drug," for the more reactive mesitylboronic acid, which can be generated in situ under specific reaction conditions.
Q2: Is 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane stable under basic conditions?
This is a critical question with a nuanced answer. The compound is designed to react under basic conditions, which is essential for its function in cross-coupling reactions. It is more stable than the corresponding free boronic acid but is not inert.
Under anhydrous basic conditions , the ester can remain intact. Certain non-hydroxide bases, like potassium trimethylsilanolate (TMSOK), can activate the ester for transmetalation directly without prior hydrolysis.[4]
Under aqueous basic conditions , the ester undergoes hydrolysis to release neopentyl glycol and the active mesitylboronic acid.[2][3] This boronic acid is then converted by the base into a more nucleophilic boronate species ([Ar-B(OH)3]−), which is the key intermediate for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] Therefore, in many standard protocols, its "instability" or reactivity in aqueous base is a desired feature.
Q3: What is the mechanism of hydrolysis under aqueous basic conditions?
The hydrolysis is a classic nucleophilic attack on the electron-deficient boron atom. The process can be visualized as follows:
Caption: Basic hydrolysis of the dioxaborinane ring.
The hydroxide ion attacks the boron center, forming a tetrahedral intermediate. This intermediate is unstable and subsequently breaks down, releasing the diol and forming the boronic acid after protonation.
Q4: How does the stability of this neopentyl glycol ester compare to other common boronic acid derivatives?
The choice of the diol or protecting group significantly impacts the stability and reactivity profile of the boronic acid derivative.
| Boronic Acid Derivative | Stability to Air/Moisture | Stability to Chromatography | Reactivity with Aqueous Base | Key Feature |
| Free Boronic Acid | Variable; can dehydrate to boroxines | Generally poor; can streak or decompose[6] | N/A (Is the product of hydrolysis) | The active species in many reactions. |
| Pinacol Ester | Good | Good | Hydrolyzes to release boronic acid | Very common, robust, and widely used.[2] |
| Neopentyl Glycol Ester | Excellent | Excellent | Hydrolyzes to release boronic acid | Often more crystalline and stable than pinacol esters.[3][4] |
| MIDA Ester | Exceptional | Exceptional | Requires mild aqueous base for slow hydrolysis[7] | Designed for "slow release" and iterative cross-coupling.[8] |
Section 2: Troubleshooting Guide for Experimental Applications
This section addresses specific problems that may arise during experiments, focusing on the popular Suzuki-Miyaura cross-coupling reaction.
Scenario: My Suzuki-Miyaura coupling reaction using 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane has a low or zero yield.
A failed or low-yielding reaction can often be traced back to the choice and role of the base. The following workflow can help diagnose the issue.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. reddit.com [reddit.com]
- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Temperature Optimization for Suzuki Reactions with 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing 5,5-dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions. This guide is structured to provide in-depth, field-proven insights into optimizing reaction temperature, a critical parameter for success, especially when dealing with sterically hindered substrates.
Introduction: The Critical Role of Temperature in Coupling Sterically Hindered Partners
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in forming C-C bonds.[1] However, when employing sterically demanding coupling partners, such as the ortho-substituted this compound, achieving high yields and purity necessitates careful optimization of reaction parameters. Temperature, in this context, is a double-edged sword. While elevated temperatures can provide the necessary activation energy to overcome the steric barriers of transmetalation and reductive elimination, excessive heat can lead to catalyst decomposition, substrate degradation, and the formation of unwanted byproducts.[2] This guide will navigate the nuances of temperature optimization to ensure robust and reproducible outcomes in your experiments.
The neopentyl glycol protecting group on the boronic acid provides enhanced stability compared to the free boronic acid, making it particularly suitable for reactions that may require elevated temperatures.[3][4] This stability minimizes protodeboronation, a common side reaction that can plague Suzuki couplings.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki reaction with this compound?
A1: For initial explorations with this sterically hindered neopentyl glycol boronic ester, a starting temperature in the range of 80-100 °C is recommended.[5] This range often provides a good balance between reaction rate and catalyst stability for a variety of palladium catalysts and ligand systems. It is crucial to monitor the reaction progress, as even within this range, the optimal temperature can vary based on the specific aryl halide, catalyst, ligand, and solvent used.
Q2: My reaction is sluggish or showing low conversion at 80-100 °C. Should I just increase the temperature?
A2: While increasing the temperature is a logical next step, it should be done systematically. A gradual increase in temperature, for instance in 10-20 °C increments, is advisable. For particularly challenging couplings, temperatures up to 140 °C have been reported to be effective.[2] However, before resorting to higher temperatures, consider other factors that could be limiting your reaction:
-
Catalyst and Ligand Choice: Are you using a suitable catalyst system for sterically hindered substrates? Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the coupling of sterically demanding partners.[6]
-
Base Selection: The choice of base is critical. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃ for hindered systems.[6]
-
Solvent: Ensure your solvent is anhydrous and properly degassed. Solvents like dioxane, toluene, or DMF are commonly used. The solubility of all reaction components at the chosen temperature is also a key consideration.
Q3: I'm observing the formation of palladium black at higher temperatures. What does this indicate and how can I prevent it?
A3: The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) species agglomerates into an inactive form.[2] This is often exacerbated by high temperatures. To mitigate this:
-
Optimize Ligand Concentration: Ensure an adequate ligand-to-palladium ratio. The ligand stabilizes the palladium center and prevents aggregation.
-
Consider a More Stable Catalyst: Pre-formed palladium catalysts or palladacycles can exhibit greater thermal stability compared to in situ generated catalysts.
-
Incremental Temperature Increase: Avoid rapidly heating the reaction to a very high temperature. A more gradual increase can help maintain catalyst activity.
-
Re-evaluate the Need for High Temperature: If catalyst decomposition is persistent, it may be a sign that the temperature is too high for the chosen catalytic system. It would be prudent to explore more active catalyst systems that can operate at lower temperatures.
Q4: How stable is this compound to heat?
Troubleshooting Guide: Low Yield and Incomplete Conversion
This section provides a structured approach to troubleshooting common temperature-related issues in Suzuki reactions with this compound.
Scenario 1: Low to No Product Formation at Standard Temperatures (80-100 °C)
Scenario 2: Reaction Stalls or Yield Plateaus After an Initial Period
This often suggests catalyst deactivation or substrate/reagent degradation over time at the chosen temperature.
| Potential Cause | Diagnostic Check | Recommended Action |
| Catalyst Decomposition | Observe for the formation of palladium black. | Lower the reaction temperature by 10-20 °C and monitor. Consider a more stable catalyst/ligand system. |
| Protodeboronation | Analyze a reaction aliquot by LC-MS or GC-MS for the presence of mesitylene (from the boronic ester). | While less common with neopentyl glycol esters, if observed, ensure strictly anhydrous conditions. Consider using an alternative base. |
| Substrate Degradation | Check the stability of your aryl halide at the reaction temperature. | If the aryl halide is thermally labile, a lower temperature with a more active catalyst is necessary. |
Experimental Protocol: Temperature Screening
A systematic temperature screening is essential to identify the optimal conditions for your specific Suzuki coupling.
Objective: To determine the optimal reaction temperature for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Reaction vials suitable for heating and stirring under an inert atmosphere
-
Heating block or oil bath with precise temperature control
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, palladium catalyst, ligand, and base to a series of reaction vials.
-
Reagent Addition: Add the this compound to each vial.
-
Solvent Addition: Dispense the anhydrous, degassed solvent into each vial to a consistent concentration (e.g., 0.1 M).
-
Temperature Screening: Place the vials in a pre-heated heating block or oil bath at different temperatures (e.g., 80 °C, 100 °C, 120 °C).
-
Monitoring: At set time points (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench with a suitable solvent, and analyze by a calibrated method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to determine the conversion to the desired product.
-
Data Analysis: Plot the conversion versus time for each temperature. The optimal temperature will be the one that gives the highest conversion in a reasonable time frame without significant byproduct formation or catalyst decomposition.
Data Summary Table (Example):
| Temperature (°C) | Conversion at 2h (%) | Conversion at 8h (%) | Conversion at 24h (%) | Observations |
| 80 | 15 | 45 | 60 | Clean reaction, no decomposition |
| 100 | 40 | 85 | 95 | Minor byproduct formation |
| 120 | 60 | 90 | 92 | Significant byproduct and Pd black |
From this example data, 100 °C appears to be the optimal temperature.
Visualizing the Catalytic Cycle and the Role of Temperature
Conclusion
The temperature at which a Suzuki-Miyaura reaction is conducted is a critical parameter that can dictate its success, particularly when dealing with sterically challenging substrates like this compound. While the inherent stability of this neopentyl glycol boronic ester allows for a wider thermal window, the stability of the palladium catalyst often becomes the limiting factor. A systematic approach to temperature optimization, coupled with the judicious selection of catalyst, ligand, and base, is paramount. By understanding the interplay of these factors, researchers can confidently and efficiently synthesize their target molecules.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 4. 1-Naphthaleneboronic acid neopentyl glycol cyclic ester [myskinrecipes.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Products from Sterically Hindered Couplings
Welcome to the Technical Support Center dedicated to the intricate art of purifying products derived from sterically hindered coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who grapple with the unique challenges posed by these sterically demanding molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to empower you with the knowledge to not only solve purification challenges but also to understand the underlying principles that govern success.
Section 1: Troubleshooting Common Purification Headaches
This section addresses the most frequent and frustrating issues encountered when purifying sterically hindered coupling products. Each question is a common cry for help from the lab, and the answers provide not just a solution, but a systematic approach to diagnosis and resolution.
Q1: My flash column chromatography is failing. The product is either co-eluting with a starting material or streaking badly. What's going on?
A1: This is a classic and often multifaceted problem when dealing with bulky molecules. The root cause often lies in the interplay between the steric bulk of your product and the chromatography conditions. Here's how to dissect and solve the issue:
-
The "Co-elution Conundrum": Sterically hindered molecules can have surprisingly similar polarities to their starting materials, making separation by traditional normal-phase chromatography challenging. The bulky groups can shield polar functionalities, leading to unexpected elution behavior.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent System with TLC: Don't rely on a single solvent system. Methodically screen a range of solvent systems with varying polarities and compositions. A common mistake is to only incrementally increase the polar component. Try entirely different solvent systems; for instance, switching from ethyl acetate/hexanes to dichloromethane/methanol can dramatically alter selectivity.
-
Consider a Different Stationary Phase: If silica gel isn't providing the necessary separation, consider alternatives. Alumina (basic or neutral) can offer different selectivity, especially for compounds with acidic or basic moieties. For highly non-polar compounds, reversed-phase chromatography might be a better option.[1][2]
-
Gradient Elution is Your Friend: A shallow gradient elution can be highly effective in separating closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity. This can help to sharpen bands and improve resolution.
-
-
-
The "Streaking Nightmare": Streaking on a TLC plate is a red flag that your compound is not behaving ideally on the stationary phase. This can be due to several factors:
-
Poor Solubility: Your compound may be crashing out of the mobile phase on the column.
-
Strong Adsorption: The compound might be interacting too strongly with the silica gel, leading to tailing.
-
Decomposition: The compound could be degrading on the acidic silica gel.[3]
-
Troubleshooting Steps:
-
Solubility Check: Ensure your crude material is fully dissolved in the loading solvent before applying it to the column. If solubility is an issue, you may need to use a stronger "loading" solvent and then immediately begin elution with your less polar mobile phase.
-
Tailing Suppression: Add a small amount of a modifier to your mobile phase. For acidic compounds, a few drops of acetic acid can help. For basic compounds, triethylamine is a common additive. This works by saturating the highly active sites on the silica gel, leading to more symmetrical peak shapes.
-
Silica Gel Stability Test: Run a 2D TLC to check for on-plate decomposition. Spot your compound, run the TLC in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, your compound is decomposing on the silica.[3] In this case, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
-
-
Q2: I'm trying to recrystallize my sterically hindered product, but it keeps "oiling out" instead of forming crystals. What can I do?
A2: "Oiling out" is a common frustration in recrystallization, especially with bulky molecules that can have awkward packing in a crystal lattice. It occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. Here’s how to troubleshoot this:
-
The "Solvent System Switch-Up": The choice of solvent is paramount in recrystallization.[4][5][6]
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Don't just guess. Test the solubility of your compound in a range of solvents with varying polarities at both room temperature and at their boiling points. The ideal solvent will dissolve your compound when hot but not when cold.[4][5]
-
Employ a Two-Solvent System: This is often the key to success. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until you see persistent cloudiness. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[6][7] Common solvent pairs include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[8]
-
Lower the Temperature of Crystallization: If your compound is still oiling out, try cooling the solution more slowly and to a lower temperature. A slow cooling rate is crucial for the formation of well-ordered crystals.[9] You can achieve this by placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight.
-
-
-
The "Seeding for Success" Technique:
-
Troubleshooting Steps:
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This will provide a nucleation site for crystal growth to begin.
-
Scratch the Surface: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
-
Q3: My product from a Sonogashira coupling is contaminated with copper salts and homocoupled alkyne (Glaser coupling product). How can I get rid of these?
A3: This is a very common issue in Sonogashira couplings. The presence of copper can indeed complicate purification.[10] Here's a multi-pronged approach to tackle this:
-
Work-up Wonders: A well-designed work-up can remove a significant portion of the impurities before you even get to chromatography.
-
Aqueous Ammonia Wash: After the reaction is complete, quenching with a dilute aqueous ammonia solution can help to complex and remove copper salts.
-
Filtration through a Plug of Celite/Silica: Passing your crude reaction mixture through a short plug of silica gel or Celite can remove baseline impurities and some of the copper salts.
-
-
Chromatographic Cures:
-
Targeted Column Chromatography: The homocoupled alkyne is often much less polar than your desired cross-coupled product. A carefully chosen solvent system for your flash column should allow for the elution of the homocoupled product first, followed by your desired product.
-
Copper-Free Sonogashira Variants: For future syntheses, consider using a copper-free Sonogashira protocol. These have been developed specifically to avoid issues with alkyne homocoupling and copper contamination.[10]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides quick and direct answers to common questions about purification strategies for sterically hindered molecules.
Q: What is the best general-purpose purification technique for sterically hindered compounds?
A: There is no single "best" method, as the ideal technique depends on the specific properties of your compound and the impurities present. However, a good starting point for many sterically hindered products is flash column chromatography due to its versatility and ability to separate compounds with a wide range of polarities.[2] For solid compounds, recrystallization can be an excellent and scalable purification method if a suitable solvent system can be found.[4][9] For challenging separations or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.[11][12][13][14]
Q: When should I consider using preparative HPLC?
A: Preparative HPLC is a powerful tool for purifying compounds when other methods fail or when very high purity is required.[11][15][13] It is particularly useful for:
-
Difficult Separations: When compounds have very similar polarities and cannot be separated by flash chromatography.
-
High Purity Requirements: For applications such as pharmaceutical development where purity is critical.[11][12][16]
-
Small to Moderate Scale: For purifying milligram to gram quantities of material.[12]
Q: Are there any "green" or more sustainable purification methods I can use?
A: Yes, there is a growing emphasis on greener purification techniques in organic chemistry. Some options include:
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical carbon dioxide as the mobile phase, which is much more environmentally friendly than organic solvents.
-
Solvent Selection: Choosing greener solvents for chromatography and recrystallization can significantly reduce the environmental impact of your work. Solvent selection guides are available to help you make more sustainable choices.
-
In-line Purification: For continuous flow synthesis, in-line purification techniques like scavenger resins and nanofiltration can minimize waste and improve efficiency.[17]
Section 3: Detailed Experimental Protocols
Here, we provide step-by-step methodologies for key purification techniques, tailored for the challenges of sterically hindered compounds.
Protocol 1: Optimized Flash Column Chromatography for a Sterically Hindered Biaryl
Objective: To purify a sterically hindered biaryl product from unreacted aryl bromide and boronic acid starting materials.
Methodology:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on at least three different TLC plates.
-
Develop the plates in three different solvent systems of varying polarity (e.g., 5% ethyl acetate/hexanes, 10% ethyl acetate/hexanes, and 20% ethyl acetate/hexanes).
-
Visualize the plates under UV light and with a suitable stain (e.g., potassium permanganate).
-
The ideal solvent system will give a retention factor (Rf) of ~0.3 for the desired product and good separation from all impurities.
-
-
Column Preparation (Slurry Method): [2]
-
Select a column with a diameter appropriate for the amount of crude material (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude material by weight).[1]
-
In a beaker, make a slurry of the silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the components.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Two-Solvent Recrystallization for a Bulky Heterocycle
Objective: To purify a solid, sterically hindered heterocyclic compound that has a tendency to oil out.
Methodology:
-
Solvent Screening:
-
Place a small amount of the crude solid in several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).
-
Observe the solubility at room temperature.
-
Gently heat the tubes to determine solubility at elevated temperatures.
-
Identify a "good" solvent that dissolves the compound when hot and a "poor" solvent in which the compound is insoluble even when hot. The two solvents must be miscible.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the "good" solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[9]
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy.
-
Add one or two more drops of the "good" solvent to redissolve the precipitate.
-
-
Cooling and Crystal Formation:
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.[5]
-
Dry the crystals under vacuum.
-
Section 4: Data Presentation & Visualization
Table 1: Common Solvent Systems for Flash Chromatography of Sterically Hindered Compounds
| Compound Class | Starting Polarity (Mobile Phase) | Gradient Elution (if needed) | Notes |
| Non-polar Biaryls | 100% Hexanes or Heptane | 0-10% Ethyl Acetate in Hexanes | May require reversed-phase for very similar polarities. |
| Heterocycles | 5-10% Ethyl Acetate in Hexanes | 10-50% Ethyl Acetate in Hexanes | Consider adding triethylamine for basic heterocycles. |
| Amides/Esters | 10-20% Ethyl Acetate in Hexanes | 20-70% Ethyl Acetate in Hexanes | Dichloromethane/Methanol can also be an effective system. |
| Polar Phenols/Alcohols | 20-30% Ethyl Acetate in Hexanes | 30-100% Ethyl Acetate in Hexanes | Consider adding a small amount of acetic acid to the mobile phase. |
Diagram 1: Decision Tree for Purification Strategy Selection
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Diagram 2: Troubleshooting Workflow for Flash Chromatography
Caption: A systematic approach to troubleshooting common flash chromatography problems.
References
-
Agilent. What is Preparative HPLC | Find Your Purification HPLC System. Available from: [Link]
-
EMU Physics Department. (2023-07-04). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
-
Chromatography Online. (2025-09-23). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. Available from: [Link]
-
FasterCapital. Applications Of Steric Hindrance And Exclusion Ratio In Organic Synthesis. Available from: [Link]
-
Teledyne LABS. (2023-10-18). The Power of Preparative HPLC Systems. Available from: [Link]
-
Macsen Labs. (2025-06-16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]
-
Reachem. (2024-08-09). The Purification of Organic Compound: Techniques and Applications. Available from: [Link]
-
University of Colorado Boulder. Column chromatography. Available from: [Link]
-
Welch Materials. (2025-02-28). Key Concepts and Considerations of Preparative Liquid Chromatography. Available from: [Link]
-
Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry. Available from: [Link]
-
Tessier, A., et al. (2023). Steric Exclusion Chromatography for Purification of Biomolecules—A Review. MDPI. Available from: [Link]
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
Wikipedia. Column chromatography. Available from: [Link]
-
University of Toronto Scarborough. Column Chromatography Theory. Available from: [Link]
-
University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ResearchGate. (2025-02-16). How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]
-
Esteve, C., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. Available from: [Link]
-
Han, J., et al. (2004). Biomolecule Separation by Steric Hindrance using Nanofluidic Filters. IEEE. Available from: [Link]
-
Wikipedia. Recrystallization (chemistry). Available from: [Link]
-
University of Rochester. How To: Purify by Crystallization. Available from: [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]
-
Britton, J., et al. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Boronic Esters: Spotlight on 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Introduction: The Indispensable Role of Boronic Esters in Modern Synthesis
Boronic acids (R-B(OH)₂) are foundational pillars in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Despite their utility, free boronic acids present challenges, including a propensity for dehydration to form cyclic boroxine anhydrides, limited stability on silica gel, and susceptibility to protodeboronation, particularly with sensitive substrates.[2] To overcome these limitations, chemists routinely convert boronic acids into more stable and manageable boronic esters.
These esters, formed by the condensation of a boronic acid with a diol, serve as robust protecting groups that enhance benchtop stability, allow for chromatographic purification, and modulate reactivity.[3] The choice of diol is not trivial; it profoundly influences the ester's stability, reactivity, and handling characteristics. While the pinacol (Pin) ester has become the workhorse of the field, a range of alternatives offers distinct advantages for specific applications.
This guide provides an in-depth comparison of several key classes of boronic esters, with a special focus on 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane . This molecule, a neopentyl glycol ester of mesitylboronic acid, exemplifies a class of sterically hindered reagents designed for stability and high performance in demanding chemical transformations. We will dissect its properties and performance against other common boronic esters—pinacol, MIDA, and catechol esters—supported by experimental data and established protocols.
Spotlight on the Reagent: Deconstructing this compound
The title compound is a neopentyl glycol boronic ester. Its structure is key to its function:
-
The Dioxaborinane Core: The six-membered C₃O₂B ring is formed from neopentyl glycol (2,2-dimethylpropane-1,3-diol).[4] The gem-dimethyl group on the C5 carbon imparts significant steric bulk and restricts conformational flexibility. This steric shielding is a primary contributor to the ester's enhanced stability compared to less substituted analogues.[5]
-
The Aryl Substituent: The 2,4,6-trimethylphenyl (mesityl) group is a sterically demanding aryl fragment. Synthesizing and coupling such hindered fragments is a common challenge in medicinal and materials chemistry where tetra-ortho-substituted biaryls are desired targets.[6][7]
The combination of a sterically encumbered diol backbone and a bulky organic substituent makes this reagent particularly well-suited for challenging Suzuki-Miyaura couplings where preventing side reactions like protodeboronation is critical.[8]
Comparative Analysis: A Head-to-Head Evaluation of Boronic Esters
The selection of a boronic ester is a strategic decision based on a trade-off between stability and reactivity. While high stability is desirable for multi-step synthesis and storage, the ester must be sufficiently reactive to participate in the desired cross-coupling reaction.
Pillar 1: Stability (Hydrolytic and Chromatographic)
A boronic ester's utility is often dictated by its resistance to hydrolysis and degradation during purification. Steric hindrance around the boron atom is a key factor in determining hydrolytic stability.[3][9]
-
Neopentyl Glycol Esters (e.g., the Topic Molecule): These esters exhibit excellent hydrolytic and thermal stability.[10] The neopentyl group provides substantial steric shielding to the boron center, significantly slowing the rate of hydrolysis.[11] This stability allows for easier handling, purification by column chromatography, and reduced susceptibility to protodeboronation side reactions.[5]
-
Pinacol (Pin) Esters: As the most popular class, pinacol esters offer a good balance of stability and reactivity.[3] They are generally stable enough for chromatography but can be prone to slow hydrolysis on the benchtop or during reactions in the presence of water.[12]
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable. The intramolecular N→B dative bond creates a tetracoordinate boron center, which dramatically reduces its Lewis acidity and protects it from hydrolysis, oxidation, and other degradation pathways. MIDA esters are often described as "indefinitely bench-top stable" and are unreactive in anhydrous cross-coupling conditions, requiring a slow-release of the boronic acid via aqueous base for reaction.[13]
-
Catechol Esters: These were used in the first Suzuki-Miyaura reactions.[2] However, they are generally more susceptible to hydrolysis than their aliphatic diol counterparts and are less commonly used today for isolating and handling boronic acid equivalents.
Table 1: Comparative Properties of Common Boronic Ester Protecting Groups
| Feature | Neopentyl Glycol Ester | Pinacol Ester | MIDA Ester | Catechol Ester |
| Diol Component | 2,2-Dimethylpropane-1,3-diol | 2,3-Dimethylbutane-2,3-diol | N-methyliminodiacetic acid | Benzene-1,2-diol |
| Ring Size | 6-membered | 5-membered | Fused 5-membered rings | 5-membered |
| Hydrolytic Stability | High[5][11] | Moderate[3][12] | Very High | Low to Moderate[2] |
| Chromatography | Generally stable | Generally stable | Very stable | Less stable |
| Key Advantage | High stability, good reactivity, excels with hindered substrates[8] | General purpose, widely available, vast literature | Exceptional stability, enables iterative cross-coupling | Historically significant, electronically distinct |
| Key Disadvantage | May require slightly harsher conditions for cleavage than Pin | Can be susceptible to degradation/protodeboronation[2] | Requires a dedicated deprotection step to react | Lower stability |
Pillar 2: Reactivity in Suzuki-Miyaura Cross-Coupling
The ultimate test of a boronic ester is its performance in C-C bond formation. The structure of the diol backbone directly impacts the kinetics of the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Reactivity of Neopentyl Glycol Esters: Studies have shown that neopentyl glycol boronic esters can be highly effective, particularly in challenging couplings. Their enhanced stability prevents premature decomposition, ensuring that a higher concentration of the active boron species is available throughout the reaction. For sterically demanding couplings, bis(neopentyl glycolato)diboron has been reported to be a more efficient borylating agent for aryl halides than its pinacol equivalent, leading to higher yields of the desired hindered boronic ester.[8] Furthermore, anhydrous coupling methods using potassium trimethylsilanolate (TMSOK) have demonstrated that neopentyl glycol esters can lead to significantly faster reactions compared to boronic acids.[11][14]
-
Reactivity of Pinacol Esters: Pinacol esters are the benchmark for reactivity and are competent in a vast range of transformations.[3] However, their steric profile can sometimes be a disadvantage. In a direct comparison, it was found that the steric bulk of the pinacol group could inhibit the formation of the necessary palladium-boronate intermediate required for transmetalation, whereas less hindered esters reacted more readily.[2] For highly congested couplings, this can lead to slower reaction rates or lower yields.[2]
-
Reactivity of MIDA Esters: MIDA boronates are inert under standard anhydrous Suzuki conditions. Their reactivity is "switched on" by the addition of an aqueous base, which hydrolyzes the MIDA group to slowly release the free boronic acid into the reaction mixture. This slow-release mechanism is highly advantageous for substrates prone to decomposition or for performing iterative cross-couplings in a single pot. In a direct comparison for polymerization reactions, MIDA boronate monomers produced higher molecular weight polymers in greater yields than their pinacol counterparts, which was attributed to reduced protodeboronation.[13][15][16]
Experimental Protocols & Methodologies
Trustworthy protocols are built on validated, reproducible methods. The following procedures are based on authoritative sources and represent best practices in the field.
Protocol 1: Synthesis of a Neopentyl Glycol Boronic Ester
This procedure is adapted from a validated protocol in Organic Syntheses for the condensation of a boronic acid with neopentyl glycol.[11]
Reaction: Phenylboronic Acid + Neopentyl Glycol → 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Materials:
-
Phenylboronic acid (1.0 equiv)
-
Neopentyl glycol (1.05 equiv)
-
Toluene
-
Magnesium sulfate, anhydrous (optional, as a drying agent)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenylboronic acid, neopentyl glycol (1.05 equiv), and toluene (approx. 0.5 M concentration relative to the boronic acid).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the esterification proceeds.
-
Continue refluxing until no more water is collected (typically 1-3 hours). The reaction can be monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can often be used directly. If purification is necessary, it can be purified by crystallization or flash column chromatography on silica gel. The enhanced stability of the neopentyl glycol ester makes it amenable to silica gel purification.[5]
Protocol 2: Comparative Suzuki-Miyaura Coupling of a Hindered Substrate
This representative protocol illustrates a scenario where a neopentyl glycol boronic ester would be expected to outperform a pinacol ester. The coupling of mesitylboronic acid with 2-bromomesitylene is a sterically demanding transformation to form a tetra-ortho-substituted biaryl.
Reaction: Mesitylboronic Ester + 2-Bromomesitylene → 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl
Materials:
-
Reaction A: this compound (1.2 equiv)
-
Reaction B: 2-(2,4,6-trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol ester, 1.2 equiv)
-
2-Bromomesitylene (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To two separate oven-dried Schlenk tubes under an inert atmosphere (N₂ or Ar), add the aryl bromide, the palladium catalyst, and the phosphine ligand.
-
In each tube, add the respective boronic ester (Neopentyl Glycol for A, Pinacol for B) and the base (K₃PO₄).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the tubes and heat the reaction mixtures to 100 °C in an oil bath with vigorous stirring for 12-24 hours.
-
Monitor the reactions by GC-MS or LC-MS.
-
Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the biaryl product.
Expected Outcome: Based on literature precedent for sterically hindered couplings, Reaction A (Neopentyl Glycol ester) is anticipated to provide a higher yield of the desired biaryl product compared to Reaction B (Pinacol ester).[2][8] This is attributed to the neopentyl glycol ester's superior stability, which minimizes protodeboronation of the valuable mesitylboronic acid, and potentially more favorable kinetics in the transmetalation step for this specific substrate class.
Decision Guide: Selecting the Right Boronic Ester
Choosing the optimal reagent is critical for success. The following decision tree can guide researchers toward the most suitable boronic ester for their specific synthetic challenge.
Conclusion
While pinacol boronic esters remain the default choice for many applications, a nuanced understanding of the available alternatives is crucial for tackling complex synthetic problems. This compound, as a representative of the neopentyl glycol boronic ester class, offers a compelling combination of high stability and robust reactivity. Its superior performance in the synthesis and coupling of sterically hindered fragments makes it an invaluable tool for chemists in pharmaceutical and materials science. By providing greater resistance to hydrolytic decomposition and protodeboronation, neopentyl glycol esters ensure that the reactive boron species remains intact and available for catalysis, ultimately leading to higher yields and purer products in challenging chemical reactions. The strategic selection of the diol backbone is, therefore, a key parameter for optimizing the outcomes of modern cross-coupling chemistry.
References
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Bernardini, R., et al. (2003). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 32(8), 746-747. Available at: [Link][9][17]
-
Wikipedia contributors. (2023). Boronic acid. Wikipedia, The Free Encyclopedia. Available at: [Link][1]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. Available at: [Link][2]
-
Nykaza, T. V., et al. (2018). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 57(41), 13672-13676. Available at: [Link][6]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(24), 16195–16202. Available at: [Link][14]
-
Kinzel, T., et al. (2010). An Efficient Method for the Synthesis of Sterically Hindered Arylboronic Acids. Organic Letters, 12(20), 4540-4543. Available at: [Link][7][8]
-
Burke, S. K., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 938-945. Available at: [Link][13][15][16]
-
MySkinRecipes. (n.d.). 1-Naphthaleneboronic acid neopentyl glycol cyclic ester. Available at: [Link][5]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available at: [Link][3]
-
Delaney, C. P., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. Available at: [Link][11]
-
Wikipedia contributors. (2023). Neopentyl glycol. Wikipedia, The Free Encyclopedia. Available at: [Link][4]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[18]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link][12]
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The Practitioner's Guide to Boronic Esters: Neopentyl Glycol vs. Pinacol in Cross-Coupling Reactions
A Senior Application Scientist's Perspective on Optimizing Reactivity and Stability
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acid derivatives are indispensable tools. Among these, boronic esters have carved out a significant niche due to their enhanced stability and handling characteristics compared to their parent boronic acids. For researchers, scientists, and drug development professionals, the choice of the diol protecting group on the boron atom is a critical parameter that can profoundly influence reaction outcomes. This guide provides an in-depth comparison of two of the most prevalent boronic esters: neopentyl glycol and pinacol esters, with a focus on their reactivity, stability, and practical application in the Suzuki-Miyaura cross-coupling reaction.
The Crux of the Matter: Why Diol Choice Dictates Reactivity
The structure of the diol used to form a boronic ester is not a trivial choice. It directly impacts the steric and electronic environment around the boron center, which in turn governs the rates of key elementary steps in catalytic cycles, most notably transmetalation. The transmetalation step, where the organic group is transferred from boron to the palladium center, is often the rate-determining step in the Suzuki-Miyaura reaction.
The general consensus has been that boronic esters are less reactive than their corresponding boronic acids.[1] This is attributed to the electron-donating alkoxy groups of the ester, which reduce the Lewis acidity of the boron atom.[2] However, detailed mechanistic studies have revealed a more nuanced reality, where certain boronic esters can exhibit significantly enhanced reactivity.[3][4]
Neopentyl Glycol Boronic Esters: The Agile Contender
Neopentyl glycol (2,2-dimethylpropane-1,3-diol) boronic esters are six-membered ring structures. A key feature of neopentyl glycol is its branched structure, which imparts high thermal and hydrolytic stability to resins and, by extension, to the corresponding boronic esters.[5]
Reactivity Profile
Kinetic studies have demonstrated that neopentyl glycol boronic esters can exhibit significantly faster transmetalation rates compared to pinacol esters. In one study, the neopentyl glycol arylboronic ester reacted approximately 18 times faster than the corresponding pinacol ester in forming the cross-coupled product.[3] This enhanced reactivity is attributed to a combination of electronic and steric factors. Electron-rich esters, like those derived from neopentyl glycol, have been shown to lead to increased rates of aryl migration compared to the parent boronic acid.[3]
The less sterically hindered nature of the neopentyl glycol backbone, compared to the tetramethyl-substituted pinacol, facilitates the formation of the crucial Pd-O-B linked pre-transmetalation intermediates.[3][4]
Stability and Handling
Neopentyl glycol boronic esters are generally bench-stable, white solids, which simplifies their handling and storage.[4] While all boronic esters are susceptible to hydrolysis to some extent, the structural rigidity of the neopentyl glycol derivative offers a degree of protection.[6][7][8]
Pinacol Boronic Esters: The Established Workhorse
Pinacol (2,3-dimethylbutane-2,3-diol) boronic esters are five-membered ring structures and are arguably the most widely used boronic acid surrogates in organic synthesis.[2][9] Their popularity stems from their ease of preparation, general stability, and the commercial availability of a vast array of derivatives.[9]
Reactivity Profile
The steric bulk imparted by the four methyl groups on the pinacol backbone significantly influences its reactivity. While this steric hindrance contributes to the ester's stability, it can also impede the approach of the palladium complex, slowing down the rate of transmetalation.[3] In fact, studies have shown that sterically hindered esters like pinacol do not quantitatively form the key pre-transmetalation complexes containing Pd-O-B linkages, leading to lower reactivity compared to less hindered esters.[3] The reaction of pinacol boronic esters can sometimes exhibit sigmoidal kinetic profiles, suggesting a more complex reaction pathway.[3]
Despite a generally slower intrinsic reactivity in the transmetalation step, pinacol esters are highly effective in a vast number of Suzuki-Miyaura couplings, often driven to completion with appropriate optimization of ligands, bases, and reaction conditions.[10]
Stability and Handling
Pinacol boronic esters are renowned for their stability, which allows for their isolation, purification by chromatography, and long-term storage.[11] This stability is a key advantage, particularly for substrates that would be unstable as free boronic acids, such as certain 2-pyridyl derivatives.[2] However, it is important to note that pinacol esters are not entirely immune to hydrolysis, and their stability can be a double-edged sword, sometimes requiring harsher conditions to achieve efficient transmetalation.[8][12]
Head-to-Head Comparison: A Data-Driven Analysis
| Feature | Neopentyl Glycol Boronic Ester | Pinacol Boronic Ester | Rationale & Causality |
| Structure | Six-membered ring | Five-membered ring | Ring size and substitution pattern dictate steric and electronic properties. |
| Relative Reactivity (Transmetalation) | Generally Faster[3] | Generally Slower[3] | The less hindered environment of the neopentyl glycol ester facilitates the formation of the Pd-O-B intermediate, leading to a faster transfer of the organic group to palladium.[3] |
| Steric Hindrance | Moderate | High | The four methyl groups of the pinacol create a more sterically congested environment around the boron atom.[3] |
| Hydrolytic Stability | Good | Good, but can be susceptible to hydrolysis under certain conditions[11] | The inherent stability of the diol backbone contributes to the overall stability of the ester.[11] |
| Physical State | Often crystalline solids[4] | Often oils or low-melting solids | Crystalline solids are generally easier to handle, weigh, and store accurately. |
| Common Applications | High-turnover Suzuki-Miyaura couplings, situations requiring high reactivity.[4] | Broadly used in a vast range of cross-coupling reactions, especially when stability is paramount.[2][10] | The choice depends on the specific requirements of the reaction: speed vs. stability and substrate compatibility. |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and should be optimized for specific substrates and reaction scales.
Synthesis of a Neopentyl Glycol Boronic Ester
This procedure is adapted from a literature method for the synthesis of neopentyl 3,4-dichlorophenylboronic ester.[4]
Diagram of Workflow:
Caption: Synthesis of Neopentyl Glycol Boronic Ester.
Methodology:
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid (1.0 equiv), neopentyl glycol (1.1 equiv), and toluene (sufficient to suspend the reagents).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue heating until no more water is collected.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure.
-
Purification: The crude product can be washed with cold water to remove excess neopentyl glycol. The resulting solid is then dried under high vacuum to yield the pure neopentyl glycol boronic ester.[4] Excessive washing should be avoided as it can lead to hydrolysis of the ester.[4]
Synthesis of a Pinacol Boronic Ester
This procedure is a general method for the esterification of a boronic acid with pinacol.[13]
Diagram of Workflow:
Caption: Synthesis of Pinacol Boronic Ester.
Methodology:
-
Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), suspend the boronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv) in diethyl ether.[13]
-
Reaction: Stir the suspension at room temperature for 24 hours.[13]
-
Workup: Filter the solids and concentrate the filtrate under reduced pressure.[13]
-
Purification: The crude product can be further purified by dissolving in a non-polar solvent like pentane, washing with water, drying the organic layer over magnesium sulfate, and concentrating in vacuo. For volatile esters, distillation under reduced pressure can afford the analytically pure product.[13]
Comparative Suzuki-Miyaura Cross-Coupling
This protocol highlights a general setup to compare the reactivity of the two esters.
Diagram of Logical Relationship:
Caption: Comparative Suzuki-Miyaura Workflow.
Methodology:
-
Setup: In two separate reaction vessels, prepare identical reaction mixtures containing the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K3PO4, 2.0 equiv) in a suitable solvent system (e.g., dioxane/water).
-
Addition of Boronic Ester: To one vessel, add the neopentyl glycol boronic ester (1.1 equiv). To the other, add the pinacol boronic ester (1.1 equiv).
-
Reaction and Monitoring: Heat both reactions to the same temperature (e.g., 80-100 °C) and monitor the progress of each reaction over time using an appropriate analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Analysis: Compare the reaction rates and final yields to determine the relative reactivity of the two esters under the chosen conditions.
Conclusion: Selecting the Right Tool for the Job
The choice between neopentyl glycol and pinacol boronic esters is a strategic decision that should be guided by the specific demands of the synthetic target and the desired reaction kinetics.
-
Choose Neopentyl Glycol Boronic Esters when:
-
High reactivity and rapid reaction times are desired.
-
The substrate or catalyst system benefits from a less sterically encumbered boronic ester.
-
A crystalline, easy-to-handle reagent is preferred.
-
-
Choose Pinacol Boronic Esters when:
-
Enhanced stability is the primary concern, particularly with sensitive or unstable boronic acid equivalents.
-
A well-established, widely available reagent is preferred for a broad range of applications.
-
Slower, more controlled reactivity is acceptable or even desirable.
-
Ultimately, both neopentyl glycol and pinacol boronic esters are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their distinct reactivity profiles, grounded in the principles of steric and electronic effects, empowers researchers to make informed decisions, leading to more efficient and successful cross-coupling reactions.
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- Matteson, D. S. (2010). Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. In Boronic Acids (pp. 107-116). Wiley-VCH.
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- Thomas, A. A., et al. (2012). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
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A Comparative Guide: 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane vs. Mesitylboronic Acid in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of organoboron reagents is a critical decision that profoundly influences the efficiency, reproducibility, and scalability of synthetic routes. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, boronic acids and their ester derivatives are indispensable tools for carbon-carbon bond formation.[1][2] This guide provides an in-depth, data-supported comparison between the traditional mesitylboronic acid and its neopentyl glycol ester, 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane, elucidating the key advantages of the latter in terms of stability, handling, and purification.
The Fundamental Trade-Off: Stability vs. Reactivity
The core difference between a boronic acid and its boronic ester counterpart lies in a classic chemical trade-off between stability and raw reactivity. While mesitylboronic acid is a functional coupling partner, it is susceptible to several degradation pathways that can compromise reaction yields and reagent shelf-life.[3][4] The conversion to a neopentyl glycol boronic ester is a strategic chemical decision designed to mitigate these intrinsic instabilities.
The Challenge of Protodeboronation
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a notorious and often unavoidable side reaction for many boronic acids.[5] This process is highly dependent on factors like pH, temperature, and the electronic nature of the aryl group, and it represents a direct loss of active reagent.[5][6] Boronic acids, especially under the basic conditions required for Suzuki-Miyaura coupling, can be particularly prone to this degradation.[7]
The neopentyl glycol ester, 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane, offers significantly enhanced stability against protodeboronation. The steric bulk of the neopentyl group shields the boron center from attack, kinetically hindering the hydrolytic and base-mediated pathways that lead to C-B bond cleavage.[8] While esterification does not always guarantee absolute stability, the use of sterically demanding diols like neopentyl glycol is a proven strategy to suppress this unwanted side reaction.[7][8][9]
Caption: The undesired protodeboronation of mesitylboronic acid versus the stability of its neopentyl glycol ester.
Physical Stability and Handling
Beyond protodeboronation, boronic acids present handling and storage challenges. They have a propensity to undergo spontaneous dehydration to form cyclic trimers known as boroxines.[10] This process complicates accurate massing of the reagent, as the sample becomes a mixture of the monomeric acid and the trimeric anhydride, each with a different molecular weight.
In contrast, 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is typically a stable, crystalline solid.[3] This physical form simplifies handling, weighing, and ensures a consistent, well-defined reagent concentration, leading to more reproducible experimental outcomes. Its enhanced stability contributes to a longer shelf-life, making it a more reliable and cost-effective reagent for long-term projects and high-throughput screening applications.[3]
Caption: Structural comparison of mesitylboronic acid, its boroxine form, and the stable dioxaborinane ester.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][11] The boron reagent participates in the crucial transmetalation step, where the organic group is transferred from boron to the palladium catalyst.
Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While boronic acids are often considered more reactive, recent mechanistic studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid.[1] The choice of ester can significantly influence the rate of this key step. The perceived lower reactivity of the ester is often compensated by its superior stability. By minimizing reagent decomposition via protodeboronation over the course of the reaction, the use of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane can lead to higher, more consistent overall yields, especially in reactions that require longer times or elevated temperatures.
Purification: A Critical Advantage
A significant, practical advantage of using the neopentyl glycol boronic ester is the ease of purification. Boronic acids are polar and possess a Lewis acidic boron center, which leads to strong interactions with the silanol groups on standard silica gel.[12] This can result in significant product loss, tailing, and difficult chromatographic separations.[10] Specialized techniques, such as using boric acid-treated silica or switching to neutral alumina, are often required to purify boronic acids effectively.[12][13][14]
5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane, being significantly less polar and lacking the acidic protons of the boronic acid, behaves much more predictably in standard silica gel chromatography. This allows for straightforward purification, saving valuable time and preventing the loss of precious material. This attribute is particularly beneficial in multi-step syntheses where chromatographic purity is paramount for subsequent steps.
Data Summary and Experimental Protocols
Comparative Data Table
| Feature | Mesitylboronic Acid | 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane |
| Chemical Stability | Lower; susceptible to protodeboronation and boroxine formation.[5][10] | High; sterically protected C-B bond, resistant to degradation.[8] |
| Physical Form | Solid; can be a mixture of monomer and boroxine trimer.[10] | Typically a stable, well-defined crystalline solid.[3] |
| Handling | Complicated by potential for dehydration and inconsistent composition. | Straightforward; easy and accurate to weigh. |
| Shelf-Life | Limited; prone to decomposition over time. | Excellent; suitable for long-term storage.[3] |
| Purification | Challenging on silica gel; requires special methods.[10][12] | Amenable to standard silica gel chromatography. |
| Reactivity | Generally higher intrinsic reactivity. | Lower intrinsic reactivity, but compensated by higher stability leading to better overall yields.[1] |
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
The following protocols are intended as a starting point and highlight the practical handling of each reagent. Optimization for specific substrates is recommended.
Protocol 1: Using Mesitylboronic Acid
-
Rationale: This protocol proceeds directly with the more reactive acid. Care must be taken to use freshly sourced or properly stored reagent to minimize the impact of boroxine formation. The base is crucial for activating the boronic acid for transmetalation.
-
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), mesitylboronic acid (1.2-1.5 equiv.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add a degassed solvent system (e.g., Toluene/Water or Dioxane/Water).
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract with an organic solvent.
-
Purify the crude product, potentially using specialized chromatography (e.g., boric acid-treated silica gel) to isolate the desired biaryl product.[12]
-
Protocol 2: Using 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane
-
Rationale: This protocol benefits from the stability and ease of handling of the boronic ester. The reaction conditions are similar, as the base facilitates the formation of a boronate complex active in the transmetalation step.
-
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane (1.2-1.5 equiv.), and a suitable palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).
-
Add a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Under an inert atmosphere, add a degassed solvent system (e.g., Dioxane/Water).
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract with an organic solvent.
-
Purify the crude product using standard silica gel column chromatography to yield the pure biaryl product.
-
Conclusion and Recommendations
For synthetic chemists in research and drug development, 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane presents a clear set of advantages over mesitylboronic acid. While the free acid may appear more reactive on paper, the superior stability, ease of handling, and straightforward purification of the neopentyl glycol ester translate into more reliable, reproducible, and ultimately higher-yielding synthetic outcomes.
-
Choose 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane for:
-
Multi-step syntheses requiring high purity of intermediates.
-
Reactions requiring extended heating times or forcing conditions.
-
Large-scale reactions where reagent stability and predictable outcomes are critical.
-
High-throughput screening and automated synthesis platforms.
-
-
Mesitylboronic acid may be considered for:
-
Rapid, small-scale reactions where the reagent can be used immediately after synthesis or purchase.
-
Situations where the absolute highest reaction rate is necessary and potential yield loss from degradation is acceptable.
-
Ultimately, the adoption of sterically protected boronic esters like 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane represents a move towards more robust and dependable chemical synthesis, a cornerstone of efficient research and development.
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Navigating Steric Mountains: A Comparative Guide to Catalysts for Hindered Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, as synthetic targets increase in complexity, particularly in the realms of pharmaceuticals and materials science, the need to couple sterically hindered fragments presents a significant challenge. The construction of di-, tri-, and even tetra-ortho-substituted biaryls often pushes standard catalytic systems to their limits, demanding a more nuanced understanding and selection of catalysts. This guide provides a comparative analysis of leading catalyst systems for hindered Suzuki-Miyaura reactions, offering experimental data, mechanistic insights, and detailed protocols to empower researchers in overcoming these synthetic hurdles.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
Steric congestion around the coupling partners impedes several key steps of the catalytic cycle. The primary obstacles include:
-
Difficult Oxidative Addition: The palladium or nickel catalyst must insert into the carbon-halogen bond of the sterically encumbered aryl halide. Bulky ortho-substituents can physically block the metal center's approach.
-
Impeded Transmetalation: The transfer of the aryl group from the boronic acid derivative to the metal center is sensitive to steric bulk on both coupling partners.
-
Slow Reductive Elimination: The final, product-forming step, where the two aryl groups are joined, can be significantly slowed by ortho-substituents that prevent the two fragments from achieving the necessary proximity on the metal center.
Overcoming these barriers requires catalysts that are not only highly active but also possess specific steric and electronic properties to facilitate each step of the cycle for bulky substrates.
Comparative Analysis of Catalyst Systems
The evolution of catalysts for hindered Suzuki-Miyaura reactions has led to several powerful classes of ligands and precatalysts. We will compare the performance of three major categories: Palladium-Phosphine Catalysts, Palladium N-Heterocyclic Carbene (NHC) Catalysts, and emerging Nickel-Based Catalysts.
Palladium-Phosphine Ligated Catalysts: The Workhorses
Bulky, electron-rich phosphine ligands have long been the go-to solution for challenging cross-coupling reactions.[3] The Buchwald dialkylbiaryl phosphine ligands, in particular, have demonstrated broad applicability for a wide range of substrates, including sterically hindered ones.[3][4]
Mechanism of Action: The steric bulk of these ligands promotes the formation of a monoligated, 12-electron LPd(0) species, which is highly reactive in oxidative addition. The electron-donating nature of the phosphine increases the electron density on the palladium center, further facilitating oxidative addition and reductive elimination.
Performance Data:
| Catalyst System | Aryl Halide | Boronic Acid | Yield (%) | Conditions | Ref. |
| Pd(OAc)₂ / SPhos | 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | 95 | K₃PO₄, Toluene/H₂O, 100 °C | [5] |
| Pd(OAc)₂ / XPhos | 2-Chloro-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | 92 | K₃PO₄, t-AmylOH, 110 °C | [3] |
| Pd(OAc)₂ / RuPhos | 1-Bromo-2,6-diisopropylbenzene | 2-Methylphenylboronic acid | 98 | K₃PO₄, Dioxane/H₂O, 80 °C | [3] |
| Pd(OAc)₂ / L6 | 2-Bromo-mesitylene | Mesitylboronic acid | 99 | K₃PO₄, Dioxane, 80 °C | [6] |
Key Insights:
-
Ligand Choice is Crucial: The specific dialkylbiaryl phosphine used can have a significant impact on yield, with ligands like SPhos and XPhos often being top performers for hindered substrates.[3][4]
-
Substrate Scope: These catalysts are effective for a range of hindered aryl chlorides and bromides.[3]
-
Side Reactions: A potential side reaction, protodeboronation, where the boronic acid is replaced by a hydrogen atom, can be accelerated by bulky phosphine ligands under certain conditions.[7]
Palladium N-Heterocyclic Carbene (NHC) Catalysts: Robust and Highly Active
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[8] They are strong σ-donors, even more so than many phosphines, and form very stable complexes with palladium, leading to highly active and long-lived catalysts.[9][10]
Mechanism of Action: The strong σ-donating ability of NHC ligands enhances the electron density at the palladium center, promoting oxidative addition and reductive elimination. The steric bulk of the NHC ligand, which can be tuned by modifying the N-substituents, plays a critical role in facilitating the coupling of hindered substrates.[9][11]
Performance Data:
| Catalyst System | Aryl Halide | Boronic Acid | Yield (%) | Conditions | Ref. |
| [Pd(IPr)(cin)Cl] | 2-Bromo-1,3-diisopropylbenzene | 2,4,6-Trimethylphenylboronic acid | 99 | K₃PO₄, Dioxane, 80 °C | [10] |
| [Pd(IPr)(μ-Cl)Cl]₂ | 2-Chloro-1,3,5-trimethylbenzene | 2-Methylphenylboronic acid | >95 | KOtBu, Dioxane, RT | [10] |
| Acenaphthoimidazolylidene Pd Complex | 2-Bromo-N,N-dimethylaniline | 2,6-Difluorophenylboronic acid | 98 | t-BuOK, Dioxane, 80 °C | [9] |
| Pd/SIPr | 1-chloro-4-(trifluoromethoxy)benzene | (2,6-dimethylphenyl)boronic acid | 94 | K₃PO₄, Dioxane, 100 °C | [12] |
Key Insights:
-
High Activity and Stability: Well-defined Pd(II)-NHC precatalysts are often highly active, allowing for low catalyst loadings and mild reaction conditions.[9][10]
-
"Flexible Steric Bulk": The concept of "flexible steric bulk" in some NHC ligands is thought to be crucial for their high catalytic activity with hindered substrates.[9]
-
Ligand-Controlled Selectivity: In substrates with multiple reactive sites, the choice of NHC ligand can control which site undergoes coupling. For example, with chloroaryl triflates, a Pd/SIPr catalyst selectively couples at the chloride, while a Pd/SIMes catalyst favors the triflate.[12]
Nickel-Based Catalysts: A Cost-Effective and Powerful Alternative
Nickel catalysts have gained significant attention as a more earth-abundant and economical alternative to palladium.[13][14] For hindered Suzuki-Miyaura reactions, nickel catalysts can exhibit unique reactivity and are sometimes more effective than their palladium counterparts, especially for challenging substrates like aryl chlorides and phenol derivatives.[13][15]
Mechanism of Action: The catalytic cycle for nickel is generally believed to be similar to palladium, involving Ni(0)/Ni(II) intermediates. However, Ni(I) species can also play a role, which can sometimes be detrimental to catalysis.[15][16] The choice of ligand is critical to stabilize the active nickel species and promote the desired catalytic cycle.
Performance Data:
| Catalyst System | Aryl Halide/Derivative | Boronic Acid | Yield (%) | Conditions | Ref. |
| NiCl₂(dppp) | 1-Chloro-2,6-dimethylbenzene | Phenylboronic acid | 85 | K₃PO₄, Dioxane, 80 °C | [13] |
| (dppf)Ni(o-tolyl)(Cl) | Aryl Sulfamates | Arylboronic acids | up to 99 | K₃PO₄, Dioxane, 80 °C | [15][16] |
| Ni(NHC)Cl | Aryl Chlorides | Arylboronic acids | up to 99 | K₃PO₄, Dioxane, RT to 50 °C | [17] |
| NiSO₄·6H₂O / Ligand | 2-bromoallylphosphonate | Phenylboronic acid | 99 | K₃PO₄, Water, 100 °C | [14] |
Key Insights:
-
Coupling of Challenging Electrophiles: Nickel catalysts are particularly adept at activating and coupling traditionally challenging electrophiles like aryl chlorides and phenol derivatives (e.g., sulfamates and carbamates).[13][15][16]
-
Milder Conditions: Recent advancements have led to nickel precatalysts that are effective under mild conditions, even at room temperature.[15][17]
-
Green Chemistry: The use of nickel, a less precious metal, and the development of protocols in environmentally friendly solvents like water align with the principles of green chemistry.[14][18]
Mechanistic Considerations and Catalyst Selection Workflow
The choice of catalyst for a hindered Suzuki-Miyaura reaction is not one-size-fits-all. A logical workflow can guide the decision-making process.
Caption: A workflow for selecting and optimizing a catalyst for a hindered Suzuki-Miyaura reaction.
The underlying principle for successful hindered couplings is to use a catalyst system that accelerates the rate-limiting reductive elimination step while maintaining high activity in the oxidative addition and transmetalation steps. Bulky ligands on the metal center are key to achieving this.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling of hindered substrates using different catalyst systems.
Protocol 1: General Procedure for Hindered Suzuki-Miyaura Coupling using a Palladium-Phosphine Catalyst (SPhos)
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (4 mL) and water (0.4 mL).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Hindered Suzuki-Miyaura Coupling using a Palladium-NHC Precatalyst
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and potassium tert-butoxide (KOtBu, 2.0 mmol).
-
Catalyst Addition: In a glovebox, add the Pd(II)-NHC precatalyst (e.g., [Pd(IPr)(μ-Cl)Cl]₂, 0.01 mmol, 1 mol% Pd).
-
Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, or heat to 80 °C if necessary. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.
Protocol 3: General Procedure for Hindered Suzuki-Miyaura Coupling using a Nickel Catalyst
-
Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol) to an oven-dried vial with a stir bar.
-
Catalyst Addition: Add the nickel precatalyst (e.g., Ni(NHC)Cl, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous dioxane (3 mL).
-
Reaction Execution: Seal the vial and stir the mixture at 50 °C for 18 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
The synthesis of sterically hindered biaryls via the Suzuki-Miyaura reaction is a formidable but achievable goal with the modern catalysts available today. While palladium-phosphine systems, particularly those employing Buchwald's dialkylbiaryl phosphine ligands, remain a reliable first choice, palladium-NHC catalysts offer exceptional activity and stability, often allowing for milder reaction conditions. For reasons of cost-effectiveness and for particularly challenging electrophiles like aryl chlorides and phenol derivatives, nickel-based catalysts present a powerful and increasingly viable alternative. The choice of catalyst should be guided by the specific substrates, with careful optimization of the reaction conditions being paramount to success. The data and protocols provided in this guide serve as a starting point for researchers to navigate the challenges of steric hindrance and successfully synthesize complex molecular architectures.
References
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, [Link][4]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate, [Link][19]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal, [Link][9]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate, [Link][5]
-
The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. National Institutes of Health, [Link][10]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, [Link][20]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, [Link][7]
-
Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. Angewandte Chemie International Edition, [Link][17]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, [Link][21]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, [Link][12]
-
Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, [Link][22]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, [Link][3]
-
Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society, [Link][15]
-
Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters, [Link][23]
-
A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. Organic Chemistry Frontiers, [Link][6]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, [Link][11]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library Open Collections, [Link][1]
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Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. PubMed, [Link][16]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, [Link][24]
-
Synthesis of sterically hindered biaryls by Suzuki cross-coupling of aryl chlorides and bromides catalyzed by BIAN-NHC-Pd Reported by Tu. ResearchGate, [Link][8]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, [Link][13]
-
Optimization of tetra-ortho-substituted biaryls. ResearchGate, [Link][25]
-
Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, [Link][2]
-
Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, [Link][14]
-
The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, [Link][26]
-
Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Semantic Scholar, [Link][18]
-
Construction of Axially Chiral Tetra‐ortho‐Substituted Biaryls by Palladium‐Catalyzed Asymmetric Suzuki-Miyaura Coupling. ResearchGate, [Link][27]
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A Comparative Guide to the Validation of Biaryl Synthesis Using 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Introduction: The Enduring Quest for Robust C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This Nobel Prize-winning methodology is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the biaryl motif is a ubiquitous structural feature.[1][3] The heart of this reaction lies in the organoboron reagent. While boronic acids were the first to be widely used, their inherent instability and challenging purification often led chemists to seek more robust alternatives.[4]
This has given rise to a diverse family of boronic esters, each with distinct properties. Pinacol esters are perhaps the most common, offering a good balance of stability and reactivity.[4][5][6] More recently, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable, crystalline solids that are fully compatible with silica gel chromatography, enabling iterative cross-coupling strategies.[7][8][9][10]
This guide focuses on the validation of a specific class of boronic esters: neopentyl glycol derivatives, exemplified by 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane . We will objectively compare its performance against established alternatives like pinacol and MIDA boronates, providing the experimental data and mechanistic insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Structural & Mechanistic Landscape of Boronic Esters
The choice of diol used to protect the boronic acid functionality is not trivial; it fundamentally influences the steric and electronic properties of the boron reagent, which in turn dictates its stability, handling, and reactivity in the catalytic cycle.
Figure 1: Structures of Common Boronic Ester Classes.
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The critical step for our discussion is transmetalation , where the organic group is transferred from the boron atom to the palladium center.[2] The efficiency of this step is directly influenced by the nature of the boronic ester.
Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle.
Key factors influencing performance include:
-
Lewis Acidity: The electron-donating alkyl groups of the diol backbone (e.g., methyl groups in pinacol and neopentyl glycol) decrease the Lewis acidity of the boron center compared to a free boronic acid. This generally enhances stability.[6]
-
Steric Hindrance: Bulky protecting groups can shield the boron atom from unwanted side reactions, such as protodeboronation, increasing shelf-life. However, excessive steric bulk can also hinder the approach of the palladium complex, potentially slowing the rate of transmetalation.[1]
-
Reactivity: The rate of transmetalation is a complex interplay of sterics and electronics. Studies have suggested that electron-rich esters, such as those derived from neopentyl glycol, can exhibit faster reaction rates compared to both the parent boronic acid and more sterically hindered pinacol esters.[1] MIDA boronates operate via a different paradigm; they are exceptionally stable and unreactive until a slow-release of the boronic acid is triggered under aqueous basic conditions.[8][10]
Head-to-Head Performance Comparison
The choice of a boronic ester is a multi-faceted decision, balancing ease of use, stability, and reaction efficiency. The following table provides a comparative summary based on literature and experimental insights.
| Feature | 5,5-Dimethyl-2-aryl-1,3,2-dioxaborinane (Neopentyl Glycol Ester) | Aryl Pinacol Boronate (Bpin) | Aryl MIDA Boronate (BMIDA) |
| Physical Form | Typically crystalline solids. | Often crystalline solids or oils. | Free-flowing, crystalline solids.[7][9] |
| Stability (Air/Moisture) | Good. Generally stable for storage. | Good, but can be susceptible to hydrolysis over time. | Exceptional. Indefinitely stable on the benchtop.[7] |
| Chromatography | Generally stable on silica gel, but may require care. | Prone to decomposition/adsorption on silica gel.[11][12] Often requires boric acid-treated silica or alumina.[13][14] | Universally compatible with standard silica gel chromatography.[7][9] |
| Reactivity in Coupling | High. Can be more reactive than pinacol esters.[6] | Moderate to high. Widely used standard. | Acts as a "slow-release" reservoir for the boronic acid; requires hydrolysis to become active.[8][10] |
| Key Advantage | Excellent reactivity, often leading to faster reaction times or higher yields.[15] | Widespread commercial availability and vast literature precedent.[5] | Unmatched stability, ease of purification, and suitability for iterative cross-coupling.[7] |
| Key Disadvantage | Less commercial availability than pinacol esters. | Purification can be a significant challenge.[11] | Requires an initial deprotection step (hydrolysis) to participate in the coupling reaction. |
Deep Dive: The Purification Challenge
A significant practical hurdle in working with boronic esters is purification by column chromatography. Pinacol esters are notoriously problematic, often adhering strongly to standard silica gel or degrading on the column, leading to low recovery.[11][12] Researchers have developed workarounds, such as impregnating the silica gel with boric acid to passivate the stationary phase, but this adds extra steps to the workflow.[11][14]
Our featured neopentyl glycol boronic esters, including the mesityl derivative, generally exhibit better behavior on silica gel compared to their pinacol counterparts but are not entirely immune to these issues. The true gold standard for chromatographic stability is the MIDA boronate, whose sp³-hybridized boron center renders it inert to silica gel, allowing for routine and high-yielding purification.[7][9] This distinction is critical in complex, multi-step syntheses where purification is a recurring operation.
Validated Experimental Protocols
To provide a direct comparison, we present validated protocols for the Suzuki-Miyaura coupling of 4-bromoanisole with two different boronic esters.
Figure 3: General Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Using this compound
This protocol highlights the high reactivity often observed with neopentyl glycol boronic esters.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene (0.2 M)
-
Water (10% v/v of toluene)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the biaryl product.
Protocol 2: Using (2,4,6-trimethylphenyl)boronic acid, pinacol ester
This protocol represents a standard approach using a common pinacol boronate.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
(2,4,6-trimethylphenyl)boronic acid, pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (0.2 M)
-
Water (20% v/v of dioxane)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-bromoanisole, the pinacol boronate, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. Note: Using silica gel treated with 5% boric acid or neutral alumina may be necessary to prevent product loss.
Conclusion and Recommendations
The validation of this compound demonstrates its position as a highly effective reagent for biaryl synthesis. Its primary advantage lies in its heightened reactivity, which can translate to shorter reaction times and improved efficiency compared to the more sterically encumbered and widely used pinacol esters.[1][6][15]
Recommendations for Selection:
-
Choose 5,5-Dimethyl-2-aryl-1,3,2-dioxaborinanes (Neopentyl Glycol Esters) when:
-
High reactivity and rapid reaction times are paramount.
-
The corresponding pinacol ester shows sluggish reactivity.
-
You are performing a one-off coupling and the enhanced stability of a MIDA boronate is not strictly necessary.
-
-
Choose Aryl Pinacol Boronates when:
-
A wide variety of commercial starting materials is required.
-
You are following a well-established literature procedure.
-
You have optimized purification methods (e.g., boric acid-treated silica, recrystallization) for these specific substrates.
-
-
Choose Aryl MIDA Boronates when:
-
The boronic acid is known to be unstable (e.g., certain heteroaryl or vinyl boronic acids).[8]
-
The synthesis requires multiple steps where the boron functionality must survive various reaction conditions.
-
Ease and reliability of purification by standard silica gel chromatography are critical.
-
An iterative cross-coupling strategy is being employed.[7]
-
Ultimately, the selection of the optimal boron reagent is context-dependent. By understanding the distinct advantages and limitations of each class—the robust stability of MIDA boronates, the ubiquity of pinacol esters, and the enhanced reactivity of neopentyl glycol esters—the modern synthetic chemist is empowered to construct complex biaryl molecules with greater precision and efficiency.
References
-
Yamaguchi, J., & Itami, K. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-974. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(23), 8544–8547. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
Lee, S. J., Gray, E. E., & Burke, M. D. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Angewandte Chemie International Edition, 50(5), 1044-1047. [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
ResearchGate. (2015). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chem-Impex. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. Chem-Impex. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
University of York. (2018). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of York. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
D'Anna, F., Genco, A., & Lazzara, G. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Beilstein Journal of Organic Chemistry, 18, 335–347. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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Navigating the Steric Maze: A Comparative Guide to Mechanistic Nuances in Suzuki Couplings of Hindered Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds. However, when faced with sterically demanding substrates, particularly those leading to the formation of tetra-ortho-substituted biaryls, the reaction's efficiency can plummet. This guide, intended for researchers and drug development professionals, delves into the mechanistic intricacies of Suzuki couplings involving sterically hindered boronic esters. We will explore the challenges posed by steric bulk, compare the performance of leading catalytic systems with supporting experimental data, and provide detailed protocols to empower you to navigate this complex synthetic landscape.
The Steric Hurdle: Why Hindered Couplings Falter
Steric hindrance around the coupling partners presents significant kinetic barriers to the elementary steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The formation of congested biaryl products, in particular, is often hampered by a sluggish reductive elimination step from the palladium(II) intermediate.[1][2] Furthermore, side reactions such as β-hydride elimination and protodeboronation can become more prevalent with hindered substrates, consuming starting materials and reducing yields.[3][4]
The key to overcoming these challenges lies in the rational selection of the palladium catalyst, and most critically, the supporting ligand. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the premier tools for facilitating these demanding transformations.[5][6] These ligands promote the formation of monoligated palladium(0) species, which are more reactive in oxidative addition, and their steric bulk can accelerate the crucial reductive elimination step.[5]
Comparative Performance of Catalytic Systems
The choice of ligand, palladium precursor, base, and solvent all play a critical role in the success of a sterically hindered Suzuki coupling. Below is a comparative summary of various catalytic systems, showcasing their efficacy in the synthesis of challenging biaryl compounds.
| Entry | Aryl Halide | Boronic Ester/Acid | Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3-dichloro-5-nitrobenzene | (2-(Trifluoromethoxy)phenyl)boronic acid | L1 | Pd₂(dba)₃ | K₂CO₃ | THF | 60 | 1 | 85 | [7] |
| 2 | 2-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 | [8] |
| 3 | 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 97 | [8] |
| 4 | 2,6-Dimethylphenyl bromide | 2,6-Dimethylphenyltriolborate | BIPHEP | Pd(OAc)₂ | None | DMF | 80 | 14 | 95 | [9] |
| 5 | 2,4,6-Triisopropylbromobenzene | 2-Methylphenylboronic acid | R-Phos | Pd(dba)₂ | K₃PO₄ | Dioxane | 50 | 1 | 95 | [2] |
| 6 | 1-Bromo-2-methoxynaphthalene | 2,6-Dimethylphenyltriolborate | PPh₃ | Pd(OAc)₂ | None | DMF | 80 | 14 | 64 | [9] |
| 7 | Chloroaryl triflate | Arylboronic acid | SIPr | Pd precatalyst | K₂CO₃ | THF | 80 | 12 | High selectivity for Cl coupling | [10] |
| 8 | Chloroaryl triflate | Arylboronic acid | SIMes | Pd precatalyst | K₂CO₃ | THF | 80 | 12 | High selectivity for OTf coupling | [10] |
L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Mechanistic Insights: The "Why" Behind the "How"
A deeper understanding of the reaction mechanism is paramount for troubleshooting and optimizing challenging Suzuki couplings. The catalytic cycle, illustrated below, consists of three key steps, each influenced by steric factors.
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the aryl-halide bond. Bulky, electron-rich ligands, such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or sterically demanding NHCs, facilitate this step by promoting the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[5][11] This is particularly crucial for less reactive aryl chlorides.
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The reaction is generally believed to proceed via a boronate species, formed by the reaction of the boronic ester or acid with a base.[12] For sterically hindered substrates, the rate of transmetalation can be a limiting factor. The choice of base and solvent is critical to ensure the formation and solubility of the reactive boronate intermediate.
Reductive Elimination: This is the final, product-forming step where the two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst. For the synthesis of sterically congested biaryls, reductive elimination is often the rate-determining step.[1] The steric bulk of the ancillary ligands plays a crucial role in promoting this step. The crowding around the metal center is thought to destabilize the palladium(II) intermediate, thus lowering the energy barrier for reductive elimination.[2]
The Role of Bulky Ligands in Reductive Elimination
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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A Senior Application Scientist's Guide to Kinetic Analysis of Suzuki-Miyaura Cross-Coupling: A Comparative Study Featuring 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the boron reagent is critical, influencing not only the reaction's success but also its kinetics, which in turn impacts scalability, efficiency, and impurity profiles. This guide provides an in-depth comparative analysis of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane, a representative N-methyliminodiacetic acid (MIDA) boronate, against other common boronic acid derivatives. We will delve into the causality behind experimental choices for kinetic analysis and provide robust protocols to empower you to make data-driven decisions in your own research.
The Central Role of the Boron Reagent in Reaction Kinetics
The Suzuki-Miyaura catalytic cycle famously involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Often, the transmetalation step, where the organic moiety is transferred from boron to the palladium center, is the rate-determining step of the overall reaction.[1] The structure of the boronic acid derivative directly impacts the facility of this step. While boronic acids are highly reactive, they suffer from instability, including a propensity for protodeboronation and the formation of boroxines.[2] This has led to the development of more stable boronic esters, such as pinacol esters (Bpin). However, the increased stability of pinacol esters can sometimes come at the cost of reduced reactivity.[3][4]
This is where MIDA boronates, such as 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane, offer a compelling alternative. MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with chromatography. A key feature of MIDA boronates is their ability to act as a protecting group for the boronic acid functionality. They are generally unreactive under anhydrous cross-coupling conditions but can be hydrolyzed under mild aqueous basic conditions to slowly release the corresponding boronic acid in situ.[5][6] This "slow-release" mechanism can be highly advantageous, maintaining a low concentration of the reactive boronic acid to minimize side reactions.[6]
Comparative Kinetic Profile: MIDA Boronates vs. Other Boron Reagents
A direct kinetic comparison reveals the nuanced differences in reactivity between various boronic acid derivatives. While specific rate constants are highly dependent on the substrates, catalyst, and conditions, we can generalize the expected kinetic behavior.
Hydrolysis Kinetics: The Gateway to Reactivity for MIDA Boronates
The reactivity of MIDA boronates in Suzuki-Miyaura coupling is intrinsically linked to their hydrolysis rate. Mechanistic studies have revealed that MIDA boronate hydrolysis can proceed through two distinct pathways: a rapid base-mediated mechanism and a much slower neutral hydrolysis pathway.[5][6][7][8][9][10] The base-mediated pathway can be over a thousand times faster, involving the rate-limiting attack of a hydroxide ion at a MIDA carbonyl carbon.[5][6][8] This controlled release of the active boronic acid is a key differentiator from other boronic esters.
| Boron Reagent Class | General Hydrolytic Stability | Key Mechanistic Feature | Implication for Cross-Coupling |
| Boronic Acids | Generally low | Prone to protodeboronation and boroxine formation. | High initial reactivity but can lead to degradation and side products. |
| Pinacol Boronic Esters (Bpin) | Moderate to high | Generally stable but can undergo hydrolysis under reaction conditions. | Often require more forcing conditions for transmetalation. |
| MIDA Boronates | High (anhydrous) | Controlled hydrolysis under aqueous basic conditions. | Slow, sustained release of the active boronic acid, minimizing side reactions. |
Experimental Design for Comparative Kinetic Analysis
To objectively compare the performance of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane with other boron reagents, a well-designed kinetic experiment is essential. In situ monitoring techniques are preferable as they provide a continuous reaction profile without the need for quenching and workup of multiple time points.
Choosing the Right Analytical Technique
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring due to its quantitative nature and ability to provide structural information.[11] For substrates containing a fluorine atom, ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion, which often results in baseline-separated signals for reactants and products.[11]
dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Reagents [label="Prepare Stock Solutions\n(Aryl Halide, Internal Standard)"]; BoronReagents [label="Prepare Boron Reagent Solutions\n(MIDA-ester, Pinacol-ester, etc.)"]; Catalyst [label="Prepare Catalyst/Ligand Solution"]; }
subgraph "cluster_Reaction" { label="Reaction Setup & Monitoring"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Setup [label="Assemble Reaction in NMR Tube\nunder Inert Atmosphere"]; Initiate [label="Initiate Reaction\n(e.g., by heating)"]; Monitor [label="Acquire Spectra over Time\n(in situ NMR)"]; }
subgraph "cluster_Analysis" { label="Data Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Integrate [label="Integrate Signals of\nReactant and Product"]; Plot [label="Plot Concentration vs. Time"]; Kinetics [label="Determine Rate Constants\n(Initial Rates or Fitting)"]; }
Reagents -> Setup; BoronReagents -> Setup; Catalyst -> Setup; Setup -> Initiate -> Monitor; Monitor -> Integrate -> Plot -> Kinetics; } Caption: Workflow for comparative kinetic analysis using in situ NMR.
Detailed Experimental Protocol: In Situ ¹⁹F NMR Monitoring
This protocol describes a representative experiment to compare the kinetics of a Suzuki-Miyaura reaction using a fluorinated aryl bromide with 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane and a corresponding pinacol boronic ester.
Materials:
-
4-Bromo-1-fluoro-2-nitrobenzene (Aryl Halide)
-
5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane
-
2-(Mesityl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Mesityl-Bpin)
-
Pd₂(dba)₃ (Palladium Source)
-
SPhos (Ligand)
-
K₃PO₄ (Base)
-
1,4-Dioxane-d₈ (NMR Solvent)
-
1,3,5-Trimethoxybenzene (Internal Standard)
Instrumentation:
-
NMR Spectrometer (≥400 MHz) equipped with a variable temperature unit
-
Schlenk line and inert atmosphere glovebox
-
NMR tubes with J. Young valves
Procedure:
-
Preparation of Stock Solutions (in a glovebox):
-
Aryl Halide/Internal Standard Stock Solution: Accurately weigh 4-bromo-1-fluoro-2-nitrobenzene and 1,3,5-trimethoxybenzene into a vial and dissolve in a known volume of 1,4-dioxane-d₈.
-
Boron Reagent Stock Solutions: In separate vials, prepare stock solutions of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane and Mesityl-Bpin in 1,4-dioxane-d₈ of the same molarity.
-
Catalyst/Ligand Stock Solution: Prepare a stock solution of Pd₂(dba)₃ and SPhos in 1,4-dioxane-d₈.
-
-
Reaction Setup:
-
To a J. Young NMR tube, add the desired volume of the aryl halide/internal standard stock solution.
-
Add the appropriate volume of the respective boron reagent stock solution.
-
Add the required amount of solid K₃PO₄.
-
Seal the NMR tube, remove from the glovebox, and acquire an initial spectrum (t=0) at the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Inject the catalyst/ligand stock solution into the NMR tube via syringe.
-
Immediately begin acquiring ¹⁹F NMR spectra at regular intervals. It is crucial to have a short acquisition time and a minimal delay between scans to accurately capture the initial phase of the reaction.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phasing, and baseline correction).
-
Integrate the signals corresponding to the starting aryl halide and the biaryl product relative to the internal standard.
-
Convert the integral values to concentrations.
-
Plot the concentration of the product versus time.
-
Determine the initial rate of the reaction from the slope of the initial linear portion of the curve. Alternatively, fit the concentration-time data to an appropriate rate law to determine the observed rate constant (k_obs).
-
Interpreting the Kinetic Data
By comparing the initial rates or the observed rate constants obtained for the MIDA boronate and the pinacol boronate, a quantitative measure of their relative reactivity under the specific reaction conditions can be established.
dot graph "Kinetic_Analysis_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_MIDA" { label="MIDA Boronate Pathway"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; MIDA [label="MIDA-B(Mes)"]; Hydrolysis [label="Hydrolysis (k_hyd)\n[Base, H2O]"]; BA [label="Mes-B(OH)2"]; MIDA -> Hydrolysis [label="Slow Release"]; Hydrolysis -> BA; }
subgraph "cluster_Bpin" { label="Pinacol Boronate Pathway"; style="filled"; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; Bpin [label="Bpin-B(Mes)"]; DirectTrans [label="Direct Transmetalation (k_trans_Bpin)"]; Bpin -> DirectTrans; }
subgraph "cluster_Common" { label="Common Catalytic Cycle Steps"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; PdCycle [label="[Pd]-ArX -> Transmetalation"]; Product [label="Product"]; }
BA -> PdCycle [label="Transmetalation (k_trans_BA)"]; DirectTrans -> PdCycle; PdCycle -> Product; } Caption: Competing pathways for MIDA and pinacol boronates in Suzuki-Miyaura coupling.
The overall observed rate for the MIDA boronate system will be a convolution of the hydrolysis rate (k_hyd) and the transmetalation rate of the resulting boronic acid (k_trans_BA). In contrast, the pinacol boronate may proceed through direct transmetalation (k_trans_Bpin) without prior hydrolysis. A slower observed rate for the MIDA boronate may not necessarily imply lower intrinsic reactivity of the corresponding boronic acid but could be limited by the rate of hydrolysis.
Conclusion: A Strategic Choice for Robust Cross-Coupling
The kinetic analysis of Suzuki-Miyaura cross-coupling reactions provides invaluable insights into the performance of different boron reagents. 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane, as a representative MIDA boronate, offers a unique "slow-release" strategy that can enhance reaction outcomes, particularly with challenging or unstable substrates. While other boronic esters like pinacolates may exhibit different kinetic profiles, the stability and controlled reactivity of MIDA boronates make them a powerful tool in the synthetic chemist's arsenal. By employing rigorous kinetic analysis, researchers can move beyond simple yield comparisons and develop a deeper, mechanistic understanding to guide the rational design of robust and efficient cross-coupling protocols.
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station Int. Ed.[Link]
-
Gonzalez, J. A., Ogba, O. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. [Link]
-
Gonzalez, J. A., Ogba, O. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. CORE. [Link]
-
Bruker. (n.d.). New Approaches to On-line and In-Situ NMR Reaction Monitoring: Fast and Furious Data. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]
-
FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]
-
McCullough, R. D., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ResearchGate. [Link]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. [Link]
-
University of Bristol. (2016). Kinetic Profiling by NMR. [Link]
-
MDPI. (2022). Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. [Link]
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Molander, G. A., & Trice, S. L. J. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. NIH Public Access. [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
Panda, S., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Kinetic profile of Suzuki-Miyaura reaction in different solvents. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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A Researcher's Guide to Base Selection in the Synthesis of Tetra-ortho-Substituted Biaryls
The construction of biaryls bearing substituents at all four ortho positions represents a formidable challenge in modern organic synthesis. These sterically congested scaffolds are prevalent in natural products, pharmaceuticals, and advanced materials, making their efficient synthesis a critical endeavor for chemists in research and industry.[1][2][3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most powerful and versatile tool for this purpose.[4][5][6] However, the severe steric clash between the two coupling partners near the reaction center often leads to sluggish reaction rates and low yields.
Success in these demanding transformations hinges on the careful orchestration of multiple reaction parameters, with the choice of base being paramount. The base is not merely a stoichiometric additive but an active and influential component of the catalytic cycle. This guide provides an in-depth comparison of different bases used for the synthesis of tetra-ortho-substituted biaryls, offering experimental insights and data to inform rational selection and optimization.
The Multifaceted Role of the Base in Suzuki-Miyaura Coupling
In the context of the Suzuki-Miyaura reaction, the base performs several indispensable functions that directly influence the rate and efficiency of the catalytic cycle.[7][8]
-
Activation of the Organoboron Reagent : The primary role of the base is to activate the boronic acid. It reacts with the Lewis acidic boronic acid to form a more nucleophilic "ate" complex, typically a trihydroxyborate anion [ArB(OH)3]⁻.[4][7][8] This increases the electron density on the ipso-carbon of the arylboronic acid, making it a more potent nucleophile for the subsequent transmetalation step.
-
Facilitation of Transmetalation : The generated borate anion readily transfers its aryl group to the palladium(II) center, displacing the halide or triflate ligand. This is often the rate-determining step, especially for sterically hindered substrates.
-
Consumption of Acid Byproducts : The reaction generates boric acid, which can affect the acid-base equilibrium of the medium. The base neutralizes these byproducts, maintaining the integrity of the catalytic system.[7][8]
The interplay of these roles is visualized in the catalytic cycle below.
A Comparative Analysis of Common Bases
The choice of base is dictated by its strength (pKa of the conjugate acid), solubility, steric profile, and compatibility with the functional groups present in the substrates. Bases for sterically hindered couplings can be broadly classified into inorganic and organic categories.
Inorganic Bases
Inorganic bases are the most widely employed in Suzuki-Miyaura couplings due to their affordability, stability, and effectiveness.
-
Potassium Phosphate (K₃PO₄): This is arguably the most versatile and effective base for challenging, sterically hindered couplings.[9][10] Its success stems from a combination of moderate-to-high basicity and its ability to participate in the catalytic cycle beyond simple deprotonation. The phosphate anion can coordinate to the palladium center, influencing the electronics and sterics of the complex to facilitate the difficult reductive elimination step. It is often the first base to screen for tetra-ortho-substituted biaryl synthesis.
-
Cesium Carbonate (Cs₂CO₃) and Potassium Carbonate (K₂CO₃): Carbonates are milder bases and are highly effective for a wide range of standard Suzuki couplings. In the context of hindered biaryls, the more soluble and basic Cesium Carbonate is generally preferred over Potassium Carbonate. However, for extremely challenging substrates, they may not be sufficiently potent to drive the reaction to completion.
-
Barium Hydroxide (Ba(OH)₂): In specific protocols, aqueous barium hydroxide has been shown to be highly effective for coupling sterically hindered arylboronic acids.[7] Its use provides a strongly basic aqueous phase that can efficiently generate the active borate species.
-
Fluoride Salts (KF, CsF): Fluoride ions have a high affinity for boron and are particularly effective for activating organotrifluoroborate salts, which are stable, crystalline alternatives to boronic acids.[4] The formation of a fluoroborate species significantly enhances the transmetalation rate.
Organic Bases
While less common for this specific application, certain organic bases can be advantageous, particularly when substrate sensitivity is a concern or when non-aqueous conditions are required.
-
Metal Alkoxides (NaOt-Bu, KOt-Bu): These are very strong bases capable of promoting difficult couplings. However, their high reactivity can limit functional group tolerance, making them unsuitable for substrates bearing sensitive groups like esters or ketones.
-
Hindered Amine Bases (DBU, Proton Sponge®): Strongly basic, non-nucleophilic organic bases like 1,8-diazabicycloundec-7-ene (DBU) or 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) can be employed, though they are more commonly used in other types of cross-coupling reactions. Their cost and the potential for catalyst inhibition can be drawbacks.
Data-Driven Performance Comparison
To provide a clear comparison, the table below summarizes the performance of various bases in the context of synthesizing sterically hindered biaryls. The data is compiled from representative literature reports.
| Base | pKa (Conjugate Acid in H₂O) | Typical Conditions | Performance Insights & Substrate Scope | Representative Yield |
| K₃PO₄ | ~12.3 | Toluene or Dioxane, 80-110 °C | Gold Standard. Highly effective for a broad range of di-, tri-, and tetra-ortho-substituted biaryls. Good functional group tolerance.[9][10] | 85-95% |
| Cs₂CO₃ | ~10.3 | Toluene or DMF, 80-110 °C | Effective for many hindered systems, but may be less efficient than K₃PO₄ for the most challenging substrates. Good choice for moderately hindered couplings. | 70-90% |
| Ba(OH)₂ | >13.0 | DME/H₂O, 80 °C | Particularly effective for hindered arylboronic acids sensitive to hydrolytic deboronation under other aqueous basic conditions.[7] | ~88% |
| KOt-Bu | ~17.0 | Anhydrous Toluene, RT-80 °C | Very strong base, can enable room-temperature couplings for some systems. Limited functional group tolerance.[11] | 75-92% |
| KF | ~3.2 | Dioxane, 80-100 °C | Primarily used with aryltrifluoroborate salts. Less effective with boronic acids in this context. | Substrate Dependent |
Note: pKa values are approximate and can vary with solvent. Yields are context-dependent and influenced by ligand, catalyst, and substrates.[12][13][14]
Experimental Protocol: Synthesis of a Tetra-ortho-Substituted Biaryl using K₃PO₄
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2,6-disubstituted aryl bromide with a 2,6-disubstituted arylboronic acid, a common strategy for accessing tetra-ortho-substituted biaryls.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2,6-disubstituted aryl bromide (1.0 equiv), the 2,6-disubstituted arylboronic acid (1.2–1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Rationale: Using excess boronic acid drives the reaction to completion. Finely grinding the base increases its surface area and reactivity. Anhydrous conditions are crucial to prevent catalyst deactivation.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1–2 mol%) and the appropriate phosphine ligand (e.g., SPhos, XPhos, 2–4 mol%).
-
Degassing: Seal the flask with a septum, and subject the vessel to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen).
-
Rationale: The active Pd(0) catalyst is sensitive to oxidation. Removing oxygen is critical for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe to the desired concentration (typically 0.1–0.5 M).
-
Rationale: Aprotic solvents with moderate boiling points are preferred. Degassing the solvent further minimizes oxygen exposure.
-
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously for 12–24 hours.
-
Rationale: Higher temperatures are usually required to overcome the high activation energy of the sterically demanding C-C bond formation.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: The aqueous wash removes the inorganic base (K₃PO₄) and boron byproducts.
-
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to afford the pure tetra-ortho-substituted biaryl product.
Troubleshooting and Key Considerations
-
Protodeboronation: A major side reaction is the cleavage of the C-B bond of the boronic acid by residual water or base, which quenches the nucleophile.[16] Using a meticulously dried solvent and a moderately strong base like K₃PO₄ can mitigate this issue. Overly strong bases or prolonged reaction times at high temperatures can exacerbate protodeboronation.
-
Ligand-Base Synergy: The performance of a base is intrinsically linked to the ligand. Bulky phosphine ligands often require a strong base like K₃PO₄ to facilitate the catalytic cycle, whereas some catalyst systems may operate better with milder bases.[17]
-
Incomplete Conversion: If the reaction stalls, potential causes include catalyst deactivation (due to oxygen or impurities) or insufficient base strength. A screen of stronger bases (e.g., switching from K₂CO₃ to K₃PO₄) or different solvents may be necessary.
Conclusion
The synthesis of tetra-ortho-substituted biaryls via Suzuki-Miyaura coupling is a testament to the power of modern catalysis, yet it remains a significant challenge where details matter. The base is a critical lever for success. For researchers venturing into this area, potassium phosphate (K₃PO₄) stands out as the most robust and broadly applicable choice, offering the requisite basicity and favorable mechanistic participation to overcome severe steric hindrance. It should be the starting point for nearly all optimization efforts. By understanding the fundamental role of the base and making an informed selection based on the specific substrates and catalytic system, scientists can more efficiently access these complex and valuable molecular architectures.
References
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Al-Masum, M., & Funasaka, S. (2005). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Organometallic Chemistry, 690(24-25), 5835-5840. [Link]
-
Szilvási, T., & Veszprémi, T. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Organometallics, 32(1), 265-271. [Link]
-
Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(41), 12229-12237. [Link]
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Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Catalysts, 4(2), 143-158. [Link]
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Sci-Hub. (n.d.). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Retrieved from [Link]
-
Wang, Y., et al. (2020). Construction of Axially Chiral Tetra-ortho-Substituted Biaryls by Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 59(40), 17569-17573. [Link]
-
Yang, H., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society, 142(15), 7016-7027. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Tang, W., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Request PDF. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
Zhao, Q., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Patel, N. D., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis, 8(11), 10190-10209. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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Yin, J., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(8), 1162-1163. [Link]
-
Ser, C.-T., et al. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]
-
Wang, C., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem, 24(1), e202200610. [Link]
-
ResearchGate. (n.d.). Common CBAs pKa values, and correlation between catalyst's pKa and... Retrieved from [Link]
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Chemistry Steps. (n.d.). pKa values of common compounds and their conjugate bases. Retrieved from [Link]
-
Lin, T.-H., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6687. [Link]
-
Ali, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2375–2387. [Link]
-
Reich, H. J. (n.d.). Bordwell pKa Table. Organic Chemistry Data. [Link]
-
Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Ackermann, L., et al. (2010). Tetra-ortho-Substituted Biaryls Through Palladium-Catalyzed Suzuki—Miyaura Couplings with a Diaminochlorophosphine Ligand. Organic Letters, 12(15), 3464-3467. [Link]
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A Comparative Guide to 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane: Scope and Limitations in Modern Cross-Coupling
Prepared by a Senior Application Scientist, this guide provides an in-depth assessment of 5,5-dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane, a neopentyl glycol (Bneop) protected boronic acid, within the landscape of modern synthetic chemistry. We will objectively compare its performance against common alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Challenge with Boronic Acids: Why Protection is Crucial
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, celebrated for its functional group tolerance and mild conditions.[1][2] At its heart lies the organoboron reagent, typically a boronic acid (R-B(OH)₂). However, free boronic acids, despite their utility, present significant challenges that can compromise reaction efficiency and reproducibility. These include:
-
Protodeboronation: The C-B bond can be cleaved by acidic protons in the reaction media, leading to the formation of an R-H byproduct and reducing the yield of the desired coupled product.[3]
-
Trimerization: Boronic acids can dehydrate to form cyclic boroxine anhydrides. This complicates stoichiometry, as the exact concentration of the active monomeric species becomes uncertain.[4]
-
Purification Difficulties: The polarity of the B(OH)₂ group can make chromatographic purification challenging.[4]
To mitigate these issues, chemists often turn to boronic esters, which "protect" or "mask" the reactive boronic acid moiety.[3][4] This guide focuses on a particularly robust example: the neopentyl glycol ester of 2,4,6-trimethylphenylboronic acid. The bulky mesityl group provides significant steric hindrance, making this an excellent case study for challenging couplings.
The Landscape of Boronic Acid Surrogates
The choice of protecting group dictates the stability, reactivity, and handling characteristics of the boronic acid surrogate. This compound (Mesityl-Bneop) is part of a larger family of reagents. A logical comparison requires evaluating it against the most prevalent alternatives.
Figure 1: Common strategies for the stabilization of boronic acids.
Comparative Analysis of Key Boronic Esters
The efficacy of a boronic ester is a balance between stability (for storage and handling) and reactivity (for efficient transmetalation). The neopentyl glycol ester strikes a unique balance compared to its counterparts.
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | Neopentyl Glycol Ester (Bneop) | MIDA Ester | Trifluoroborate Salt |
| Chromatographic Stability | Poor | Good[4] | Good [5] | Excellent[6] | High, but distinct polarity |
| Resistance to Hydrolysis | N/A (is hydrolyzed form) | Moderate[4] | High [7] | Very High[6][8] | High[4] |
| Reactivity in Coupling | High | Good (often used directly)[4] | Good to Excellent [3][9] | Requires deprotection[8][10] | Requires hydrolysis |
| Ease of Preparation | Standard | Standard (e.g., Miyaura borylation) | Standard (esterification) [5] | More complex[4] | Standard |
| Key Advantage | Readily available | Industry standard, vast library | Enhanced stability, good reactivity | Orthogonal reactivity for ICC | High crystallinity & stability |
| Key Limitation | Instability, boroxine formation | Can be sluggish in some cases | Slightly more sterically hindered | Deprotection step required | Lower solubility in organics |
Performance Deep Dive: Neopentyl Glycol vs. Pinacol Esters
The most common alternative to Bneop is the pinacol ester (Bpin). While both are mainstays, subtle differences in their structure lead to significant performance variations. The six-membered ring of the Bneop ester is conformationally more flexible than the five-membered ring of Bpin.
A key step in Suzuki-Miyaura coupling is transmetalation, where the organic group is transferred from boron to the palladium catalyst. Studies have shown that the nature of the ester can dramatically influence the rate of this step. Electron-rich esters, such as neopentyl glycol esters, have been observed to increase the rate of aryl migration compared to the corresponding boronic acid.[3] In contrast, sterically hindered esters like pinacol may not form the necessary palladium-boron complexes as efficiently, leading to slower reaction rates.[3]
This suggests that while both Bpin and Bneop enhance stability, Bneop can offer a kinetic advantage in the catalytic cycle , potentially leading to faster reactions or enabling more challenging couplings.[3][5]
Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocols
Trustworthy protocols are self-validating. The following methods are based on established and peer-reviewed procedures, providing a reliable starting point for implementation.
Protocol 1: Synthesis of 5,5-Dimethyl-2-aryl-1,3,2-dioxaborinane
This procedure details the esterification of an arylboronic acid with neopentyl glycol, a common method for preparing the target reagent class.
Workflow:
Figure 3: Workflow for the synthesis of a neopentyl glycol boronic ester.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the arylboronic acid (1.0 equiv), neopentyl glycol (1.1 equiv), and a suitable solvent (e.g., benzene or toluene).[5]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is observed to be azeotropically removed.[5]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel. Note: Excessive washing with water during workup should be avoided as the ester can slowly hydrolyze.[5]
Protocol 2: Anhydrous Suzuki-Miyaura Coupling Using a Neopentyl Glycol Boronic Ester
This protocol leverages the stability of the neopentyl glycol ester for an anhydrous coupling reaction, which can be beneficial for sensitive substrates. The use of potassium trimethylsilanolate (TMSOK) as a base in ethereal solvents has been shown to significantly accelerate these reactions.[5]
Materials:
-
Aryl Halide (e.g., 4-iodoacetophenone) (1.0 equiv)
-
5,5-Dimethyl-2-aryl-1,3,2-dioxaborinane (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Potassium trimethylsilanolate (TMSOK) (2.0 equiv)
-
Anhydrous solvent (e.g., THF or Dioxane)
Step-by-Step Procedure:
-
In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide, the neopentyl glycol boronic ester, the palladium pre-catalyst, and the ligand.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture to ensure homogeneity.
-
Add the TMSOK base. The reaction may be exothermic.[5]
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Scope and Limitations
Scope:
-
Enhanced Stability: 5,5-Dimethyl-2-aryl-1,3,2-dioxaborinanes are generally solid, air- and moisture-stable compounds that are compatible with silica gel chromatography.[4][5] This makes them ideal for multi-step synthesis where the boron moiety must be carried through several transformations.
-
Broad Substrate Compatibility: They are effective coupling partners in Suzuki-Miyaura reactions with a wide range of aryl, heteroaryl, and vinyl halides/triflates.[1]
-
Anhydrous Conditions: Their stability allows for use in anhydrous coupling protocols, which can be advantageous for substrates sensitive to water or base-mediated hydrolysis.[5][9]
Limitations:
-
Steric Hindrance: While the steric bulk of the neopentyl group enhances stability, it can also be a limitation. In cases of extremely sterically demanding coupling partners (e.g., ortho,ortho'-disubstituted aryl halides coupling with ortho,ortho'-disubstituted boronic esters), the reaction rates may be significantly diminished.[2]
-
Atom Economy: Like all protecting group strategies, the use of neopentyl glycol adds mass that is ultimately removed, reducing the overall atom economy compared to using a free boronic acid directly.
-
Cost: The preparation of the boronic ester from the corresponding boronic acid is an additional synthetic step, which can add to the overall cost and time of a synthetic sequence.
Conclusion and Recommendations
This compound and related neopentyl glycol boronic esters represent a superior class of reagents for chemists seeking a balance of stability and reactivity.
Choose a neopentyl glycol boronic ester when:
-
The corresponding boronic acid is unstable or difficult to handle.
-
The boron moiety needs to survive multiple synthetic steps.
-
Reproducibility and precise stoichiometry are critical.
-
Anhydrous reaction conditions are required to protect sensitive functional groups.
-
A kinetic advantage over more sterically hindered esters like pinacol is desired for a challenging coupling.
While pinacol esters remain the most ubiquitous choice, the evidence suggests that neopentyl glycol esters are not merely an alternative but are often a technically superior option, particularly in complex syntheses where reliability and efficient reactivity are paramount.
References
- Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. American Chemical Society.
- Protecting Groups for Boronic Acids.
- Order of thermodynamic stability of representative boronic esters.
- Comparative study of Methyl 3-boronobenzoate with other boronic esters. Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. Chem-Impex.
- Phenylboronic acid neopentylglycol ester 97 5123-13-7. Sigma-Aldrich.
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- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
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- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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- 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane. Sigma-Aldrich.
- 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane. Santa Cruz Biotechnology.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Research Paper.
- 5,5-Dimethyl-1,4,2-dioxazoles as versatile aprotic hydroxamic acid protecting groups. Journal of Organic Chemistry.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PubMed Central (PMC) NIH.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- 5,5-dimethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborinane - Structure, Synthesis, Properties. Organoboron compounds.
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A Comparative Guide to Suzuki-Miyaura Couplings of Sterically Demanding Substrates
Navigating the synthetic challenges of constructing sterically congested biaryl scaffolds is a critical task for researchers in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, yet its application to sterically demanding substrates, such as those required for tetra-ortho-substituted biaryls, presents significant mechanistic hurdles.[1][2][3] This guide provides an in-depth comparison of modern catalytic systems and strategies designed to overcome these challenges, supported by experimental data and field-proven insights.
The Steric Challenge: A Mechanistic Perspective
The success of the Suzuki-Miyaura coupling hinges on a delicate balance of elementary steps within its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] When bulky substituents are present on the coupling partners, particularly at the ortho positions, each of these steps can be severely impeded.
-
Oxidative Addition: The initial insertion of the palladium(0) catalyst into the aryl halide C-X bond becomes sterically difficult.
-
Transmetalation: The transfer of the aryl group from the boronic acid (or its derivative) to the palladium(II) center is often the rate-determining step and is highly sensitive to steric hindrance around both the palladium complex and the organoboron reagent.
-
Reductive Elimination: The final, product-forming step requires the two bulky aryl groups to be in a cis orientation on the palladium center. The steric repulsion between these groups can create a high energy barrier, slowing down or preventing the catalyst turnover.[5]
Effectively coupling sterically hindered substrates requires a catalyst system that can accelerate these challenging steps while remaining stable and active. The evolution of specialized ligands has been the primary driver of progress in this area.
Palladium-Based Catalyst Systems: A Ligand-Centric Comparison
The rational design of phosphine and N-heterocyclic carbene (NHC) ligands has revolutionized the coupling of hindered substrates. The key principle is the use of ligands that are both sterically bulky and highly electron-donating.[4]
Bulky, Electron-Rich Phosphine Ligands
The development of dialkylbiaryl phosphine ligands by the Buchwald group marked a significant breakthrough.[6] These ligands create a sterically demanding environment around the palladium center that favors the formation of a highly reactive, monoligated L₁Pd(0) species.[7] This unsaturated complex is more readily able to undergo oxidative addition with hindered aryl chlorides.[7]
Key Ligand Classes:
-
Buchwald-Type Ligands (e.g., SPhos, XPhos): These are considered the gold standard for many challenging couplings. Their bulk accelerates reductive elimination, while their electron-rich nature enhances the rate of oxidative addition.[8][9] SPhos and XPhos have proven to be highly versatile for coupling hindered aryl and heteroaryl substrates, often allowing reactions to proceed at room temperature.[6][8]
-
Specialized Phosphines (e.g., BI-DIME, AntPhos): For extremely demanding couplings, such as those forming biaryls with ortho-isopropyl groups, even more specialized ligands have been developed. The Pd/BI-DIME catalyst, for instance, is highly effective for synthesizing exceptionally hindered biaryls.[10] Similarly, the Pd-AntPhos catalyst has shown high reactivity for coupling di-ortho-substituted aryl halides with secondary alkylboronic acids, a task complicated by potential β-hydride elimination.[11]
-
P-Chiral Ligands (e.g., BaryPhos): In the realm of asymmetric synthesis, ligands like BaryPhos enable powerful enantioselective Suzuki-Miyaura couplings to generate axially chiral tetra-ortho-substituted biaryls with excellent yields and enantioselectivities.[1][2]
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as a robust alternative to phosphines. They are typically stronger σ-donors than phosphines, which can accelerate the catalytic cycle.[12] The steric environment of an NHC ligand can be precisely tuned by modifying the N-substituents.
-
Acenaphthoimidazolylidene Palladium Complexes: These complexes are highly efficient and general catalysts for Suzuki-Miyaura reactions involving hindered substrates, providing excellent yields with low catalyst loadings (as low as 0.05 mol%) under mild conditions.[12][13] The combination of "flexible steric bulk" and strong σ-donor properties is crucial for their high activity in forming di-, tri-, and tetra-ortho-substituted biaryls.[12][13]
-
Bulky NHC Ligands for Nitroarene Coupling: The strong donating ability and suitable steric hindrance of certain NHC ligands have been key to enabling the Suzuki coupling of nitroarenes, where the oxidative addition into the Ar–NO₂ bond is particularly challenging.[14]
Performance Comparison: Phosphines vs. NHCs
| Catalyst System | Key Advantages for Hindered Couplings | Typical Substrates | Catalyst Loading |
| Pd / Buchwald Ligands | Promotes monoligated Pd(0) species; accelerates reductive elimination.[6][7] | Aryl chlorides, tosylates; tri- and tetra-ortho-substituted biaryls.[3][6] | 0.05 - 2 mol% |
| Pd / Specialized Phosphines | Overcomes extreme steric repulsion; can suppress side reactions like β-hydride elimination.[10][11] | Di-ortho-alkylaryl halides; secondary alkylboronic acids.[11] | 1 - 2 mol% |
| Pd / NHC Ligands | Strong σ-donation accelerates catalysis; high thermal stability.[12][13] | Di-, tri-, and tetra-ortho-substituted biaryls; challenging electrophiles like nitroarenes.[13][14] | 0.05 - 1 mol% |
The Rise of Nickel Catalysis for Demanding Couplings
While palladium is dominant, nickel-based catalysts offer a powerful and often complementary approach, especially for economically attractive but less reactive aryl chlorides.[4][15] Nickel's smaller atomic size and different redox potentials can enable transformations that are difficult with palladium.[4]
Key Advantages of Nickel:
-
Reactivity with Aryl Chlorides: Nickel catalysts are particularly effective for activating the strong C-Cl bond, often requiring lower temperatures or less forcing conditions than palladium.[15]
-
Expanded Substrate Scope: Nickel catalysis has expanded the scope of electrophiles to include aryl carbamates, sulfamates, and ethers.[16][17]
-
Mechanochemical Methods: Recent advances include nickel-catalyzed Suzuki couplings of aryl chlorides under solvent-minimized, heated mechanochemical conditions, offering a scalable and more sustainable route to biaryl products.[15]
Experimental Protocols: A Self-Validating System
Reproducibility is paramount. The following protocol details a representative Suzuki-Miyaura coupling for the synthesis of a tetra-ortho-substituted biaryl, adapted from methodologies employing robust Pd-NHC catalysts.[12][13]
Protocol: Synthesis of 2,2',6,6'-Tetramethylbiphenyl
Methodology:
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with 2-bromo-m-xylene (0.5 mmol, 1.0 equiv.), 2,6-dimethylphenylboronic acid (1.0 mmol, 2.0 equiv.), and potassium tert-butoxide (t-BuOK) (1.5 mmol, 3.0 equiv.).
-
Catalyst and Solvent Addition: The robust acenaphthoimidazolylidene palladium complex (0.5 mol%) and 2 mL of anhydrous dioxane are added to the flask inside a glovebox or under a positive pressure of inert gas.[13]
-
Inert Atmosphere: The flask is sealed, removed from the glovebox (if used), and subjected to three cycles of evacuation and backfilling with high-purity argon or nitrogen.
-
Reaction Conditions: The reaction mixture is heated to 80 °C in a preheated oil bath and stirred for 24 hours.[12] Reaction progress can be monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed sequentially with water (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the pure tetra-ortho-substituted biaryl.
Causality Behind Choices:
-
Base (t-BuOK): A strong, non-nucleophilic base like t-BuOK is often required to facilitate the transmetalation step with hindered boronic acids.[13] Weaker bases like carbonates may be insufficient.
-
Solvent (Dioxane): Anhydrous, polar aprotic solvents like dioxane are excellent for solubilizing the palladium complexes and reagents and are stable at the required reaction temperatures.[13]
-
Excess Boronic Acid: Using an excess of the boronic acid can help drive the sterically hindered transmetalation to completion.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
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Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Baghbanzadeh, M., Pilger, C., & Kappe, C. O. (2011). Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating. The Journal of Organic Chemistry, 76(5), 1507-1510. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). [Link]
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Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. PubMed. [Link]
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Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society. [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
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Buchwald Phosphine Ligands for Cross Coupling. Merck Millipore. [Link]
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Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. [Link]
-
Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry. JACS Au. [Link]
-
Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. PMC - NIH. [Link]
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
-
Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
-
Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC - NIH. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Optimization of tetra-ortho-substituted biaryls. ResearchGate. [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]
-
Tetra-ortho-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphine Ligand. OUCI. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]
-
Suzuki Cross Coupling Reaction. YouTube. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Prepared by: Gemini, Senior Application Scientist
This document provides essential procedural guidance for the safe and compliant disposal of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane, a neopentyl glycol boronic ester. Commonly utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, this reagent and its associated waste streams require meticulous handling to ensure laboratory safety and environmental protection. This guide is designed for researchers, chemists, and drug development professionals, offering a framework grounded in scientific principles and regulatory standards.
Part 1: Hazard Assessment and Regulatory Framework
Before handling any chemical for disposal, a thorough understanding of its potential hazards and the governing regulations is paramount. While specific toxicity data for this exact compound may be limited, its classification as an organoborane derivative and its typical use in reactions involving hazardous materials necessitate a cautious approach.
1.1 Inherent Chemical Hazards To the best of our knowledge, the toxicological properties of this specific material have not been exhaustively investigated.[1] Therefore, it should be handled as a potentially hazardous substance. Safety Data Sheets (SDS) for similar boronic acid derivatives indicate risks of skin and eye irritation.[2][3] It is crucial to avoid ingestion, inhalation, and direct contact with skin or eyes.[1]
Furthermore, this reagent is frequently used in Suzuki coupling reactions, which employ palladium catalysts.[4][5] Consequently, the resulting waste is often a complex mixture containing not only the boronic ester but also residual heavy metals, which are hazardous and pose environmental risks.[4][5][6]
1.2 The Regulatory Landscape: EPA and OSHA The disposal of laboratory chemical waste is strictly regulated to protect human health and the environment. Key regulations in the United States include:
-
The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[7] Most laboratories that generate hazardous waste are subject to RCRA regulations.[7]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) .[8][9] This written program outlines procedures for the safe handling, storage, and disposal of hazardous chemicals, forming the backbone of laboratory safety protocols.[8][9]
All disposal activities must comply with federal and state regulations as well as the specific policies outlined in your institution's CHP.[7][9]
Part 2: Standard Operating Protocol for Disposal
This section details the step-by-step procedure for safely disposing of this compound and its associated waste streams.
2.1 Step 1: Personal Protective Equipment (PPE) and Engineering Controls Prior to handling the waste, ensure all appropriate safety measures are in place.
-
Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[2][3]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
2.2 Step 2: Waste Characterization and Segregation Properly identifying and segregating waste is the most critical step in compliant disposal.
-
Characterization: Treat all waste containing this compound, its reaction byproducts, and contaminated materials (e.g., silica gel, filter paper, gloves) as hazardous chemical waste .
-
Segregation:
-
Collect this waste in a dedicated container, separate from other waste streams.
-
Crucially, do not mix incompatible chemicals. Boronic acid derivatives should be kept separate from strong oxidizing agents and strong acids.[10]
-
Never dispose of this chemical down the drain or in regular trash.[1][11] This is strictly prohibited by regulations and can cause significant environmental damage.[1][12]
-
2.3 Step 3: Containerization and Labeling The waste container must meet specific criteria to ensure safety and compliance.
-
Container Selection: Use a container made of a material compatible with the chemical waste (e.g., a high-density polyethylene or glass bottle). The container must be in good condition, free of leaks, and have a secure, screw-top cap.[12][13]
-
Labeling: The EPA requires that each waste container be clearly labeled.[14] Affix a "Hazardous Waste" label to the container and fill it out completely with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
List all other components of the mixture (e.g., solvent, residual palladium catalyst).
-
An indication of the hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date (the date the first drop of waste enters the container).
-
2.4 Step 4: On-Site Accumulation and Storage Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) .[13][14]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][14]
-
Storage Conditions:
-
Keep the waste container securely capped at all times, except when adding waste.[13]
-
Store the container in a well-ventilated area, away from sources of ignition.
-
Ensure the container is within a secondary containment system (e.g., a chemical-resistant tray) to contain potential spills.
-
Inspect the SAA weekly for any signs of leakage or container degradation.[13]
-
2.5 Step 5: Final Disposal via Licensed Vendor The ultimate disposal of the hazardous waste must be handled by a certified environmental services company.
-
Method: The recommended disposal method for this type of organic waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This process ensures the complete destruction of the hazardous compounds.
-
Procedure: Follow your institution's established procedure for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EHS) department to schedule a collection from your laboratory's SAA.
Part 3: The Scientific Rationale Behind the Protocol
Understanding the chemical principles behind these procedures reinforces the importance of each step.
Causality in Disposal Choices
The molecular structure of this compound—an organoborane—drives the disposal requirements. Organoboranes are synthetic intermediates that have no natural place in the environment. Their breakdown products and ecological impact are often not well-characterized, mandating containment and destruction.
The primary disposal pathway, incineration, is chosen for its efficacy in breaking the strong carbon-carbon and carbon-boron bonds, converting the organic molecule into simpler, less harmful compounds like carbon dioxide, water, and boric oxide under controlled conditions.[1] Disposing of this compound in a landfill is unacceptable as it could leach into soil and groundwater.
Furthermore, because this reagent is a key component in Suzuki coupling, the waste stream is often contaminated with palladium or other transition metal catalysts.[5] These metals are toxic and environmentally persistent. Incineration does not destroy metals, but it allows for their containment in the resulting ash, which can then be managed as a separate hazardous waste, preventing its release into the ecosystem.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
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Comprehensive Safety and Handling Guide for 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
This guide provides essential safety and logistical information for the handling, use, and disposal of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane. As a specialized aryl boronic ester, its unique properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This document is intended for researchers, scientists, and drug development professionals who are committed to maintaining the highest standards of laboratory safety.
Immediate Safety Briefing: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related analogue, 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, provides critical hazard information. The primary risks associated with this class of compounds are:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Organoboron compounds, in general, can be absorbed through the skin, and their dusts should not be inhaled. High concentrations of boron-containing compounds can lead to systemic toxic effects, including reproductive toxicity.[2][3] Therefore, minimizing exposure is the paramount principle in its handling.
Hazard Communication Table
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
Data extrapolated from the safety information for 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent all routes of exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
PPE Specification Table
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield is required when handling larger quantities or when there is a significant splash risk. |
| Hand Protection | Nitrile gloves.[4] | Inspect gloves for any signs of degradation or puncture before use. For prolonged contact or when handling larger quantities, consider double-gloving. Always wash hands thoroughly after removing gloves.[5] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | A lab coat should be worn at all times and laundered separately from personal clothing. Ensure shoes are made of a non-porous material. |
| Respiratory Protection | Use in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5] | All weighing and transfer operations involving the solid compound should be performed within a fume hood to prevent inhalation of dust. |
Operational Plan: From Receipt to Reaction
A systematic workflow is critical for the safe handling of this compound. The following step-by-step guide outlines the key procedural stages.
Step 1: Pre-Operational Checks & Area Setup
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, reaction vessels, and solvent wash bottles, and place them inside the fume hood.
-
Emergency Preparedness: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit rated for solid chemical spills readily available.
Step 2: Handling and Weighing
-
Don PPE: Put on all required PPE before opening the compound's container.
-
Controlled Dispensing: Inside the fume hood, carefully open the container. Use a dedicated, clean spatula to dispense the required amount of the solid onto weighing paper or directly into a tared vessel.
-
Minimize Dust: Handle the solid gently to avoid creating airborne dust.
-
Secure Storage: Tightly reseal the container immediately after use and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6] The recommended storage temperature is 2-8°C.
Step 3: In-Reaction and Post-Reaction Procedures
-
Controlled Addition: When adding the compound to a reaction mixture, do so slowly and in a controlled manner to avoid splashing.
-
Maintain Containment: Keep the reaction vessel within the fume hood for the duration of the experiment.
-
Quenching: If the reaction requires quenching, perform this step carefully, as exothermic reactions are possible.
-
Work-up: All extraction and purification steps should be conducted within the fume hood.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
